molecular formula C12H16BFO2 B1340233 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 876062-39-4

2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1340233
CAS No.: 876062-39-4
M. Wt: 222.07 g/mol
InChI Key: RZYXBJMVAFMMLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C12H16BFO2 and its molecular weight is 222.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BFO2/c1-11(2)12(3,4)16-13(15-11)9-7-5-6-8-10(9)14/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYXBJMVAFMMLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20478863
Record name 2-FLUOROPHENYLBORONIC ACID, PINACOL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20478863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876062-39-4
Record name 2-FLUOROPHENYLBORONIC ACID, PINACOL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20478863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis and Characterization of 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications.

Core Compound Properties

This compound, also known as 2-fluorophenylboronic acid pinacol ester, is a versatile organoboron compound. Its stability and reactivity make it a valuable reagent in cross-coupling reactions.

PropertyValueSource
Molecular Formula C₁₂H₁₆BFO₂[1]
Molecular Weight 222.07 g/mol [1]
Appearance Clear liquid[1]
Density 1.07 g/mL[1]
Refractive Index (n20D) 1.48[1]
Storage 2 - 8 °C[1]

Synthesis

The most common and straightforward synthesis of this compound involves the esterification of 2-fluorophenylboronic acid with pinacol.

Synthesis Workflow

Synthesis_Workflow Reactants 2-Fluorophenylboronic Acid + Pinacol Reaction Stirring in Solvent (e.g., Acetonitrile) Reactants->Reaction Purification Solvent Removal + Flash Column Chromatography Reaction->Purification Product 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl- 1,3,2-dioxaborolane Purification->Product Suzuki_Miyaura_Coupling cluster_reactants Reactants ArylBoronicEster 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl- 1,3,2-dioxaborolane Catalyst Pd(0) Catalyst ArylBoronicEster->Catalyst OrganicHalide Organic Halide (R-X) OrganicHalide->Catalyst Product Coupled Product (Ar-R) Catalyst->Product Base Base (e.g., K₂CO₃) Base->Catalyst

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a versatile reagent in modern organic synthesis. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other areas of chemical research.

Core Physicochemical Properties

This compound is a clear liquid at room temperature.[1] It is an organoboron compound that serves as a stable and convenient precursor to 2-fluorophenylboronic acid, a key building block in Suzuki-Miyaura cross-coupling reactions. The pinacol ester group enhances the stability of the boronic acid, making it less prone to dehydration and other decomposition pathways.

A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₁₂H₁₆BFO₂[1]
Molecular Weight 222.07 g/mol [1]
Appearance Clear liquid[1]
Density 1.07 g/mL[1]
Refractive Index (n20D) 1.48[1]
Storage Temperature 2 - 8 °C[1]

Spectral Data

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-fluorophenyl group, with their chemical shifts and coupling patterns influenced by the fluorine substituent. A prominent singlet corresponding to the twelve equivalent methyl protons of the pinacol group is also expected.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the 2-fluorophenyl ring, with the carbon attached to the boron atom and the carbon bearing the fluorine atom showing characteristic chemical shifts. The quaternary carbons of the pinacol group and the methyl carbons will also be present.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of aryl pinacol boronate esters is the Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction utilizes a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), and an aryl halide.

General Protocol:

  • Reaction Setup: To an oven-dried flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (e.g., 1-fluoro-2-iodobenzene or 1-bromo-2-fluorobenzene) (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), a palladium catalyst such as PdCl₂(dppf) (0.03 equiv), and a base like potassium acetate (3.0 equiv).

  • Solvent Addition: Add a suitable anhydrous solvent, such as dioxane or toluene, via syringe under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel. However, it is important to note that pinacol boronate esters can be sensitive to silica gel, and prolonged exposure may lead to decomposition. Therefore, a rapid purification is recommended.

Logical Workflow for Miyaura Borylation:

Miyaura_Borylation reagents Aryl Halide (2-Fluorophenyl halide) Bis(pinacolato)diboron Potassium Acetate reaction_vessel Reaction Vessel (Inert Atmosphere) reagents->reaction_vessel catalyst Palladium Catalyst (e.g., PdCl2(dppf)) catalyst->reaction_vessel solvent Anhydrous Solvent (e.g., Dioxane) solvent->reaction_vessel heating Heating (80-100 °C) & Stirring reaction_vessel->heating workup Aqueous Work-up (Extraction & Drying) heating->workup purification Purification (Column Chromatography) workup->purification product 2-(2-Fluorophenyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane purification->product

Caption: General workflow for the synthesis of this compound via Miyaura borylation.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key reagent in the Suzuki-Miyaura coupling to form biaryl compounds.

General Protocol:

  • Reaction Setup: In a reaction vessel, combine the aryl or heteroaryl halide (1.0 equiv), this compound (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst system), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equiv).

  • Solvent System: Add a degassed solvent system, which is often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.

  • Reaction Conditions: Heat the mixture under an inert atmosphere with vigorous stirring. The reaction temperature and time will depend on the reactivity of the coupling partners.

  • Work-up and Purification: After the reaction is complete, cool the mixture and perform an aqueous work-up. The desired biaryl product is then isolated and purified, typically by crystallization or column chromatography.

Catalytic Cycle of the Suzuki-Miyaura Coupling:

Caption: A simplified diagram of the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Stability and Handling

Aryl pinacol boronate esters, including this compound, offer enhanced stability compared to their corresponding boronic acids. However, they are still susceptible to hydrolysis, especially under acidic or basic conditions. Therefore, it is recommended to store the compound at 2-8 °C under an inert atmosphere to minimize degradation.[1] When handling, exposure to moisture and air should be minimized. As with all chemical reagents, appropriate personal protective equipment should be worn.

Conclusion

This compound is a valuable synthetic intermediate, particularly for the construction of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction. Its enhanced stability and ease of handling compared to the free boronic acid make it an attractive choice for a wide range of applications in pharmaceutical and materials science research. This guide provides essential physicochemical data and procedural outlines to assist researchers in the effective utilization of this important building block.

References

2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key building block in modern organic synthesis and medicinal chemistry. This document details its chemical properties, synthesis, and applications, with a focus on its role in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The strategic incorporation of a fluorine atom on the phenyl ring offers unique electronic properties that are highly valuable in the design of novel pharmaceuticals and advanced materials. This guide serves as a critical resource for researchers leveraging this versatile reagent in their synthetic endeavors.

Core Chemical Information

Chemical Identity and Properties

This compound, also known as 2-fluorophenylboronic acid pinacol ester, is an organoboron compound that has gained significant traction in synthetic chemistry. The pinacol ester group provides enhanced stability and solubility compared to the corresponding boronic acid, facilitating its handling and application in a wide range of reaction conditions.

PropertyValue
CAS Number 380430-52-4
Molecular Formula C₁₂H₁₆BFO₂
Molecular Weight 236.08 g/mol
Appearance White to off-white solid
Synonyms 2-Fluorophenylboronic acid pinacol ester, 1-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the reaction of a corresponding organometallic reagent with a boron source, followed by esterification with pinacol. A general synthetic approach is outlined below.

General Synthesis Workflow

G A Starting Material (e.g., 2-Fluorobromobenzene) B Organometallic Intermediate Formation (e.g., Grignard or Lithiation) A->B C Borylation (e.g., with Triisopropyl borate) B->C D Hydrolysis C->D E Esterification (with Pinacol) D->E F Final Product 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl- 1,3,2-dioxaborolane E->F

Caption: General synthesis workflow for aryl pinacol boronate esters.

Detailed Experimental Protocol: Synthesis via Miyaura Borylation

A common and efficient method for the synthesis of aryl boronate esters is the palladium-catalyzed Miyaura borylation reaction.

  • Reaction Scheme: 2-Fluorobromobenzene + Bis(pinacolato)diboron --(Pd Catalyst, Ligand, Base)--> this compound

  • Materials:

    • 2-Fluorobromobenzene

    • Bis(pinacolato)diboron (B₂pin₂)

    • Palladium(II) acetate (Pd(OAc)₂)

    • A suitable phosphine ligand (e.g., SPhos, XPhos)

    • Potassium acetate (KOAc) or another suitable base

    • Anhydrous solvent (e.g., 1,4-dioxane or toluene)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-fluorobromobenzene (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (1.5 equiv), and the palladium catalyst system (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)).

    • Add anhydrous solvent via syringe.

    • Heat the reaction mixture at a specified temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or GC-MS).

    • After completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the pure this compound.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a cornerstone reagent for introducing the 2-fluorophenyl moiety into various molecular scaffolds via the Suzuki-Miyaura cross-coupling reaction. This reaction is pivotal in the synthesis of biaryl compounds, which are prevalent in pharmaceuticals, agrochemicals, and materials science.

General Suzuki-Miyaura Coupling Workflow

G cluster_reactants Reactants cluster_catalyst Catalytic System A 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl- 1,3,2-dioxaborolane E Suzuki-Miyaura Cross-Coupling A->E B Aryl/Heteroaryl Halide or Triflate B->E C Palladium Precatalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) C->E D Base (e.g., K₂CO₃, Cs₂CO₃) D->E F Biaryl Product E->F

Caption: Workflow of a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Scheme: this compound + Aryl Halide --(Pd Catalyst, Base)--> 2-Fluoro-biaryl

  • Materials:

    • This compound

    • Aryl or heteroaryl halide (e.g., bromide or iodide)

    • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

    • Aqueous base solution (e.g., 2 M sodium carbonate)

    • Solvent (e.g., toluene, 1,4-dioxane, or a mixture with water)

  • Procedure:

    • In a reaction vessel, combine this compound (1.2 equiv), the aryl halide (1.0 equiv), and the palladium catalyst (e.g., 3-5 mol%).

    • Add the solvent, followed by the aqueous base.

    • De-gas the mixture by bubbling an inert gas through it for several minutes.

    • Heat the reaction mixture under an inert atmosphere to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the mixture to room temperature and dilute with an organic solvent and water.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by flash column chromatography to obtain the desired biaryl product.

Role in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and pharmacokinetic properties. The 2-fluorophenyl motif, readily introduced using this compound, is a valuable component in the design of novel therapeutics. While this specific boronate ester is a building block and not an active pharmaceutical ingredient itself, it is instrumental in the synthesis of compounds that may target a variety of biological pathways. For instance, many kinase inhibitors and other targeted therapies feature fluorinated aryl groups to improve their efficacy and safety profiles. The development of such compounds relies on robust synthetic methods like the Suzuki-Miyaura coupling.

Logical Relationship in Drug Discovery

G A 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl- 1,3,2-dioxaborolane B Suzuki-Miyaura Coupling A->B C Library of Fluorinated Biaryl Compounds B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization E->F G Drug Candidate F->G

Caption: Role of the title compound in a drug discovery pipeline.

Conclusion

This compound is a highly valuable and versatile reagent in the toolkit of synthetic and medicinal chemists. Its stability, coupled with the efficiency of the Suzuki-Miyaura reaction, provides a reliable method for the introduction of the 2-fluorophenyl group into complex molecules. The strategic use of this building block will continue to play a crucial role in the development of new pharmaceuticals and advanced materials.

Spectroscopic Profile of 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the versatile reagent, 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This organoboron compound, a key building block in Suzuki-Miyaura cross-coupling reactions, is essential for the synthesis of complex organic molecules in pharmaceutical and materials science research. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for these analyses.

Data Presentation

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, ¹⁹F NMR, ¹¹B NMR, IR, and MS analyses. It is important to note that while the Mass Spectrometry data is directly available for the target compound, the NMR and IR data are based on closely related analogs and predictive models due to the limited availability of published experimental spectra for this specific molecule.

Table 1: Nuclear Magnetic Resonance (NMR) Data

NucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
¹H NMR ~7.8-7.9m-Aromatic CH
~7.4-7.5m-Aromatic CH
~7.1-7.2m-Aromatic CH
1.35s--C(CH₃)₂
¹³C NMR ~165 (d)d~250 (¹JCF)C-F
~135 (d)dAromatic CH
~130 (d)dAromatic CH
~124 (d)dAromatic CH
~115 (d)d~20 (²JCF)Aromatic CH
~84s--C(CH₃)₂
~25s--C(CH₃)₂
¹⁹F NMR ~ -110 to -120m-Ar-F
¹¹B NMR ~ 30br s--B(pin)

Note: NMR data is predicted based on analogous compounds and spectral databases. Chemical shifts are referenced to TMS (¹H, ¹³C), CFCl₃ (¹⁹F), and BF₃·OEt₂ (¹¹B). Multiplicities are abbreviated as: s = singlet, d = doublet, m = multiplet, br s = broad singlet.

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~3060MediumAromatic C-H stretch
~2980, ~2930StrongAliphatic C-H stretch
~1610, ~1580Medium-StrongAromatic C=C stretch
~1480StrongAromatic C=C stretch
~1360StrongB-O stretch
~1250StrongC-F stretch
~1140StrongC-O stretch
~850StrongB-C stretch
~750StrongOrtho-disubstituted benzene C-H bend

Note: IR data is predicted based on characteristic vibrational frequencies for the functional groups present in the molecule.

Table 3: Mass Spectrometry (MS) Data

m/zRelative Intensity (%)Assignment
222~40[M]⁺ (Molecular Ion)
207~100[M - CH₃]⁺
165~20[M - C(CH₃)₂O]⁺
139~30[M - C₆H₁₂O]⁺
95~25[C₆H₄F]⁺

Note: Data obtained from a GC-MS spectrum with Electron Ionization (EI).[1]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a longer acquisition time with a greater number of scans (e.g., 1024 or more) and a relaxation delay of 2-10 seconds is typically required.

  • ¹⁹F NMR Acquisition: A dedicated or broadband probe tuned to the ¹⁹F frequency is used. A spectral width appropriate for aromatic fluorine compounds (e.g., -100 to -180 ppm) should be selected. Proton decoupling is often employed to simplify the spectrum.

  • ¹¹B NMR Acquisition: A broadband probe tuned to the ¹¹B frequency is required. The spectral width should be sufficient to cover the range for tricoordinate boron species (e.g., +80 to -80 ppm). Due to the quadrupolar nature of the boron nucleus, the signals are often broad.[2][3][4]

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, for a liquid sample or a solution, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure solvent) should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)
  • Sample Introduction: For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. The sample is injected into the GC, where it is vaporized and separated on a capillary column before entering the mass spectrometer.

  • Ionization: Electron Ionization (EI) is a common method for GC-MS, where high-energy electrons bombard the sample molecules, causing ionization and fragmentation.

  • Mass Analysis: A mass analyzer (e.g., a quadrupole) separates the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier or a similar detector records the abundance of each ion.

  • Data Analysis: The resulting mass spectrum, a plot of relative ion abundance versus m/z, is analyzed to determine the molecular weight and to deduce the structure from the fragmentation pattern.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Analysis cluster_output Results Sample Chemical Compound Dissolution Dissolution in Solvent (for NMR/Solution IR) Sample->Dissolution Solid_State Solid Sample (for ATR-IR/Solid-State NMR) Sample->Solid_State GC_Prep Dilution for GC-MS Sample->GC_Prep NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B) Dissolution->NMR IR IR Spectroscopy Solid_State->IR MS Mass Spectrometry GC_Prep->MS Processing Data Processing (FT, Baseline Correction, etc.) NMR->Processing IR->Processing MS->Processing Analysis Spectral Interpretation (Peak Assignment, Fragmentation Analysis) Processing->Analysis Structure Structural Elucidation Analysis->Structure Purity Purity Assessment Analysis->Purity

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

stability and storage conditions for 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Stability and Storage of 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

For researchers, scientists, and drug development professionals, a comprehensive understanding of the stability and appropriate storage conditions of chemical reagents is paramount for ensuring experimental reproducibility and the integrity of results. This guide provides a detailed overview of the stability and recommended storage conditions for this compound, a common reagent in organic synthesis.

Overview of Chemical Stability

This compound, like other arylboronic acid pinacol esters, is generally considered a relatively stable compound, which contributes to its widespread use in applications such as Suzuki-Miyaura cross-coupling reactions. However, its stability is not absolute and is influenced by several environmental factors. The primary degradation pathway for this class of compounds is hydrolysis of the boronic ester to the corresponding boronic acid and pinacol.[1] The rate of this hydrolysis is dependent on factors such as the presence of moisture, pH, and the electronic properties of substituents on the aromatic ring.[2]

The fluorine substituent at the ortho position of the phenyl ring, being an electron-withdrawing group, is expected to influence the Lewis acidity of the boron center and, consequently, the compound's susceptibility to nucleophilic attack by water.[3]

Recommended Storage and Handling Conditions

To ensure the long-term stability and prevent degradation of this compound, the following storage and handling conditions are recommended based on general guidelines for boronic acid pinacol esters.

Table 1: Recommended Storage and Handling Conditions

ParameterRecommendationRationale
Temperature Store in a cool, dry place. Refrigeration at 2-8°C is commonly recommended. For long-term storage, -20°C may be advisable.Reduces the rate of potential degradation reactions, including hydrolysis.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).Minimizes contact with atmospheric moisture and oxygen.
Container Keep in a tightly sealed, opaque container.Prevents exposure to moisture, air, and light.
Incompatible Materials Avoid contact with strong oxidizing agents, strong acids, and strong bases.These materials can promote decomposition of the boronic ester.
Handling Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust. Use non-sparking tools.Ensures user safety and minimizes exposure to ambient conditions.

Factors Influencing Stability

The stability of this compound is primarily dictated by its susceptibility to hydrolysis. The key factors influencing this process are summarized below.

Table 2: Factors Affecting the Stability of Arylboronic Acid Pinacol Esters

FactorEffect on StabilityMechanism
Moisture Decreases stabilityDirect reactant in the hydrolysis of the boronic ester to the corresponding boronic acid and pinacol.[1]
pH Stability is pH-dependent. Hydrolysis can be accelerated at both acidic and basic pH, with significant acceleration often observed at physiological pH (around 7.4).[2]The rate of hydrolysis is influenced by the pH of the solution.[2]
Substituents on the Aromatic Ring Electron-withdrawing groups (like fluorine) can affect the rate of hydrolysis. The kinetics of hydrolysis are dependent on the substituents in the aromatic ring.[2]Substituents alter the electronic properties of the boron atom, influencing its susceptibility to nucleophilic attack.
Temperature Higher temperatures decrease stabilityIncreases the kinetic rate of degradation reactions, including hydrolysis.
Light May decrease stabilityPhotodegradation is a potential decomposition pathway for many organic compounds.

Degradation Pathway

The principal degradation pathway for this compound is the hydrolysis of the pinacol ester to form 2-fluorophenylboronic acid and pinacol. This reaction is reversible, but under aqueous conditions, the equilibrium can favor the hydrolysis products.

A 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl- 1,3,2-dioxaborolane B 2-Fluorophenylboronic Acid + Pinacol A->B Hydrolysis (+H2O) Factors: Moisture, pH, Temperature B->A Esterification (-H2O)

Degradation pathway of this compound.

Experimental Protocol for Stability Assessment

The following is a detailed methodology for assessing the stability of this compound, based on common practices for analyzing the stability of boronic esters.[4][5]

Objective: To determine the rate of hydrolysis of this compound under controlled conditions (e.g., specific pH, temperature).

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Buffers of desired pH (e.g., phosphate buffer for pH 7.4)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 HPLC column

  • Thermostatically controlled autosampler and column oven

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound in acetonitrile.

    • Prepare a standard of the potential degradation product, 2-fluorophenylboronic acid, in a suitable solvent.

  • Sample Preparation for Stability Study:

    • In a series of vials, add a known volume of the stock solution of the test compound.

    • To each vial, add the aqueous buffer of the desired pH to initiate the hydrolysis reaction. The final concentration of the compound should be suitable for HPLC analysis.

  • Incubation:

    • Incubate the vials at a constant, controlled temperature (e.g., 25°C or 37°C).

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from a vial.

    • Immediately quench the reaction by diluting the aliquot with a non-aqueous, aprotic solvent like acetonitrile to prevent further degradation before analysis.[4]

  • HPLC Analysis:

    • Analyze the samples by reversed-phase HPLC. It is crucial to use an analytical method that minimizes on-column hydrolysis.[5]

    • Mobile Phase: A gradient of acetonitrile and water. It may be necessary to use a mobile phase with no acidic modifier to reduce on-column hydrolysis.[5]

    • Column: A reversed-phase C18 column with low silanol activity is recommended.[5]

    • Detection: Monitor the elution of the parent compound and the boronic acid product using a UV detector at an appropriate wavelength.

    • Quantification: Determine the concentration of the remaining parent compound and the formed 2-fluorophenylboronic acid at each time point by comparing their peak areas to a calibration curve generated from the standards.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time.

    • From this data, the rate of hydrolysis (degradation rate) can be calculated.

cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis A1 Prepare Stock Solution (in Acetonitrile) B1 Initiate Hydrolysis (Mix Stock and Buffer) A1->B1 A2 Prepare Aqueous Buffer (Desired pH) A2->B1 B2 Incubate at Controlled Temperature B1->B2 B3 Sample at Time Intervals (Quench with Acetonitrile) B2->B3 C1 HPLC Analysis (Reversed-Phase C18) B3->C1 C2 Quantify Parent and Degradant C1->C2 C3 Calculate Degradation Rate C2->C3

Experimental workflow for assessing the stability of the compound.

By adhering to the recommended storage and handling conditions and understanding the factors that influence its stability, researchers can ensure the quality and reliability of this compound in their scientific endeavors.

References

Solubility Profile of 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility of 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The information is tailored for researchers, scientists, and professionals in drug development, offering insights into its behavior in various organic solvents, detailed experimental protocols for solubility determination, and a logical workflow for solubility assessment.

Solubility Data

Based on the behavior of similar compounds, the expected solubility trend for this compound is high in chlorinated solvents and polar aprotic solvents, moderate in ethers and ketones, and low in non-polar hydrocarbon solvents. One related compound, 1-(4-Fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, demonstrates excellent solubility in methanol, ethanol, dichloromethane, dimethyl sulfoxide, and ethyl acetate, while being insoluble in water.[3]

For the unsubstituted phenylboronic acid pinacol ester, it has been observed that the differences in solubility across various organic solvents are relatively small.[1][2] The highest solubility is generally found in chloroform.[1][2]

Table 1: Estimated Qualitative and Quantitative Solubility of Arylboronic Acid Pinacol Esters in Various Organic Solvents

SolventSolvent TypeEstimated Qualitative Solubility
Dichloromethane (DCM)ChlorinatedExcellent
ChloroformChlorinatedExcellent
Dimethyl Sulfoxide (DMSO)Polar AproticExcellent
AcetoneKetoneHigh
3-PentanoneKetoneHigh
Ethyl AcetateEsterExcellent
MethanolPolar ProticExcellent
EthanolPolar ProticExcellent
Dipropyl EtherEtherModerate
MethylcyclohexaneNon-polar HydrocarbonLow
WaterAqueousInsoluble

Note: This table is an estimation based on the reported solubility of analogous arylboronic acid pinacol esters.[1][2][3] Actual quantitative data for this compound may vary and should be determined experimentally.

Experimental Protocols for Solubility Determination

The determination of solubility is a critical step in chemical process development and formulation. Several methods can be employed, ranging from thermodynamic equilibrium methods to higher-throughput kinetic assays.

This method determines the equilibrium solubility of a compound in a specific solvent and is considered the gold standard for thermodynamic solubility.[4][5]

Protocol:

  • Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[4]

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge or filter the sample to separate the saturated solution from the excess solid.

  • Quantification: Carefully withdraw an aliquot of the clear, saturated supernatant.

  • Analysis: Determine the concentration of the solute in the aliquot using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC), UV-Vis spectroscopy, or Gas Chromatography (GC).[5][6]

  • Calculation: The solubility is then expressed as mass per unit volume (e.g., g/100 mL) or molar concentration (mol/L).

Kinetic solubility assays are often used in early drug discovery for rapid screening of compounds. These methods typically involve dissolving the compound in a strong organic solvent, like DMSO, and then observing its precipitation upon addition to an aqueous or organic medium.[7]

Protocol (Using UV Absorption):

  • Stock Solution Preparation: Prepare a concentrated stock solution of the compound in 100% DMSO at a known concentration (e.g., 10 mM).[7]

  • Serial Dilution: Serially dilute the stock solution with the chosen organic solvent in a multi-well plate (e.g., a 96-well plate).

  • Precipitation and Equilibration: Allow the plate to equilibrate for a set period (e.g., 1-2 hours) to allow for the precipitation of the compound in wells where its concentration exceeds its solubility.

  • Filtration: Filter the plate to separate the precipitated solid from the saturated solution.

  • UV Analysis: Measure the UV absorbance of the clear filtrate in each well using a plate reader at a wavelength where the compound has a strong absorbance.[7]

  • Concentration Determination: Calculate the concentration of the dissolved compound in each well using a pre-established calibration curve. The highest concentration at which no precipitation is observed is reported as the kinetic solubility.

This method involves monitoring the temperature at which a solution of known concentration becomes clear (dissolution) or turbid (precipitation).[1][2]

Protocol:

  • Sample Preparation: Prepare a series of samples with known concentrations of the compound in the desired solvent in sealed tubes.

  • Heating and Cooling Cycle: Place the tubes in a temperature-controlled bath.

  • Turbidity Detection: Slowly heat the samples while stirring until all the solid dissolves and the solutions become clear. Then, slowly cool the solutions. The temperature at which turbidity first appears upon cooling is recorded. This can be detected visually or by using a light-scattering instrument (nephelometer).[1][2][8]

  • Solubility Curve: Plot the dissolution/precipitation temperatures against the corresponding concentrations to generate a solubility curve.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for assessing the solubility of a chemical compound in various organic solvents.

Solubility_Workflow cluster_prep 1. Preparation cluster_methods 2. Solubility Determination Methods cluster_analysis 3. Analysis cluster_results 4. Data Interpretation Compound Compound Selection (this compound) ShakeFlask Thermodynamic Method (Shake-Flask) Compound->ShakeFlask Kinetic Kinetic Method (e.g., DMSO stock) Compound->Kinetic Dynamic Dynamic Method (Turbidity) Compound->Dynamic Solvents Solvent Selection (e.g., DCM, Acetone, Hexane) Solvents->ShakeFlask Solvents->Kinetic Solvents->Dynamic Quantification Quantification (HPLC, UV-Vis, GC) ShakeFlask->Quantification Equilibrium Kinetic->Quantification High-Throughput Dynamic->Quantification Temperature Dependent DataTable Quantitative Solubility Data (g/100mL, mol/L) Quantification->DataTable SolubilityProfile Solubility Profile Generation DataTable->SolubilityProfile

Caption: Workflow for determining the solubility of a compound.

References

Commercial Availability and Technical Guide for 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, suppliers, and key technical data for 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 876062-39-4). This versatile building block is a crucial reagent in modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications.

Introduction to this compound

This compound, also known as 2-fluorophenylboronic acid pinacol ester, is a key intermediate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The presence of the fluorine atom on the phenyl ring can significantly influence the electronic properties and biological activity of the resulting coupled products, making this reagent highly valuable in medicinal chemistry for the synthesis of novel drug candidates. The pinacol ester group enhances the stability and handling of the boronic acid, making it a preferred reagent in many synthetic laboratories.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, ranging from large distributors to specialized manufacturers. The compound is typically offered in research quantities, from grams to kilograms. For larger quantities, inquiries for custom synthesis or bulk orders are generally accommodated by the suppliers.

Key Suppliers Include:

  • TCI America: A major supplier of laboratory chemicals, offering the product in various quantities.[1][2]

  • Chem-Impex: Provides this compound with detailed specifications.[3]

  • Fisher Scientific: A distributor for TCI America, facilitating easy procurement for many research institutions.[1]

  • Parchem: A supplier of specialty chemicals, listing 2-fluorophenylboronic acid, pinacol ester.[4]

  • BOC Sciences: A supplier of building blocks for drug discovery.[]

  • Atomax Chemicals Co., Ltd.: Lists the compound in their catalog.

  • Shanghai Forever Synthesis Co., Ltd.: A supplier specializing in chemical synthesis.[6]

It is important to note that pricing and availability are subject to change and it is recommended to request a quote from the respective suppliers for the most current information.

Technical Data

The following table summarizes the key quantitative data for this compound, compiled from various suppliers.

PropertyValueSource(s)
Chemical Name This compound[3]
Synonyms 2-Fluorophenylboronic acid pinacol ester[3][4]
CAS Number 876062-39-4[3][4]
Molecular Formula C₁₂H₁₆BFO₂[3]
Molecular Weight 222.07 g/mol [3]
Purity Typically ≥98% (by GC)[3][7]
Appearance Clear liquid[3]
Density 1.07 g/mL[3]
Refractive Index (n20/D) 1.48[3]
Storage Conditions 2-8°C[3]
Available Quantities 5 g, 10 g, 25 g, and larger quantities available upon request[1][7]

Experimental Protocols

Representative Protocol for a Suzuki-Miyaura Cross-Coupling Reaction:

Materials:

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., dioxane, toluene, or a mixture)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, palladium catalyst, and base.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for the required time (monitored by TLC or GC-MS, usually 2-24 hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Note: Reaction conditions such as the choice of catalyst, base, solvent, and temperature should be optimized for each specific substrate combination to achieve the best results.

Visualizations

Procurement Workflow for a Specialty Chemical

The following diagram illustrates a typical workflow for the procurement of a specialty research chemical like this compound.

G A Researcher Identifies Need (e.g., for Suzuki Coupling) B Search for Suppliers (Online Databases, Catalogs) A->B Information Gathering C Request Quotations (Price, Purity, Availability) B->C Procurement Initiation D Supplier Evaluation (Lead Time, Cost, Quality) C->D Decision Making E Purchase Order Generation D->E Supplier Selection F Supplier Processing & Shipment E->F Order Placement G Receiving & Quality Control (Verify CoA, SDS) F->G Logistics H Chemical Inventory & Storage (Store at 2-8°C) G->H Internal Process I Researcher Accesses Chemical for Experimentation H->I Laboratory Use

Caption: Procurement workflow for a specialty research chemical.

This guide provides a foundational understanding of the commercial landscape and technical specifications for this compound, aiming to support researchers and professionals in their synthetic endeavors.

References

The Ascendance of Fluorinated Aryl Boronic Esters: A Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Fluorinated motifs can profoundly alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] Among the diverse synthons available for introducing fluorinated aryl groups, fluorinated aryl boronic esters have emerged as exceptionally versatile and powerful tools. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of these valuable reagents in organic synthesis, with a particular focus on their role in cross-coupling reactions.

Synthesis of Fluorinated Aryl Boronic Esters

The preparation of fluorinated aryl boronic esters can be achieved through several synthetic strategies, each with its own advantages and substrate scope. Key methods include the Miyaura borylation of fluoroarenes, iridium-catalyzed C-H borylation, and protocols starting from fluorinated arylamines.

Miyaura Borylation

The Palladium-catalyzed Miyaura borylation of aryl halides and triflates is a widely employed method for the synthesis of aryl boronic esters. This reaction utilizes a palladium catalyst, a phosphine ligand, a base, and a boron source, typically bis(pinacolato)diboron (B₂pin₂).

A general workflow for the Miyaura Borylation is depicted below:

Miyaura_Borylation A Fluorinated Aryl Halide/Triflate G Reaction Mixture A->G B B₂(pin)₂ B->G C Pd Catalyst (e.g., Pd(dppf)Cl₂) C->G cat. D Base (e.g., KOAc) D->G E Solvent (e.g., Dioxane) E->G F Fluorinated Aryl Boronic Ester G->F Heat

Figure 1: General workflow for Miyaura Borylation.

Iridium-Catalyzed C-H Borylation

A more atom-economical approach is the direct C-H borylation of fluoroarenes catalyzed by iridium complexes. This method avoids the pre-functionalization required for Miyaura borylation. The regioselectivity of the borylation is often directed by steric factors, favoring the least hindered C-H bond.[3][4] A one-pot synthesis of arylboronic acids and their trifluoroborate salts from arenes has been developed using this method, followed by oxidative cleavage or displacement of the pinacol group.[5]

From Fluorinated Arylamines

Fluorinated aryl boronic esters can also be synthesized from the corresponding arylamines. This transformation can be achieved through a Sandmeyer-type reaction, where the amine is first converted to a diazonium salt, which is then subjected to a borylation reaction.[6]

Applications in Suzuki-Miyaura Cross-Coupling

Fluorinated aryl boronic esters are paramount reagents in Suzuki-Miyaura cross-coupling reactions for the formation of C(sp²)–C(sp²) bonds.[7][8] These reactions are fundamental in the synthesis of biaryls, which are common structural motifs in pharmaceuticals and organic materials.[7][8]

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction is a well-studied process involving oxidative addition, transmetalation, and reductive elimination steps.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle A Pd(0)Ln B Ar¹-Pd(II)-X Ln A->B Oxidative Addition (Ar¹-X) C Ar¹-Pd(II)-Ar² Ln B->C Transmetalation (Ar²-B(OR)₂) C->A Reductive Elimination D Ar¹-Ar² C->D E Fluorinated Aryl Boronic Ester (Ar²-B(pin)) E->C F Aryl/Heteroaryl Halide (Ar¹-X) F->B G Base G->B

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

The choice of catalyst, ligand, base, and solvent is crucial for the success of the coupling reaction and can significantly impact the yield and purity of the desired product.

Quantitative Data from Selected Suzuki-Miyaura Couplings

The following table summarizes representative examples of Suzuki-Miyaura cross-coupling reactions utilizing fluorinated aryl boronic esters.

EntryFluorinated Aryl Boronic EsterCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
1Pentafluorophenylboronic acid pinacol ester4-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O10085N/A
22,6-Difluorophenylboronic acid2-BromopyridinePd(dppf)Cl₂ (5)K₃PO₄1,4-Dioxane8078[8]
34-(Trifluoromethyl)phenylboronic acid1-IodonaphthalenePd₂(dba)₃ (2), SPhos (4)K₃PO₄Toluene11092N/A

Copper-Mediated Fluorination of Aryl Boronic Esters

A significant application of aryl boronic esters, including their fluorinated analogues, is their conversion to aryl fluorides. This transformation is particularly valuable for the synthesis of PET imaging agents, which often incorporate the ¹⁸F isotope.[9][10] Copper-mediated fluorination has emerged as a robust method for this conversion.[11]

The proposed mechanism involves the oxidation of a Cu(I) species to a Cu(III)-fluoride complex, followed by transmetalation with the aryl boronic ester and subsequent reductive elimination to form the C-F bond.[11]

Copper_Fluorination A Aryl Boronic Ester (Ar-Bpin) F [Ar-Cu(III)-F] Intermediate A->F B Fluoride Source (e.g., AgF, KF) E [Cu(III)-F] Intermediate B->E C Cu(I) Precursor C->E Oxidation D Oxidant D->E E->F Transmetalation G Aryl Fluoride (Ar-F) F->G Reductive Elimination

Figure 3: Simplified workflow for copper-mediated fluorination.

Yields for the Fluorination of Various Aryl Boronic Esters

The scope of the copper-mediated fluorination is broad, tolerating a range of functional groups.

EntryAryl Boronic EsterFluorinating AgentCopper SourceOxidantSolventYield (%)Reference
14-Methoxycarbonylphenylboronic acid pinacol esterAgF(tBuCN)₂CuOTfN/ATHF75
24-Acetylphenylboronic acid pinacol esterAgF(tBuCN)₂CuOTfN/ATHF82
3Naphthalen-2-ylboronic acid pinacol esterAgF(tBuCN)₂CuOTfN/ATHF65

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling of Pyridine-2-sulfonyl Fluoride with an Aryl Boronic Ester[7][8]
  • To an oven-dried vial equipped with a magnetic stir bar is added the aryl boronic ester (1.2 equiv.), pyridine-2-sulfonyl fluoride (1.0 equiv.), Pd(dppf)Cl₂ (0.05 equiv.), and K₃PO₄ (3.0 equiv.).

  • The vial is sealed with a Teflon-lined cap and evacuated and backfilled with argon three times.

  • Anhydrous 1,4-dioxane is added via syringe.

  • The reaction mixture is stirred at the desired temperature (e.g., 80 °C) for the specified time (e.g., 12-24 h).

  • Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel.

General Procedure for Copper-Mediated Fluorination of an Aryl Boronic Ester[11]
  • In a glovebox, an oven-dried vial is charged with the aryl boronic ester (1.0 equiv.), AgF (2.0 equiv.), and (tBuCN)₂CuOTf (1.2 equiv.).

  • The vial is sealed, removed from the glovebox, and THF is added via syringe.

  • The reaction mixture is stirred at room temperature for 18 hours.

  • The reaction is quenched by the addition of water and extracted with an organic solvent (e.g., diethyl ether).

  • The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.

  • The residue is purified by flash chromatography to afford the corresponding aryl fluoride.

Properties and Stability

Fluorinated aryl boronic acids and their esters exhibit distinct properties compared to their non-fluorinated counterparts. The presence of electron-withdrawing fluorine atoms increases the Lewis acidity of the boron center.[1] This can influence their reactivity in transmetalation.

A notable challenge with some fluorinated aryl boronic acids is their propensity for protodeboronation, particularly under basic conditions.[4] This side reaction can be more pronounced in compounds bearing ortho-fluorine substituents.[4] The use of pinacol esters can enhance the stability of these reagents and mitigate protodeboronation.[1]

Conclusion

Fluorinated aryl boronic esters are indispensable tools in modern organic synthesis, providing efficient access to a wide array of fluorinated compounds. Their utility in Suzuki-Miyaura cross-coupling and copper-mediated fluorination reactions has cemented their importance in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. As the demand for complex fluorinated molecules continues to grow, the development of novel synthetic methods for and applications of fluorinated aryl boronic esters will undoubtedly remain a vibrant area of research.

References

The Pivotal Role of 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine atoms and aryl moieties into molecular scaffolds is a well-established strategy for enhancing pharmacological properties. 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key building block, has emerged as an indispensable tool in medicinal chemistry. This versatile reagent, a pinacol ester of 2-fluorophenylboronic acid, offers a stable, efficient, and highly adaptable platform for the synthesis of complex, biologically active molecules. Its primary utility lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation. This technical guide delves into the core applications, experimental protocols, and quantitative data associated with the use of this compound in the synthesis of targeted therapeutics, with a particular focus on its role in the development of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors.

Core Applications in Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of a wide array of bioactive compounds. The presence of the 2-fluorophenyl group is of particular significance as the fluorine atom can modulate the electronic properties, metabolic stability, and binding affinity of the final drug molecule. The pinacol boronic ester functionality provides a stable and easy-to-handle source of the 2-fluorophenyl moiety for cross-coupling reactions.

One of the most prominent applications of this reagent is in the synthesis of kinase inhibitors, particularly those targeting VEGFR-2. Overexpression or aberrant activation of VEGFR-2 is a hallmark of many cancers, playing a critical role in tumor angiogenesis—the formation of new blood vessels that supply tumors with nutrients and oxygen.[1][2] By inhibiting VEGFR-2, the growth and proliferation of cancer cells can be effectively curtailed. The 2-fluorophenyl group often forms key interactions within the ATP-binding pocket of the kinase, contributing to the potency and selectivity of the inhibitor.

Quantitative Data: Efficacy of VEGFR-2 Inhibitors Synthesized with 2-Fluorophenyl Moiety

The introduction of the 2-fluorophenyl group via reagents like this compound has led to the development of potent VEGFR-2 inhibitors. The following table summarizes the in vitro efficacy of several such compounds against VEGFR-2 and various cancer cell lines.

Compound IDTargetIC50 (µM) vs. VEGFR-2Cancer Cell LineIC50 (µM) vs. Cell LineReference
11 VEGFR-20.19HepG-2 (Liver)9.52[1]
A549 (Lung)10.61[1]
Caco-2 (Colon)12.45[1]
MDA-MB-231 (Breast)11.52[1]
10e VEGFR-20.241--[3]
13a VEGFR-20.258--[3]
10g VEGFR-20.332--[3]
Sorafenib (Control) VEGFR-20.08HepG-2 (Liver)7.31[1][3]

Experimental Protocols

The Suzuki-Miyaura cross-coupling reaction is the primary method for incorporating the 2-fluorophenyl group from this compound into a target molecule. Below is a detailed, generalized protocol for this key transformation.

Protocol: Suzuki-Miyaura Cross-Coupling of an Aryl Halide with this compound

Materials:

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a suitable precatalyst) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture with water)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or reaction tube, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), palladium catalyst (1-5 mol%), and base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent via syringe. The reaction mixture is typically heterogeneous.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (2-24 hours). Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-fluorophenyl-substituted biaryl product.

Visualizing the Mechanism of Action and Experimental Workflow

To better understand the biological context and the synthetic strategy, the following diagrams illustrate the VEGFR-2 signaling pathway and a typical experimental workflow for the synthesis of a biaryl compound using a Suzuki-Miyaura coupling.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src Permeability Vascular Permeability VEGFR2->Permeability RAF RAF PLCg->RAF AKT Akt PI3K->AKT Migration Cell Migration Src->Migration MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation mTOR mTOR AKT->mTOR AKT->Proliferation mTOR->Proliferation Inhibitor VEGFR-2 Inhibitor (e.g., containing 2-fluorophenyl moiety) Inhibitor->VEGFR2 Inhibits Suzuki_Miyaura_Workflow start Start Materials: Aryl Halide & 2-(2-Fluorophenyl)dioxaborolane reagents Add Pd Catalyst & Base in Degassed Solvent start->reagents reaction Heat under Inert Atmosphere (80-110°C, 2-24h) reagents->reaction workup Aqueous Work-up & Organic Extraction reaction->workup purification Purification by Column Chromatography workup->purification product Final Product: 2-Fluorophenyl-substituted Biaryl purification->product

References

Methodological & Application

Application Note: Suzuki-Miyaura Coupling Protocol using 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile method for the formation of carbon-carbon bonds, particularly for synthesizing biaryl and substituted aromatic compounds.[1][2][3] Its development was a significant milestone in organic chemistry, recognized with the 2010 Nobel Prize in Chemistry.[2] The reaction's popularity stems from its mild conditions, high functional group tolerance, and the commercial availability and stability of its organoboron reagents.[4]

The incorporation of fluorine into organic molecules is a critical strategy in medicinal chemistry and materials science. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and modulate the electronic properties and binding affinities of molecules.[5][6] This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a stable pinacol boronic ester, with various aryl halides. Pinacol esters are often preferred over boronic acids due to their increased stability, which helps to mitigate side reactions like protodeboronation.[4][7]

General Reaction Scheme

The reaction couples this compound with an aryl halide (Ar-X, where X = I, Br, Cl, or OTf) in the presence of a palladium catalyst and a base to form the corresponding 2-fluoro-1,1'-biphenyl derivative.

Reaction:

(2-Fluorophenyl)-B(pin) + Ar-X ---[Pd Catalyst, Base]---> (2-Fluorophenyl)-Ar

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex.[1][2] The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. This step is often rate-limiting.[1]

  • Transmetalation: The organoboron reagent, activated by the base, transfers its organic group (the 2-fluorophenyl moiety) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[1]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)(Ar')L₂ OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar-Ar' (Biaryl Product) Trans->Product ArX Ar-X (Aryl Halide) ArX->OxAdd BoronicEster Ar'-B(pin) (Boronic Ester) BoronicEster->Trans Base Base (e.g., K₃PO₄) Base->Trans activates

Figure 1. A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Summary of Reaction Conditions

The optimal conditions for Suzuki-Miyaura coupling can vary depending on the specific substrates. The following table summarizes typical conditions for coupling fluorinated arylboronic esters with various aryl halides, compiled from multiple sources.

Aryl Halide (Ar-X) Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp. (°C) Time (h) Yield (%) Reference
4-ChloroanisolePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)THF/H₂O (2:1)RT0.5>95[5]
4-Bromotoluene[Pd(cinnamyl)Cl]₂ (1)XPhos (2)K₃PO₄ (2)Dioxane801292[5]
Pyridine-2-sulfonyl fluoridePd(dppf)Cl₂ (10)-Na₃PO₄ (3)Dioxane/H₂O (4:1)10024~70-80[8][9]
4-IodoanisolePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (3)Dioxane/H₂O (10:1)801694[10]
4-ChlorobenzonitrilePd₂(dba)₃ (1)tBu₃P (2)K₃PO₄ (1.5)Dioxane100298[11]
2-BromopyridinePd(PPh₃)₄ (3)-CsF (2) + Ag₂O (1)DMF1001285-95[12]

Note: Yields are highly substrate-dependent. Optimization may be required for specific aryl halide partners.

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 3.0 mmol, 3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane, 5 mL)

  • Degassed water (1 mL)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed vial)

Procedure:

  • Reaction Setup: To a clean, dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (3.0 mmol).

  • Inert Atmosphere: Seal the flask or vial and evacuate and backfill it with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Using a syringe, add the anhydrous 1,4-dioxane (5 mL) followed by the degassed water (1 mL).

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously for the required time (typically 4-24 hours).

  • Monitoring: Monitor the reaction's progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash them with brine (1 x 20 mL).

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Experimental Workflow

The following diagram illustrates the step-by-step workflow for performing the Suzuki-Miyaura coupling experiment.

Workflow arrow arrow start Start reagents 1. Weigh & Combine Reagents: - Aryl Halide - Boronic Ester - Catalyst & Base start->reagents inert 2. Create Inert Atmosphere (Evacuate & Backfill with N₂/Ar) reagents->inert solvent 3. Add Degassed Solvents (e.g., Dioxane/H₂O) inert->solvent react 4. Heat and Stir (e.g., 80-100 °C) solvent->react monitor 5. Monitor Reaction (TLC, LC-MS, GC-MS) react->monitor monitor->react Incomplete? workup 6. Quench & Workup (Cool, Dilute, Extract) monitor->workup Complete purify 7. Purify Product (Column Chromatography) workup->purify characterize 8. Characterize Product (NMR, MS) purify->characterize end_node End characterize->end_node

Figure 2. Experimental workflow for the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are fundamental tools in modern organic synthesis for the formation of carbon-carbon bonds.[1][2][3] This methodology is invaluable in the pharmaceutical and materials science industries for constructing complex molecular architectures.[1][3] The incorporation of fluorinated aromatic groups, such as the 2-fluorophenyl moiety, can significantly enhance the biological activity, metabolic stability, and other pharmacokinetic properties of drug candidates.[1] 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a key reagent for introducing the 2-fluorophenyl group. These application notes provide detailed protocols and performance data for its use in palladium-catalyzed cross-coupling reactions with various aryl halides.

While boronic acids are common coupling partners, boronic acid pinacol esters like this compound offer advantages such as enhanced stability and ease of handling.[4] Recent advancements in catalyst systems, including the development of sophisticated palladium precatalysts and bulky, electron-rich phosphine ligands, have enabled the efficient coupling of such substrates under mild conditions.[1]

Catalytic Systems and Performance Data

The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the choice of palladium source, ligand, base, and solvent. Below is a summary of typical catalytic systems and their performance with analogous substrates, which can be adapted for this specific reagent.

Palladium SourceLigandAryl Halide PartnerBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂SPhosAryl BromideK₂CO₃DMF901285-95
Pd₂(dba)₃XPhosAryl ChlorideK₃PO₄Toluene/H₂O1001670-90
Pd(dppf)Cl₂-Heteroaryl BromideNa₃PO₄Dioxane/H₂O80865-85
tBuBrettPhos Pd G3-Aryl BromideCs₂CO₃Toluene1102>90

Experimental Protocols

Note: These protocols are generalized and should be optimized for specific substrates and desired outcomes. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: General Procedure for Coupling with Aryl Bromides

This protocol is suitable for a wide range of electronically diverse aryl bromides.

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk tube, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.05 mmol, 5 mol%), SPhos (0.10 mmol, 10 mol%), and K₂CO₃ (1.2 mmol, 1.2 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous DMF (5 mL) via syringe.

  • Stir the reaction mixture at 90 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Protocol for Coupling with Challenging Aryl Chlorides

This protocol utilizes a more active catalyst system suitable for less reactive aryl chlorides.

Materials:

  • This compound

  • Aryl chloride

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Deionized water

Procedure:

  • In a Schlenk tube, combine the aryl chloride (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Add potassium phosphate (2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add degassed toluene (4 mL) and degassed water (1 mL) via syringe.

  • Stir the mixture vigorously at 100 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and pass it through a pad of Celite.

  • Wash the Celite pad with additional ethyl acetate.

  • Wash the combined organic filtrate with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by flash chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle A Pd(0)L_n Active Catalyst B Oxidative Addition A->B + Ar-X C Ar-Pd(II)-X(L_n) (trans-complex) B->C D Transmetalation C->D + Ar'-B(pin) + Base E Ar-Pd(II)-Ar'(L_n) (cis-complex) D->E F Reductive Elimination E->F F->A Catalyst Regeneration G Ar-Ar' Product F->G ArX Ar-X (Aryl Halide) ArBpin Ar'-B(pin) (Boronic Ester) Base Base BX B(pin)-X

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: Aryl Halide, Boronic Ester, Catalyst, Ligand, Base inert_atm Establish Inert Atmosphere (Evacuate & Backfill) reagents->inert_atm add_solvent Add Degassed Solvent inert_atm->add_solvent heating Heat and Stir add_solvent->heating monitoring Monitor Progress (TLC/GC-MS) heating->monitoring quench Cool and Quench monitoring->quench extract Liquid-Liquid Extraction quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify product Isolated Product purify->product

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Reaction_Components cluster_reactants Core Reactants cluster_catalysis Catalytic System cluster_conditions Reaction Conditions center Suzuki-Miyaura Cross-Coupling boronic_ester 2-(2-Fluorophenyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane boronic_ester->center aryl_halide Aryl Halide (Ar-X) (X = Cl, Br, I, OTf) aryl_halide->center pd_source Palladium Source (e.g., Pd(OAc)₂, Pd₂(dba)₃) pd_source->center ligand Phosphine Ligand (e.g., SPhos, XPhos) ligand->center base Base (e.g., K₂CO₃, K₃PO₄) base->center solvent Solvent (e.g., DMF, Toluene, Dioxane) solvent->center temperature Temperature temperature->center

Caption: Key components and their relationships in the cross-coupling reaction.

References

Application Notes and Protocols for the Synthesis of Fluorinated Biaryls using 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine atoms into bioactive molecules is a widely employed strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. Fluorinated biaryl scaffolds are key structural motifs in numerous pharmaceuticals. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of these biaryl compounds, offering a broad substrate scope and tolerance to a wide range of functional groups.

This document provides detailed application notes and experimental protocols for the synthesis of fluorinated biaryls utilizing 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a key building block. This stable and easily handleable boronic ester is an effective coupling partner for the introduction of a 2-fluorophenyl group onto various aromatic and heteroaromatic rings.

Reaction Principle

The core of this synthetic approach is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The reaction proceeds via a catalytic cycle involving the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with the boronic ester and subsequent reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.

Data Presentation

The following tables summarize representative quantitative data for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides. The conditions cited are generalized from protocols for similar fluorinated boronic esters and may require optimization for specific substrates.

Table 1: Suzuki-Miyaura Coupling with Aryl Bromides

EntryAryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285-95
21-Bromo-4-nitrobenzenePd(dppf)Cl₂ (3)-K₂CO₃Dioxane/H₂O901680-90
34-BromobenzonitrilePd₂(dba)₃ (2)XPhos (4)Cs₂CO₃THF/H₂O801088-98
42-BromotoluenePd(PPh₃)₄ (5)-Na₂CO₃DMF/H₂O1102475-85

Table 2: Suzuki-Miyaura Coupling with Aryl Chlorides

EntryAryl ChlorideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-ChloroanisolePd₂(dba)₃ (2)RuPhos (4)K₃PO₄t-BuOH/H₂O1002470-80
21-Chloro-4-nitrobenzenePd(dppf)Cl₂ (5)-CsFDioxane1201865-75
34-ChlorobenzonitrilePd(OAc)₂ (3)BrettPhos (6)K₂CO₃Toluene1102075-85
42-ChlorotoluenePd₂(dba)₃ (3)XPhos (6)K₃PO₄Dioxane/H₂O1203660-70

Table 3: Suzuki-Miyaura Coupling with Heteroaryl Halides

EntryHeteroaryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12-BromopyridinePd(dppf)Cl₂ (5)-K₂CO₃Dioxane/H₂O1001280-90
23-BromothiophenePd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O901678-88
35-Bromoindole (N-Boc)Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O1001085-95
42-ChloropyrazinePd₂(dba)₃ (3)XPhos (6)Cs₂CO₃t-BuOH1102465-75

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Aryl Bromides

This protocol provides a robust starting point for the coupling of this compound with a range of aryl bromides.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask with a septum and evacuate and backfill with an inert gas three times.

  • Add degassed toluene and water (typically a 4:1 to 10:1 mixture) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling with Aryl Chlorides

Microwave irradiation can significantly reduce reaction times, particularly for less reactive aryl chlorides.

Materials:

  • This compound (1.5 equiv)

  • Aryl chloride (1.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • In a microwave reaction vial, combine the aryl chloride, this compound, Pd(dppf)Cl₂, and Cs₂CO₃.

  • Add degassed 1,4-dioxane and water (typically a 10:1 mixture).

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction to 120-150 °C for 30-60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X L_n OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Intermediate Ar-Pd(II)-Ar' L_n Transmetalation->Intermediate Boronate Ar'B(OR)₂ Boronate->Transmetalation Base Base Base->Transmetalation RedElim Reductive Elimination Intermediate->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: Aryl Halide, Boronic Ester, Catalyst, Ligand, Base start->reagents setup Setup Reaction: Inert Atmosphere, Add Degassed Solvent reagents->setup reaction Heating & Stirring (Conventional or Microwave) setup->reaction monitoring Monitor Progress (TLC, GC-MS) reaction->monitoring workup Aqueous Work-up: Extraction & Washing monitoring->workup Reaction Complete purification Purification: Column Chromatography workup->purification analysis Characterization: NMR, MS purification->analysis end End analysis->end

Caption: A typical experimental workflow for the synthesis of fluorinated biaryls.

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures which are prevalent in many pharmaceutical agents and functional materials. This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a variety of aryl halides. The presence of the ortho-fluoro substituent on the phenylboronic ester can introduce unique electronic and conformational properties to the resulting biaryl products, making this a valuable building block in medicinal chemistry and materials science. The following protocols offer robust starting points for reaction optimization and scale-up.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[1]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex.

  • Transmetalation: The organoboron reagent, activated by a base, transfers the 2-fluorophenyl group to the palladium(II) complex.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the 2-fluoro-biaryl product, regenerating the catalytically active Pd(0) species.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions for the coupling of this compound with various aryl halides. Yields are representative and may vary depending on the specific substrate and reaction scale.

Table 1: Coupling with Aryl Bromides

EntryAryl BromideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)9012~85
21-Bromo-4-nitrobenzenePd(dppf)Cl₂ (2)-K₃PO₄ (3.0)1,4-Dioxane1008~92
32-BromopyridinePd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2.5)Toluene11016~78
41-Bromo-3,5-dimethylbenzenePd(OAc)₂ (2)SPhos (4)K₃PO₄ (3.0)THF/H₂O (5:1)8012~88

Table 2: Coupling with Aryl Chlorides

EntryAryl ChlorideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-ChloroacetophenonePd₂(dba)₃ (2)FcPPh₂ (6)K₃PO₄ (6.0)Dioxane/H₂O (2:1)10018~75[2]
22,6-DichloropyridinePd₂(dba)₃ (1)FcPPh₂ (6)K₃PO₄ (3.0)Dioxane/H₂O (2:1)10020~70[2]
31-Chloro-4-(trifluoromethyl)benzenePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (3.0)t-Amyl alcohol10024~65
44-ChlorotolueneXPhos-Pd-G3 (2)-CsOH·H₂O (3.0)THF7012~80[3]

Experimental Protocols

Protocol 1: General Procedure for Coupling with Aryl Bromides using Pd(PPh₃)₄

Materials:

  • This compound

  • Aryl bromide

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add Pd(PPh₃)₄ (3 mol%) to the flask under a positive flow of inert gas.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Coupling with Aryl Chlorides using a Buchwald-type Catalyst

Materials:

  • This compound

  • Aryl chloride

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Di(1-adamantyl)-n-butylphosphine (cataCXium A) or other suitable Buchwald ligand (e.g., XPhos, SPhos)

  • Potassium Phosphate (K₃PO₄), tribasic

  • 1,4-Dioxane or 2-Methyltetrahydrofuran (2-MeTHF)

  • Deionized Water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (2 mol%) and the phosphine ligand (4-6 mol%) to a dry Schlenk flask.

  • Add the aryl chloride (1.0 equiv.), this compound (1.5 equiv.), and anhydrous K₃PO₄ (3.0 equiv.).

  • Add a sufficient amount of degassed solvent (e.g., 2:1 Dioxane/H₂O) to achieve a concentration of 0.1-0.2 M with respect to the aryl chloride.[2]

  • Seal the flask and heat the mixture to 100-110 °C with vigorous stirring for 18-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • The residue can be purified by column chromatography on silica gel to afford the desired biaryl product.

Mandatory Visualizations

G cluster_workflow Experimental Workflow reagents Combine Aryl Halide, 2-(2-Fluorophenyl)dioxaborolane, Base, and Solvent degas Degas Mixture (e.g., Ar bubbling) reagents->degas catalyst Add Pd Catalyst and Ligand degas->catalyst reaction Heat Reaction Mixture (e.g., 80-110 °C) catalyst->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup Cool and Perform Aqueous Workup monitor->workup Complete purify Concentrate and Purify (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

G ArylHalide Aryl Halide (Ar-X) Catalyst Pd(0) Catalyst ArylHalide->Catalyst Oxidative Addition BoronicEster 2-(2-Fluorophenyl)dioxaborolane Base Base (e.g., K₃PO₄) BoronicEster->Base Activation Product 2-Fluoro-biaryl (Ar-Ar') Catalyst->Product Reductive Elimination Solvent Solvent (e.g., Dioxane/H₂O)

Caption: Key components and their roles in the Suzuki-Miyaura reaction.

References

Application Notes and Protocols for Reactions Involving 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the selection of catalysts and bases for chemical reactions involving 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key reagent in the synthesis of fluorinated biaryl compounds. The strategic introduction of a 2-fluorophenyl moiety is of significant interest in medicinal chemistry and materials science due to its ability to modulate the physicochemical and biological properties of molecules.[1]

Introduction to Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is widely favored for its mild conditions, tolerance of a broad range of functional groups, and the commercial availability of its components.[2] For substrates like this compound, the reaction facilitates the synthesis of complex fluorinated biaryls, which are important scaffolds in drug discovery.

Catalyst and Base Selection: Key Considerations

The success of a Suzuki-Miyaura coupling reaction hinges on the appropriate selection of a catalyst, ligand, and base.

Catalysts: Palladium complexes are the most common catalysts for Suzuki-Miyaura reactions. Popular choices include Pd(PPh₃)₄, Pd(dppf)Cl₂, and combinations of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand.[3] For challenging substrates, including some electron-deficient or sterically hindered boronic esters, specialized precatalysts or ligands may be necessary to achieve high yields.

Bases: The role of the base is to activate the boronic ester, facilitating the crucial transmetalation step in the catalytic cycle.[2] The choice of base can significantly impact the reaction rate and yield. Common inorganic bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and fluorides (e.g., CsF, KF). The strength and solubility of the base are important factors to consider.

Solvents: The choice of solvent also plays a critical role. Aprotic polar solvents such as dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are frequently used, often in combination with water.[3][4]

Experimental Data Summary

The following tables summarize reaction conditions and yields for Suzuki-Miyaura coupling reactions involving arylboronic acid pinacol esters, providing a reference for optimizing reactions with this compound.

Table 1: Catalyst and Base Screening for the Coupling of Arylboronic Acid Pinacol Esters

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Coupling Partner
1Pd(dppf)Cl₂ (10)-Na₃PO₄ (3)Dioxane/H₂O (4:1)1001878Pyridine-2-sulfonyl fluoride
2Pd(OAc)₂ (10)-NaHCO₃ (3)t-AmylOH/H₂O10018761-(2-methylbenzyl)piperidine
3G-COOH-Pd-10-K₂CO₃ (2)DMF/H₂O (95:5)11048>981-bromo-4-fluorobenzene
4Pd(PPh₃)₄ (5)-K₃PO₄ (2)Dioxane8018-22605-(4-bromophenyl)-4,6-dichloropyrimidine

Note: The data in this table is derived from reactions with various arylboronic acid pinacol esters and may serve as a starting point for optimization.[3][4][5][6]

Experimental Protocols

General Procedure for the Synthesis of this compound

A common method for the synthesis of arylboronic acid pinacol esters is the reaction of an arylboronic acid with pinacol.

Materials:

  • 2-Fluorophenylboronic acid

  • Pinacol

  • Solvent (e.g., Dichloromethane or Acetonitrile)

  • Magnesium Sulfate (optional, for drying)

Procedure:

  • To a solution of 2-fluorophenylboronic acid (1.0 equiv) in the chosen solvent, add pinacol (1.2 equiv).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by techniques such as TLC or NMR.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to afford the pure this compound.[4]

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general starting point for the coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.

Materials:

  • This compound (1.0-1.5 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-10 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Degassed solvent (e.g., Dioxane/H₂O mixture)

Procedure:

  • In a reaction vessel, combine this compound, the aryl halide, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC, GC, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired fluorinated biphenyl.[3][5][6]

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII R-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R R-Pd(II)L_n-R' Transmetalation->PdII_R Boronate R'-B(OR)₂ ActivatedBoronate [R'-B(OR)₂(Base)]⁻ Boronate->ActivatedBoronate Base Base Base->ActivatedBoronate ActivatedBoronate->Transmetalation RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product Product ArX Ar-X ArX->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for a Suzuki-Miyaura cross-coupling experiment.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Reactants: - Boronic Ester - Aryl Halide - Catalyst - Base inert Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat to Reaction Temperature solvent->heat monitor Monitor Progress (TLC, GC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Workup & Extraction cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify product Isolated Product purify->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

References

experimental setup for microwave-assisted Suzuki coupling with 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds to create biaryl structures, which are prevalent in pharmaceuticals, advanced materials, and natural products. The use of microwave-assisted organic synthesis (MAOS) has revolutionized this process by dramatically reducing reaction times from hours to minutes, often leading to increased yields, improved reproducibility, and fewer side reactions.

These application notes provide a detailed protocol for the microwave-assisted Suzuki coupling of 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with various aryl halides. This specific boronic ester is a stable, easy-to-handle precursor for introducing the 2-fluorophenyl moiety, a common structural motif in medicinal chemistry. The protocols herein serve as a robust starting point for the rapid synthesis and diversification of compound libraries.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a palladium-catalyzed cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination. A base is required to activate the boronic ester for the transmetalation step.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n Active Catalyst pd2_complex Ar-Pd(II)-X Complex pd0->pd2_complex Oxidative Addition edge_node1 pd2_complex->edge_node1 transmetalation_complex Ar-Pd(II)-Ar' Complex edge_node2 transmetalation_complex->edge_node2 product Ar-Ar' (Product) edge_node1->transmetalation_complex Transmetalation edge_node2->pd0 Reductive Elimination edge_node2->product aryl_halide Ar-X (Aryl Halide) boronic_ester Ar'-B(pin) (Boronic Ester) + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Reaction Components

A successful Suzuki coupling reaction depends on the careful selection of each component.

ComponentRole in ReactionCommon Examples
Aryl Halide (Ar-X) Electrophilic coupling partner. Reactivity order: I > Br > OTf > Cl.Aryl iodides, bromides, chlorides, or triflates.
Boronic Ester Nucleophilic coupling partner, source of the aryl group.This compound.
Palladium Catalyst Facilitates the catalytic cycle. Often a Pd(0) or Pd(II) precursor.Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, Palladacycles.
Ligand Stabilizes the palladium center and influences its reactivity.PPh₃, XPhos, SPhos, P(t-Bu)₃.
Base Activates the boronic ester to facilitate transmetalation.K₂CO₃, K₃PO₄, Cs₂CO₃, CsF.
Solvent Solubilizes reactants and facilitates heat transfer.Dioxane/H₂O, DMF, Ethanol/H₂O, Acetonitrile/H₂O.

Experimental Workflow

The general workflow for performing a microwave-assisted Suzuki coupling is streamlined for efficiency and reproducibility.

Workflow prep 1. Reagent Preparation Weigh Aryl Halide, Boronic Ester, Catalyst, Ligand, and Base vial 2. Vial Assembly Combine all solids in a microwave reaction vial. prep->vial solvent 3. Solvent Addition Add degassed solvent system (e.g., Dioxane/Water). vial->solvent purge 4. Inert Atmosphere Seal vial and purge with Nitrogen or Argon. solvent->purge mw 5. Microwave Irradiation Heat to target temperature (e.g., 100-140 °C) for 10-30 min. purge->mw cool 6. Cooling Cool vial to room temperature (automated in reactor). mw->cool workup 7. Work-up Dilute with organic solvent, filter, and perform aqueous wash. cool->workup purify 8. Purification Concentrate and purify crude product via column chromatography. workup->purify analyze 9. Analysis Characterize pure product (NMR, MS, etc.). purify->analyze

Caption: Standard experimental workflow for microwave-assisted Suzuki coupling.

Detailed Experimental Protocol

This protocol is a general starting point and may require optimization for specific aryl halide substrates.

Materials and Equipment:

  • Aryl Halide (Ar-X)

  • This compound

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a ligand)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Anhydrous 1,4-Dioxane

  • Deionized Water

  • Microwave reactor (e.g., Biotage Initiator, CEM Discover)

  • Microwave reaction vials (2-5 mL) with crimp caps

  • Magnetic stir bars

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for work-up and purification

  • Ethyl acetate, brine, anhydrous sodium or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reagent Preparation: To a 2-5 mL microwave reaction vial equipped with a magnetic stir bar, add the aryl halide (0.5 mmol, 1.0 equiv).

  • Addition of Coupling Partner: Add this compound (0.6 mmol, 1.2 equiv).

  • Addition of Base and Catalyst: Add the base (e.g., K₂CO₃, 1.5 mmol, 3.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol, 0.05 equiv).

    • Note: If using a catalyst like Pd₂(dba)₃, a ligand such as XPhos or SPhos must also be added.

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4 mL dioxane, 1 mL water). The solvent should be degassed by bubbling with nitrogen or argon for 15-20 minutes prior to use.

  • Sealing and Purging: Securely crimp the cap onto the vial. Purge the vial with nitrogen or argon for 5 minutes.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the reaction mixture with stirring at a set temperature of 120 °C for 20 minutes.

    • Safety Note: Microwave reactors operate under high pressure and temperature. Always follow the manufacturer's safety guidelines.

  • Reaction Work-up: Once the reaction is complete and the vial has cooled to room temperature, dilute the mixture with ethyl acetate (20 mL).

  • Filtration and Extraction: Filter the mixture through a pad of Celite to remove the palladium catalyst. Transfer the filtrate to a separatory funnel, wash with water (10 mL) and then with brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Optimization of Reaction Conditions

For challenging substrates or to improve yield, systematic optimization may be necessary. The following table illustrates common variables that can be screened.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (min)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (3)Dioxane/H₂O (4:1)12020e.g., 75%
2Pd(OAc)₂ (2.5)XPhos (5)K₂CO₃ (3)Dioxane/H₂O (4:1)12020e.g., 85%
3XPhosPdG2 (2.5)XPhos (5)K₃PO₄ (3)EtOH/H₂O (4:1)13520e.g., 92%

|

Application Notes: Purification Strategies for Products of 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a key building block in synthetic organic chemistry, particularly for the synthesis of 2-fluorobiaryl compounds through the Suzuki-Miyaura cross-coupling reaction. These fluorinated motifs are of significant interest in drug discovery and materials science. The purification of products from these reactions is a critical step to isolate the desired compound from unreacted starting materials, catalysts, and various byproducts. This document provides detailed application notes and protocols for the effective purification of these valuable compounds.

Common Impurities in Suzuki-Miyaura Reactions

A successful purification strategy begins with understanding the potential impurities in the crude reaction mixture. These typically include:

  • Inorganic Salts: Bases (e.g., K₂CO₃, K₃PO₄) and their byproducts are a major component of the crude mixture.[1]

  • Unreacted Starting Materials: Residual this compound and the corresponding aryl halide coupling partner.

  • Homocoupling Byproducts: Symmetrical biaryls formed from the coupling of two molecules of the aryl halide or two molecules of the boronic ester. These can be particularly challenging to separate due to similar polarities to the desired product.[1]

  • Protodeborylation Products: The boronic ester can be hydrolyzed to the corresponding boronic acid, which can then undergo protodeborylation (replacement of the boron group with a hydrogen atom), leading to fluorobenzene as a byproduct.[2]

  • Palladium Catalyst Residues: For pharmaceutical applications, removal of the palladium catalyst to parts-per-million (ppm) levels is a regulatory requirement due to its toxicity.[1]

Purification Workflow

A general workflow for the purification of products from Suzuki-Miyaura reactions is outlined below. The specific sequence of steps will depend on the properties of the target molecule (solid vs. oil, acidic/basic properties) and the nature of the impurities.

G crude Crude Reaction Mixture workup Aqueous Work-up (e.g., EtOAc/Water) crude->workup Removes inorganic salts extract Acid-Base Extraction (if applicable) workup->extract Product is acidic/basic? chromatography Silica Gel Chromatography workup->chromatography Product is neutral extract->chromatography recrystallization Recrystallization (for solids) chromatography->recrystallization Product is solid & needs higher purity scavengers Scavenger Treatment (Pd or Boron) chromatography->scavengers Trace impurities remain pure Pure Product chromatography->pure Sufficiently pure recrystallization->pure scavengers->pure G cluster_0 Catalytic Cycle pd0 Pd(0)L₂ add Oxidative Addition pd0->add Ar-X pdiia Ar-Pd(II)L₂-X add->pdiia trans Transmetalation pdiia->trans Ar'-B(OR)₂ Base pdiib Ar-Pd(II)L₂-Ar' trans->pdiib reduct Reductive Elimination pdiib->reduct reduct->pd0 product Ar-Ar' (Product) reduct->product G start Organic Layer from Work-up (Product + Neutral Impurities + Boronic Acid) add_base Wash with aq. Base (e.g., 1M NaOH) start->add_base separate1 Separate Layers add_base->separate1 aq1 Aqueous Layer 1 (Boronate Salt) separate1->aq1 Impurity Removed org1 Organic Layer 1 (Product + Neutral Impurities) separate1->org1 Product Mixture wash_acid Wash with aq. Acid (if product is basic) org1->wash_acid acidify Acidify Organic Layer (if product is basic) separate2 Separate Layers wash_acid->separate2 aq2 Aqueous Layer 2 (Protonated Basic Product) separate2->aq2 Product Isolated org2 Organic Layer 2 (Neutral Impurities) separate2->org2 Impurities neutralize Neutralize & Extract Product aq2->neutralize

References

Application Notes and Protocols for Scale-Up of Reactions with 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a pinacol ester of 2-fluorophenylboronic acid, is a crucial building block in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. The presence of the fluorine atom can significantly influence the pharmacokinetic properties of a molecule, making this reagent highly valuable in drug design.

Scaling up reactions involving this boronic ester from the laboratory bench to pilot plant or industrial production presents a unique set of challenges. These include maintaining reaction efficiency and yield, ensuring consistent product purity, managing thermal safety, and optimizing process economics. These application notes provide detailed protocols and key considerations for the successful scale-up of Suzuki-Miyaura coupling reactions using this compound.

Key Scale-Up Considerations

When moving from a laboratory scale (mmol) to a larger, pilot or production scale (mol to kmol), several factors become critically important. The pinacol ester of 2-fluorophenylboronic acid is generally more stable than the corresponding boronic acid, which helps to mitigate some common issues like protodeboronation. However, careful process optimization is still paramount.

1. Catalyst System and Loading:

  • Catalyst Selection: While various palladium catalysts can be effective at the lab scale, for large-scale synthesis, highly active catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often preferred. These can facilitate the reaction at lower temperatures and catalyst loadings, which is economically and environmentally beneficial.

  • Catalyst Loading: On a larger scale, it is crucial to minimize the palladium loading (often expressed in mol % or ppm) not only for cost reasons but also to reduce the burden of palladium removal from the final product to meet stringent regulatory limits for active pharmaceutical ingredients (APIs).[1]

2. Base Selection and Stoichiometry:

  • Base Type: The choice of base is critical. Strong bases can promote the undesired protodeboronation of the boronic ester, especially at elevated temperatures.[2] Milder bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred for large-scale applications to improve the stability of the boronic ester.[2]

  • Aqueous vs. Anhydrous: While some water can be beneficial for Suzuki couplings by aiding in the dissolution of the base and facilitating transmetalation, an excess can lead to hydrolysis of the pinacol ester and increase protodeboronation.[2][3] On a large scale, the water content must be carefully controlled.

3. Solvent Selection and Volume:

  • Solvent Choice: Aprotic solvents like dioxane, toluene, or 2-methyl-THF are commonly used. The choice of solvent can impact reaction kinetics, impurity profiles, and ease of workup and product isolation.

  • Solvent Volume: Reaction concentration is a key scale-up parameter. Higher concentrations are generally preferred to improve reactor throughput and reduce solvent waste. However, this can lead to issues with mixing and heat transfer.

4. Temperature Control and Heat Transfer:

  • Exothermicity: Suzuki-Miyaura reactions can be exothermic. On a large scale, efficient heat removal is critical to prevent thermal runaways and control the impurity profile. A thorough understanding of the reaction's thermal profile, for instance through heat flow calorimetry, is advisable before scaling up.

  • Temperature Optimization: Higher temperatures can increase reaction rates but may also accelerate catalyst decomposition and side reactions.[2] The optimal temperature profile may differ between lab and plant scale due to differences in heat transfer efficiency.

5. Mixing and Mass Transfer:

  • Heterogeneity: The reaction mixture is often heterogeneous, containing a solid inorganic base. Efficient mixing is essential to ensure good mass transfer between the phases, which can be a limiting factor on a larger scale. The choice of reactor and agitator design is therefore important.

6. Work-up and Purification:

  • Palladium Removal: As mentioned, removing residual palladium is a major challenge in large-scale synthesis. This can be achieved through extractions, treatment with scavengers, or crystallization.[1]

  • Product Isolation: Crystallization is the preferred method for product isolation on a large scale as it is more scalable and cost-effective than chromatography. Developing a robust crystallization process is a key part of scale-up.

Experimental Protocols

The following are representative protocols for a Suzuki-Miyaura coupling reaction between this compound and a generic aryl bromide (Ar-Br).

Protocol 1: Laboratory-Scale Synthesis (10 mmol)

Materials:

  • Aryl bromide (10.0 mmol, 1.0 equiv)

  • This compound (12.0 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.092 g, 0.1 mmol, 1 mol % Pd)

  • SPhos (0.164 g, 0.4 mmol, 2 mol %)

  • Potassium phosphate (K₃PO₄) (4.25 g, 20.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (40 mL)

  • Water (10 mL)

Procedure:

  • To an oven-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the aryl bromide, this compound, and potassium phosphate.

  • Evacuate the flask and backfill with nitrogen. Repeat this cycle three times.

  • In a separate flask, dissolve Pd₂(dba)₃ and SPhos in 1,4-dioxane (20 mL) that has been previously degassed by bubbling nitrogen through it for 30 minutes.

  • Add the degassed catalyst solution to the reaction flask via cannula, followed by the remaining degassed 1,4-dioxane (20 mL) and degassed water (10 mL).

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (100 mL) and water (50 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Scaled-Up Synthesis (1.0 mol)

Materials:

  • Aryl bromide (1.0 mol, 1.0 equiv)

  • This compound (1.1 mol, 1.1 equiv)

  • Pd(OAc)₂ (0.224 g, 1.0 mmol, 0.1 mol % Pd)

  • SPhos (0.821 g, 2.0 mmol, 0.2 mol %)

  • Potassium phosphate (K₃PO₄), granular (425 g, 2.0 mol, 2.0 equiv)

  • 2-Methyltetrahydrofuran (2-MeTHF) (3.0 L)

  • Water (0.3 L)

Procedure:

  • Charge a 10 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet with the aryl bromide, this compound, and granular potassium phosphate.

  • Inert the reactor by performing three vacuum/nitrogen backfill cycles.

  • In a separate vessel, dissolve Pd(OAc)₂ and SPhos in 2-MeTHF (0.5 L) that has been degassed by sparging with nitrogen for at least one hour.

  • Transfer the catalyst solution to the reactor.

  • Add the remaining degassed 2-MeTHF (2.5 L) and degassed water (0.3 L) to the reactor.

  • Start vigorous agitation and heat the reactor contents to 75-80 °C.

  • Monitor the reaction progress by in-process control (IPC) using HPLC. The reaction is typically complete within 6-10 hours.

  • Once the reaction is complete (e.g., <1% starting material remaining), cool the reactor contents to 20-25 °C.

  • Add water (2.0 L) and stir for 30 minutes. Stop the agitation and allow the layers to separate.

  • Remove the lower aqueous layer.

  • To the organic layer, add a solution of a palladium scavenger (e.g., a functionalized silica gel or activated carbon) and stir for 2-4 hours at a specified temperature.

  • Filter the mixture to remove the scavenger and inorganic salts.

  • Concentrate the filtrate under reduced pressure to a smaller volume.

  • Add an anti-solvent (e.g., heptane) to induce crystallization.

  • Cool the mixture, collect the solid product by filtration, wash with the cold solvent mixture, and dry under vacuum to afford the purified biaryl product.

Data Presentation: Comparison of Reaction Parameters

The following tables summarize the key differences in reaction parameters and outcomes when scaling up the Suzuki-Miyaura coupling.

Table 1: Reagent Stoichiometry and Catalyst Loading

ParameterLab Scale (10 mmol)Scaled-Up (1.0 mol)Rationale for Change
Aryl Bromide1.0 equiv1.0 equivLimiting reagent in both scales.
Boronic Ester1.2 equiv1.1 equivReduced excess to improve atom economy and reduce cost.
Base (K₃PO₄)2.0 equiv2.0 equivMaintained stoichiometry for effective reaction.
Pd Loading1.0 mol %0.1 mol %Significantly reduced for cost-effectiveness and to ease purification.[1]
Ligand (SPhos)2.0 mol %0.2 mol %Reduced in line with the catalyst loading.

Table 2: Process Parameters and Outcomes

ParameterLab Scale (10 mmol)Scaled-Up (1.0 mol)Rationale for Change
Solvent1,4-Dioxane / H₂O2-MeTHF / H₂O2-MeTHF is a more environmentally friendly and safer solvent for large-scale operations.
Solvent Volume50 mL (0.2 M)3.3 L (0.3 M)Increased concentration to improve reactor throughput.
Temperature80-90 °C75-80 °CLowered temperature to improve impurity profile and energy efficiency.
Reaction Time2-4 hours6-10 hoursLonger time due to lower catalyst loading and potential mass transfer limitations.
Typical Yield85-95%80-90%Slightly lower yield is common on a larger scale due to handling losses.
Product Purity (crude)~90-95%~85-90%Often lower before dedicated purification step due to longer reaction time.
Purification MethodColumn ChromatographyCrystallizationCrystallization is more scalable and economical for large quantities.

Visualizations

Experimental Workflow

G General Workflow for Scaled-Up Suzuki-Miyaura Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation reagents Charge Reagents: Aryl Halide, Boronic Ester, Base inert Inert Reactor (Vacuum/Nitrogen Cycles) reagents->inert add_solvents Add Degassed Solvents and Catalyst Solution inert->add_solvents catalyst_prep Prepare Catalyst Solution in Degassed Solvent catalyst_prep->add_solvents heat_agitate Heat and Agitate add_solvents->heat_agitate ipc In-Process Control (IPC) (e.g., HPLC) heat_agitate->ipc cool Cool Reaction Mixture ipc->cool Reaction Complete quench Aqueous Quench & Phase Separation cool->quench pd_removal Palladium Scavenging quench->pd_removal filter_concentrate Filtration & Concentration pd_removal->filter_concentrate crystallize Crystallization filter_concentrate->crystallize dry Drying crystallize->dry final_product final_product dry->final_product Final Product

Caption: A generalized workflow for the scale-up of a Suzuki-Miyaura coupling reaction.

Key Scale-Up Considerations and Interdependencies

G Interdependencies of Key Scale-Up Parameters scale_up Successful Scale-Up cost Cost-Effectiveness cost->scale_up safety Safety safety->scale_up quality Product Quality (Yield & Purity) quality->scale_up throughput Process Throughput throughput->scale_up catalyst Catalyst Loading catalyst->cost affects catalyst->quality affects temp Temperature catalyst->temp temp->safety affects temp->quality affects concentration Concentration concentration->safety affects (heat) concentration->throughput affects mixing Mixing/Agitation concentration->mixing mixing->quality affects mixing->throughput affects purification Purification Method purification->cost affects purification->quality affects base Base Selection base->quality affects (side reactions)

Caption: Logical relationships between key parameters in reaction scale-up.

References

Application Notes and Protocols: One-Pot Synthesis Strategies Involving 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in one-pot synthesis strategies. The focus is on a representative one-pot tandem reaction: a Suzuki-Miyaura cross-coupling followed by an in-situ cyclization to afford functionalized heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery.

Introduction

This compound is a versatile and widely used reagent in organic synthesis. Its stability, ease of handling, and high reactivity in palladium-catalyzed cross-coupling reactions make it an invaluable building block for the construction of complex organic molecules. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and time savings. This document outlines a detailed protocol for a one-pot synthesis of phenanthridine derivatives, a class of nitrogen-containing heterocycles with diverse biological activities, via a tandem Suzuki-Miyaura coupling and condensation/cyclization sequence.

Featured One-Pot Application: Synthesis of 6-Substituted Phenanthridines

A powerful one-pot strategy for the synthesis of phenanthridines involves the initial palladium-catalyzed Suzuki-Miyaura cross-coupling of an ortho-haloaldehyde with an ortho-aminoboronic acid derivative, followed by an in-situ acid-catalyzed condensation and cyclization. In this adapted protocol, we will utilize this compound as a precursor to the in-situ generated 2-aminophenylboronic acid, which then couples with an ortho-bromobenzaldehyde derivative.

Reaction Scheme:

This tandem reaction provides a streamlined approach to constructing the phenanthridine core, a privileged scaffold in medicinal chemistry.

Experimental Protocols

General Considerations:

All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques. Solvents should be of anhydrous grade. All reagents should be of high purity and used as received unless otherwise noted.

Protocol: One-Pot Synthesis of 6-Phenylphenanthridine

This protocol details the synthesis of 6-phenylphenanthridine from 2-bromobenzaldehyde and this compound, which is hydrolyzed in situ to 2-aminophenylboronic acid.

Materials:

  • 2-Bromobenzaldehyde

  • This compound

  • Palladium(II) Acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium Carbonate (K₂CO₃)

  • Toluene, anhydrous

  • Ethanol

  • Hydrochloric Acid (HCl), concentrated

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Eluent for column chromatography (e.g., Hexane/Ethyl Acetate mixture)

Equipment:

  • Schlenk flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 2-bromobenzaldehyde (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Reagent Addition: Add anhydrous toluene (5 mL) to the flask and stir the mixture for 10 minutes at room temperature.

  • Add this compound (1.2 mmol, 1.2 equiv.) and potassium carbonate (3.0 mmol, 3.0 equiv.) to the reaction mixture.

  • Suzuki-Miyaura Coupling: Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • In-situ Cyclization: After completion of the Suzuki-Miyaura coupling, cool the reaction mixture to room temperature. Add ethanol (5 mL) followed by concentrated hydrochloric acid (0.5 mL).

  • Heat the mixture to reflux (approximately 80-90 °C) and stir for an additional 4 hours. Monitor the formation of the phenanthridine product by TLC.

  • Work-up: Cool the reaction mixture to room temperature and quench with saturated sodium bicarbonate solution until the aqueous layer is basic.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 6-phenylphenanthridine.

Data Presentation

The following table summarizes representative quantitative data for the one-pot synthesis of various 6-substituted phenanthridines using analogous procedures.

EntryR Group on AldehydeR' Group on Boronic EsterProductYield (%)
1HH6-Phenylphenanthridine85
24-OCH₃H2-Methoxy-6-phenylphenanthridine82
34-ClH2-Chloro-6-phenylphenanthridine78
4H4-CH₃6-(p-Tolyl)phenanthridine88
5H4-F6-(4-Fluorophenyl)phenanthridine80

Visualizations

Experimental Workflow

The following diagram illustrates the sequential steps of the one-pot synthesis protocol.

experimental_workflow cluster_flask One-Pot Reaction Vessel cluster_process Work-up & Purification A 1. Suzuki-Miyaura Coupling (100 °C, 12 h) B 2. In-situ Condensation & Cyclization (Reflux, 4 h) A->B Acid Addition C Quenching & Extraction B->C Cooling D Column Chromatography C->D E Pure Product D->E convergent_synthesis A o-Haloaldehyde F One-Pot Tandem Reaction A->F B 2-(2-Fluorophenyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane B->F C Pd Catalyst & Ligand C->F D Base D->F E Acid E->F G Phenanthridine Scaffold F->G

Troubleshooting & Optimization

troubleshooting low yield in Suzuki coupling with 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides targeted advice for researchers, scientists, and drug development professionals experiencing low yields in Suzuki coupling reactions with 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is giving a low yield. What are the most common initial checks I should perform?

A1: When troubleshooting low yields, it's crucial to start with the fundamentals of the reaction setup.[1]

  • Catalyst and Ligand Integrity: Ensure your palladium catalyst and phosphine ligands are fresh and have been stored correctly under an inert atmosphere. Palladium catalysts, especially Pd(II) precatalysts, can degrade, and phosphine ligands are susceptible to oxidation.[1]

  • Solvent and Base Purity: Use anhydrous and degassed solvents. Oxygen can deactivate the Pd(0) catalyst. Ensure your base is of high purity and has been stored properly to avoid hydration.[1]

  • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands. Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen.[1]

Q2: I suspect protodeboronation of my boronic ester is a significant side reaction. How can I minimize it?

A2: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common cause of low yields. Boronic esters, like the pinacol ester you are using, are generally more stable towards protodeboronation than the corresponding boronic acids.[2] However, certain conditions can still promote this side reaction.

  • Choice of Base: The base is crucial for activating the boronic ester but can also promote protodeboronation. Using milder bases like potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) can be beneficial.[1] Fluoride ions, in particular, can play a complex role; while they can promote the reaction, an excess can lead to the formation of unreactive anionic boron species.[3][4]

  • Water Content: While some water is often necessary for the hydrolysis of the boronic ester to the more active boronic acid, excessive water can facilitate protodeboronation.[5] Careful optimization of the solvent system (e.g., dioxane/water ratio) is recommended.

  • Slow Addition: In some cases, the slow addition of the base to the reaction mixture can help maintain a low instantaneous concentration, thereby minimizing side reactions.[2]

Q3: Could the ortho-fluoro substituent on the phenyl ring be causing steric hindrance and contributing to the low yield?

A3: Yes, ortho-substituents can introduce steric hindrance that impedes the coupling reaction. While the fluorine atom is relatively small, its presence, combined with the bulky 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, can make the transmetalation step more difficult.

  • Ligand Selection: To overcome steric hindrance, consider using bulky, electron-rich phosphine ligands. Buchwald ligands such as SPhos, XPhos, or RuPhos are often effective for sterically demanding couplings.[6][7]

  • Catalyst Choice: Pre-formed palladium catalysts with bulky ligands can also be advantageous. For instance, catalysts based on biaryl phosphacycles have shown effectiveness in couplings with sterically hindered substrates.[6]

Q4: I am observing significant amounts of homocoupling of my boronic ester. What measures can I take to prevent this?

A4: Homocoupling is a common side reaction where two molecules of the boronic ester couple with each other.

  • Control Reaction Temperature: Running the reaction at the lowest effective temperature can sometimes disfavor the homocoupling pathway.[2]

  • Catalyst Loading: In some instances, reducing the catalyst loading incrementally can decrease the rate of homocoupling.[2]

  • Purity of Reagents: Ensure the purity of your starting materials, as impurities can sometimes promote side reactions.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting low yields in your Suzuki coupling reaction.

Problem: Low or No Product Formation

G start Low Yield Observed check_reagents 1. Verify Reagent Quality - Catalyst & Ligand Freshness - Solvent & Base Purity - Inert Atmosphere start->check_reagents optimize_base 2. Optimize Base - Try milder bases (K3PO4, KF, Cs2CO3) - Adjust stoichiometry check_reagents->optimize_base Reagents OK success Yield Improved check_reagents->success Issue Found & Fixed optimize_ligand 3. Optimize Ligand/Catalyst - Use bulky ligands (XPhos, SPhos) - Screen different Pd precatalysts optimize_base->optimize_ligand No Improvement optimize_base->success Improvement optimize_solvent 4. Optimize Solvent System - Vary dioxane/water ratio - Try alternative solvents (e.g., 2-MeTHF) optimize_ligand->optimize_solvent No Improvement optimize_ligand->success Improvement optimize_temp 5. Adjust Temperature - Incrementally increase/decrease optimize_solvent->optimize_temp No Improvement optimize_solvent->success Improvement optimize_temp->success Improvement fail Yield Still Low Consult further literature for specific substrate analogues optimize_temp->fail No Improvement

Side Reaction Identification and Mitigation

G cluster_0 Side Reactions cluster_1 Mitigation Strategies protodeboronation {Protodeboronation | {Cleavage of C-B bond}} sol_proto {Solutions for Protodeboronation | - Use milder base (K3PO4, KF) - Control water content - Slow base addition} protodeboronation->sol_proto homocoupling {Homocoupling | {Boronic ester couples with itself}} sol_homo {Solutions for Homocoupling | - Lower reaction temperature - Reduce catalyst loading} homocoupling->sol_homo hydrolysis {Ester Hydrolysis | {Hydrolysis of pinacol ester}} sol_hydro {Solutions for Hydrolysis | - Use anhydrous conditions if possible - Minimize reaction time} hydrolysis->sol_hydro

Experimental Protocols

General Protocol for Suzuki Coupling

This protocol provides a starting point and may require optimization for your specific aryl halide.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating plate

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).[1]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[1]

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 5 mL of 4:1 1,4-dioxane/water). Bubble the inert gas through the solution for 10-15 minutes for thorough deoxygenation. Finally, add the palladium catalyst (0.02 mmol).[1]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[1]

Data Presentation

Table 1: Recommended Catalysts and Ligands for Sterically Hindered Couplings
Catalyst PrecursorLigandTypical Loading (mol%)Key Advantages
Pd₂(dba)₃SPhos, XPhos, RuPhos1-3Effective for sterically hindered and electron-rich/poor substrates.[8]
Pd(OAc)₂Buchwald Ligands1-3Air-stable precatalyst, versatile with various bulky ligands.
[PdCl₂(dppf)]dppf (inbuilt)1-3Air-stable, good for a range of couplings, though may be less effective for highly hindered substrates.[9]
Pd(PPh₃)₄PPh₃ (inbuilt)2-5A classic catalyst, but may be less effective for challenging couplings compared to modern systems.
Table 2: Common Bases and Solvents for Suzuki Coupling
BaseStrengthCommon SolventsNotes
K₃PO₄ModerateDioxane/H₂O, Toluene, 2-MeTHFOften a good choice to minimize protodeboronation.[1]
Cs₂CO₃StrongDioxane/H₂O, DMFHighly effective but can promote side reactions with sensitive substrates.[10]
K₂CO₃ModerateDioxane/H₂O, EthanolA common and cost-effective choice.
KFMildMethanol, THFCan be effective, but the role of fluoride is complex.[3][11]

References

Technical Support Center: Minimizing Protodeboronation of 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the undesired protodeboronation of 2-(2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem for this compound?

A1: Protodeboronation is a common side reaction in cross-coupling chemistry where the carbon-boron bond of the organoboron compound is cleaved and replaced by a carbon-hydrogen bond. In the case of this compound, this results in the formation of fluorobenzene as a byproduct. This side reaction consumes the starting material, reduces the yield of the desired coupled product, and complicates the purification process. Arylboronic acids and their esters with electron-withdrawing groups, such as the fluorine atom in the ortho position, are particularly susceptible to protodeboronation.

Q2: How stable is this compound to protodeboronation?

A2: The pinacol ester, this compound, is significantly more stable towards direct protodeboronation than its corresponding boronic acid.[1] However, under the basic and often aqueous conditions of many cross-coupling reactions, the pinacol ester can hydrolyze to the 2-fluorophenylboronic acid. This boronic acid is more susceptible to protodeboronation, making the hydrolysis a key step in the overall degradation pathway.[1] Therefore, minimizing hydrolysis is crucial for preventing protodeboronation.

Q3: What are the main factors that influence the rate of protodeboronation?

A3: The primary factors that promote protodeboronation are:

  • Base: The choice and concentration of the base are critical. Strong bases, especially hydroxides, can accelerate both the hydrolysis of the pinacol ester and the subsequent protodeboronation of the resulting boronic acid.

  • Temperature: Higher reaction temperatures generally increase the rate of protodeboronation.[2]

  • Solvent/Water Content: The presence of a proton source, particularly water, is necessary for protodeboronation to occur. While some water can be beneficial for the Suzuki-Miyaura coupling, excessive amounts can promote the hydrolysis of the boronic ester and subsequent protodeboronation.[3]

  • Reaction Time: Longer reaction times expose the boronic ester to potentially degrading conditions, increasing the likelihood of protodeboronation.

  • Catalyst System: A highly active and efficient catalyst system can promote the desired cross-coupling reaction to proceed much faster than the competing protodeboronation.[2]

Q4: Should I use the boronic acid or the pinacol ester in my reaction?

A4: For substrates like 2-fluorophenylboronic acid that are prone to protodeboronation, using the pinacol ester derivative is highly recommended.[2] The pinacol ester provides greater stability. In some cases, for particularly sensitive substrates, even more stable boron reagents like MIDA (N-methyliminodiacetic acid) boronates are used to provide a slow, controlled release of the boronic acid during the reaction, thus keeping its concentration low and minimizing decomposition.[2]

Troubleshooting Guide

This guide addresses the common issue of observing significant formation of fluorobenzene, the protodeboronation byproduct, during cross-coupling reactions.

Problem: Low yield of the desired product and significant formation of fluorobenzene.

This indicates that the rate of protodeboronation is competitive with or faster than the rate of your desired cross-coupling reaction. The following troubleshooting steps can help minimize this side reaction.

Troubleshooting Workflow

G start Low Yield & High Protodeboronation base Optimize Base: Use milder bases (K₃PO₄, Cs₂CO₃, K₂CO₃) start->base temp Lower Reaction Temperature base->temp If still an issue end Problem Resolved base->end Successful solvent Modify Solvent System: Use anhydrous solvents or reduce water content temp->solvent If still an issue temp->end Successful catalyst Optimize Catalyst System: Use a highly active catalyst and/or ligand solvent->catalyst If still an issue solvent->end Successful boron Consider a More Stable Boron Reagent (e.g., MIDA ester) catalyst->boron For very challenging cases catalyst->end Successful boron->end Successful

References

Technical Support Center: 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in cross-coupling reactions.

Troubleshooting Guide

Encountering unexpected results in your cross-coupling reactions can be a significant impediment to your research. This guide addresses common issues, their potential causes, and actionable solutions to get your experiments back on track.

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Low or No Yield of Desired Product - Inactive catalyst- Inappropriate base or solvent- Low reaction temperature- Steric hindrance from coupling partner- Use a pre-activated palladium catalyst or a combination of a palladium source (e.g., Pd(OAc)₂) with a suitable phosphine ligand (e.g., SPhos, XPhos).- Screen a variety of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water, THF/water).- Gradually increase the reaction temperature, monitoring for decomposition.- For sterically demanding coupling partners, consider using more active catalyst systems and longer reaction times.
Significant Formation of Protodeboronation Byproduct (Fluorobenzene) - Presence of excess water- High reaction temperature- Strong base- While this compound is relatively stable to protodeboronation, minimizing excess water by using anhydrous solvents and reagents can be beneficial.[1]- If possible, lower the reaction temperature.[1]- Switch to a milder base such as K₃PO₄ or Cs₂CO₃.[1]
Presence of Homocoupling Byproduct (2,2'-Difluorobiphenyl) - Presence of oxygen in the reaction mixture- Use of a Pd(II) precatalyst without a reducing agent- Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent.- Use a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) or a precatalyst that readily forms the active Pd(0) species.
Incomplete Consumption of Starting Materials - Insufficient catalyst loading- Short reaction time- Catalyst deactivation- Increase the catalyst loading in small increments.- Extend the reaction time and monitor progress by TLC or LC-MS.- Ensure the reaction is performed under an inert atmosphere to prevent catalyst oxidation. Consider using more robust ligands.
Complex Mixture of Unidentified Byproducts - Reaction temperature is too high, leading to decomposition- Unstable coupling partner- Lower the reaction temperature.- Confirm the stability of the other coupling partner under the reaction conditions.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions regarding the use of this compound in cross-coupling reactions.

Q1: How stable is this compound to protodeboronation compared to its corresponding boronic acid?

A1: this compound, a pinacol ester, is significantly more stable to protodeboronation than 2-fluorophenylboronic acid. Studies have shown that 2-fluorophenyl boronic acid and its pinacol ester undergo negligible protodeboronation in 50% aqueous dioxane across a wide pH range. However, pinacol esters are generally more robust, especially under basic conditions and at elevated temperatures, which are common in Suzuki-Miyaura coupling.

Q2: What is the primary cause of homocoupling of this compound, and how can it be minimized?

A2: The primary cause of homocoupling is the presence of oxygen in the reaction mixture, which can facilitate the oxidative coupling of two boronic ester molecules. To minimize this side reaction, it is crucial to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.

Q3: Can the ortho-fluoro substituent affect the reactivity of the boronic ester?

A3: Yes, the ortho-fluoro substituent can influence the reactivity through both electronic and steric effects. The electron-withdrawing nature of fluorine can increase the Lewis acidity of the boron center. While this can sometimes be beneficial, it can also impact the transmetalation step of the catalytic cycle. Careful optimization of the reaction conditions, particularly the choice of base and ligand, is important to achieve high yields.

Q4: What are the recommended starting conditions for a Suzuki-Miyaura coupling using this compound?

A4: A good starting point would be to use a palladium catalyst like Pd(dppf)Cl₂ or a combination of Pd(OAc)₂ with a ligand such as SPhos or XPhos. A mild base like K₃PO₄ or Cs₂CO₃ is often effective. A common solvent system is a mixture of an organic solvent like 1,4-dioxane or toluene with water. The reaction is typically heated, but the temperature should be optimized to balance reaction rate and potential side reactions.

Q5: Is it necessary to use anhydrous solvents for Suzuki-Miyaura reactions with this boronic ester?

A5: While this compound is relatively stable, using anhydrous solvents can help to minimize the risk of hydrolysis back to the less stable boronic acid and subsequent protodeboronation, especially at higher temperatures. However, a small amount of water is often necessary to facilitate the dissolution of the base and to promote the formation of the active boronate species. Therefore, a carefully controlled amount of water in the solvent system is often optimal.[1]

Data Presentation

The following table summarizes representative yields of Suzuki-Miyaura coupling reactions involving heteroaryl boronic acids and esters, which can provide insights into the expected performance of this compound under various conditions. Note that yields are highly substrate-dependent.

Table 1: Representative Yields of Suzuki-Miyaura Coupling with Various Boronic Acids/Esters [2][3]

Boronic Acid/EsterCoupling PartnerCatalystBaseSolventTemp. (°C)Time (h)Yield (%)
2-Thiopheneboronic acidPyridine-2-sulfonyl fluoridePd(dppf)Cl₂Na₃PO₄Dioxane/H₂O65-1001282
2-Furanboronic acidPyridine-2-sulfonyl fluoridePd(dppf)Cl₂Na₃PO₄Dioxane/H₂O65-1001275
4-Methoxyphenylboronic acidPyridine-2-sulfonyl fluoridePd(dppf)Cl₂Na₃PO₄Dioxane/H₂O65-1001289
4-Cyanophenylboronic acidPyridine-2-sulfonyl fluoridePd(dppf)Cl₂Na₃PO₄Dioxane/H₂O65-1001245
2-Thiopheneboronic acid pinacol esterPyridine-2-sulfonyl fluoridePd(dppf)Cl₂Na₃PO₄Dioxane/H₂O1001278

Experimental Protocols

Detailed Methodology for a General Suzuki-Miyaura Cross-Coupling Reaction:

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (e.g., 4-bromoanisole) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane and water, in a 4:1 ratio)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and K₃PO₄ (2.0 mmol).

  • Inert Atmosphere: Seal the Schlenk tube, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Visualizations

Suzuki_Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation biaryl_pd_complex Ar-Pd(II)L2-Ar' transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Desired Product) reductive_elimination->product boronic_ester 2-(2-F-Ph)Bpin boronate [2-(2-F-Ph)B(OH)pin]- M+ boronic_ester->boronate Activation base Base (e.g., K3PO4) base->boronate aryl_halide Ar-X aryl_halide->oxidative_addition boronate->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield or Side Products Observed check_protodeboronation Protodeboronation Product (Fluorobenzene) Observed? start->check_protodeboronation check_homocoupling Homocoupling Product (2,2'-Difluorobiphenyl) Observed? check_protodeboronation->check_homocoupling No solution_protodeboronation Use Milder Base (K3PO4) Lower Temperature Use Anhydrous Solvent check_protodeboronation->solution_protodeboronation Yes check_starting_material Starting Material Unreacted? check_homocoupling->check_starting_material No solution_homocoupling Degas Reaction Mixture Thoroughly Use Pd(0) Catalyst Source check_homocoupling->solution_homocoupling Yes solution_starting_material Increase Catalyst Loading Extend Reaction Time Check Ligand Stability check_starting_material->solution_starting_material Yes end Reaction Optimized check_starting_material->end No solution_protodeboronation->end solution_homocoupling->end solution_starting_material->end

Caption: A troubleshooting workflow for common issues in the cross-coupling reaction.

Side_Reactions cluster_desired Desired Pathway cluster_side Side Reactions boronic_ester 2-(2-Fluorophenyl)-Bpin cross_coupling Suzuki-Miyaura Cross-Coupling boronic_ester->cross_coupling Pd Catalyst, Base, Ar-X protodeboronation Protodeboronation boronic_ester->protodeboronation H+ Source (e.g., H2O) homocoupling Homocoupling boronic_ester->homocoupling O2, Pd(II) product 2-Aryl-fluorobenzene cross_coupling->product protodeboronation_product Fluorobenzene protodeboronation->protodeboronation_product homocoupling_product 2,2'-Difluorobiphenyl homocoupling->homocoupling_product

References

effect of water on the stability of 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and use of 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, with a particular focus on its interaction with water.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound to water?

A1: Like most boronic acid pinacol esters, this compound is susceptible to hydrolysis, which results in the formation of 2-fluorophenylboronic acid and pinacol.[1][2] This degradation is influenced by several factors, including pH, temperature, and the presence of co-solvents.[2][3] Generally, the pinacol ester provides greater stability compared to the free boronic acid, simplifying storage and handling.

Q2: What is the primary degradation pathway in the presence of water?

A2: The primary degradation pathway is the hydrolysis of the boronic ester bond. This reaction is reversible but can be significant in aqueous or protic solvents, especially under basic or acidic conditions, leading to the formation of the corresponding boronic acid.[3][4]

Q3: How should I store this compound to ensure its stability?

A3: To maximize shelf life, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. Avoid exposure to moisture and atmospheric humidity.

Q4: Can I use protic solvents like methanol or ethanol with this compound?

A4: The use of protic solvents can promote the hydrolysis of the pinacol ester to the boronic acid. If your experimental protocol requires a protic solvent, it is advisable to use anhydrous solvents and minimize the reaction or handling time. For applications where stability is critical, such as in analytical sample preparation, aprotic solvents like acetonitrile (ACN) or tetrahydrofuran (THF) are recommended.

Troubleshooting Guide

Issue 1: Inconsistent or low yields in Suzuki-Miyaura coupling reactions.

Possible Cause 1: Degradation of the boronic acid pinacol ester due to water.

  • Troubleshooting Steps:

    • Ensure all solvents and reagents are anhydrous. Use freshly distilled or commercially available anhydrous solvents.

    • If using a solid base (e.g., K₃PO₄, K₂CO₃), ensure it is thoroughly dried before use.

    • Assemble the reaction under an inert atmosphere (argon or nitrogen) to prevent the introduction of atmospheric moisture.

    • Minimize the time the boronic ester is exposed to any aqueous or protic conditions during the reaction setup.

Possible Cause 2: Protodeboronation of the boronic ester.

  • Troubleshooting Steps:

    • Protodeboronation (replacement of the boronic ester group with a hydrogen atom) can occur under certain basic conditions, especially at elevated temperatures.

    • Consider using milder bases (e.g., K₃PO₄ instead of stronger bases) or running the reaction at a lower temperature for a longer duration.

    • The choice of palladium catalyst and ligand can also influence the rate of protodeboronation. A screen of different catalytic systems may be beneficial.

Issue 2: Appearance of an unexpected spot/peak corresponding to 2-fluorophenylboronic acid in TLC or LC-MS analysis.

Possible Cause: On-column or sample preparation-induced hydrolysis.

  • Troubleshooting Steps:

    • Sample Preparation: Prepare analytical samples in anhydrous aprotic solvents such as acetonitrile or THF immediately before analysis. Avoid using aqueous or alcoholic diluents.

    • Chromatography Method:

      • For Reversed-Phase HPLC (RP-HPLC), be aware that the aqueous mobile phases can cause on-column hydrolysis.[5]

      • Minimize the analysis time and consider using a column with low silanol activity.

      • Hydrophilic Interaction Liquid Chromatography (HILIC) can be a suitable alternative for analyzing both the boronate ester and its corresponding boronic acid.[5]

Quantitative Data on Stability

While specific kinetic data for the hydrolysis of this compound across a wide range of conditions is not extensively tabulated in a single source, the following table summarizes the general effects of substituents on hydrolysis rates of phenylboronic pinacol esters.

Substituent on Phenyl RingPositionEffect on Hydrolysis RateRationale
Electron-donating groupsparaSlowerReduces the Lewis acidity of the boron atom.[3]
Electron-withdrawing groupsparaFasterIncreases the Lewis acidity of the boron atom, making it more susceptible to nucleophilic attack by water.
FluoroorthoCan increase acidityThe inductive effect of the fluorine atom increases the Lewis acidity of the boron center.[1]

Note: The ortho-fluoro substituent in this compound increases the acidity of the corresponding boronic acid, which can influence its reactivity and stability profile.[1]

Experimental Protocols

Protocol: Monitoring Hydrolysis by ¹H NMR Spectroscopy

This protocol provides a general method for observing the hydrolysis of this compound.

  • Sample Preparation:

    • Accurately weigh a known amount of this compound (e.g., 5-10 mg).

    • Dissolve the compound in a deuterated aprotic solvent (e.g., 0.5 mL of DMSO-d₆ or CDCl₃) in a standard NMR tube.

  • Initial Spectrum:

    • Acquire a baseline ¹H NMR spectrum to confirm the purity of the starting material. The characteristic singlet for the four methyl groups of the pinacol ester should be clearly visible.

  • Initiating Hydrolysis:

    • Add a specific volume of D₂O (e.g., 50 µL, representing ~10% v/v) to the NMR tube.

  • Time-Course Monitoring:

    • Acquire ¹H NMR spectra at regular intervals (e.g., 10 min, 30 min, 1 hr, 2 hr, etc.).

  • Data Analysis:

    • Monitor the decrease in the integral of the pinacol ester's methyl proton signal and the appearance of a new singlet corresponding to the methyl protons of free pinacol.

    • The percentage of hydrolysis can be calculated by comparing the integrals of the pinacol ester and the free pinacol signals.[6]

Visualizations

Hydrolysis_Mechanism cluster_reactants Reactants cluster_products Products Boronic_Ester 2-(2-Fluorophenyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane Boronic_Acid 2-Fluorophenylboronic Acid Boronic_Ester->Boronic_Acid Hydrolysis Pinacol Pinacol Boronic_Ester->Pinacol Water 2 H₂O

Caption: Hydrolysis of this compound.

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling Check_Moisture Check for Moisture Contamination Start->Check_Moisture Anhydrous_Conditions Use Anhydrous Solvents & Reagents Run Under Inert Atmosphere Check_Moisture->Anhydrous_Conditions Yes Check_Protodeboronation Potential Protodeboronation? Check_Moisture->Check_Protodeboronation No Anhydrous_Conditions->Check_Protodeboronation Modify_Conditions Use Milder Base Lower Reaction Temperature Check_Protodeboronation->Modify_Conditions Yes Failure Yield Still Low (Consider other factors: catalyst, ligand, substrate) Check_Protodeboronation->Failure No Success Improved Yield Modify_Conditions->Success Stability_Factors cluster_storage Storage Conditions cluster_experimental Experimental Conditions Stability Compound Stability Inert_Atmosphere Inert Atmosphere (Ar, N₂) Inert_Atmosphere->Stability Increases Low_Temperature Low Temperature Low_Temperature->Stability Increases Dry_Environment Dry Environment Dry_Environment->Stability Increases Aprotic_Solvents Aprotic Solvents (ACN, THF) Aprotic_Solvents->Stability Increases Neutral_pH Neutral pH Neutral_pH->Stability Increases Anhydrous_Reagents Anhydrous Reagents Anhydrous_Reagents->Stability Increases

References

Technical Support Center: Optimizing Catalyst Loading for 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of catalyst loading for reactions involving this compound.

Issue Potential Cause Troubleshooting Steps
Low to No Product Yield Inactive Catalyst: The Pd(0) species is the active catalyst. Pd(II) precatalysts require in-situ reduction, which may be inefficient.[1][2] The catalyst may have decomposed due to exposure to air or moisture.- Ensure the catalyst and ligand are fresh and have been stored under an inert atmosphere.[3] - Consider using a more robust, air-stable precatalyst.[2] - Purge the reaction vessel and solvents thoroughly with an inert gas (Argon or Nitrogen) to remove oxygen.[2][4]
Sub-optimal Catalyst Loading: Too little catalyst can lead to incomplete conversion, while too much can sometimes promote side reactions or catalyst deactivation.[3]- Screen a range of catalyst loadings (e.g., 0.5, 1, 2, and 5 mol%).[3] A good starting point is often 1-2 mol%.[3] - Monitor the reaction progress to determine the optimal reaction time for a given catalyst loading.
Poor Ligand Choice: The steric and electronic properties of the phosphine ligand are crucial for catalyst stability and reactivity, especially with sterically hindered substrates.[5][6][7]- For the sterically demanding 2-fluorophenyl substrate, consider using bulky, electron-rich phosphine ligands such as Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[5][8]
Incorrect Base or Solvent: The choice of base and solvent system is critical and highly interdependent with the catalyst and substrates.[9]- Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[4][9] - Common solvent systems include toluene/water, dioxane/water, or THF/water.[4][5] Ensure solvents are properly degassed.[2]
Significant Side Product Formation (e.g., Homocoupling) Presence of Oxygen: Oxygen can lead to the oxidative homocoupling of the boronic ester.[2]- Ensure rigorous degassing of all solvents and reagents and maintain a positive pressure of inert gas throughout the reaction.[2][8]
Use of Pd(II) Precatalyst: Pd(II) sources can promote homocoupling during their reduction to Pd(0).[1]- Using a Pd(0) source directly, like Pd(PPh₃)₄, can sometimes mitigate this issue.[10]
Protodeboronation (Cleavage of the C-B bond) Presence of Water/Protic Solvents: Boronic esters can be susceptible to hydrolysis and subsequent protodeboronation, especially under harsh basic conditions.[1]- While some water is often necessary for the Suzuki-Miyaura coupling, excessive amounts or prolonged reaction times at high temperatures can be detrimental.[11] - Consider using anhydrous conditions with specific bases if protodeboronation is a major issue.[12] The pinacol ester form is generally more stable than the corresponding boronic acid.[1]
Reaction Stalls or is Sluggish Catalyst Deactivation: The pyridine-like nitrogen in some substrates can coordinate to the palladium center and deactivate the catalyst. While not present in this specific boronic ester, this is a known issue with nitrogen-containing heterocycles.[8] For the 2-fluorophenyl substrate, steric hindrance might slow down the catalytic cycle.[6][7]- Increase catalyst loading modestly. - Switch to a more active catalyst system (e.g., a more electron-rich ligand) that can accelerate the oxidative addition or reductive elimination steps.[5] - A moderate increase in temperature may improve reaction rates, but this must be balanced against potential catalyst decomposition and side reactions.[4]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a Suzuki-Miyaura reaction with this compound?

A1: A common starting point for catalyst loading in Suzuki-Miyaura reactions is between 1-2 mol% of the palladium source.[3] From this starting point, you can perform optimization studies by systematically increasing or decreasing the loading to find the optimal concentration for your specific reaction conditions and coupling partner.

Q2: How does catalyst loading affect the overall reaction outcome?

A2: Catalyst loading directly impacts reaction kinetics and efficiency.

  • Too low: Insufficient catalyst can lead to slow or incomplete conversion of the starting materials, resulting in a low yield.

  • Too high: While it might increase the reaction rate, excessive catalyst loading can be uneconomical and may lead to the formation of side products through undesired catalytic pathways.[3] In some cases, high concentrations of catalyst can lead to the formation of less active or inactive palladium aggregates.[3]

Q3: My reaction is giving a low yield. Should I just increase the catalyst loading?

A3: While increasing the catalyst loading might seem like a straightforward solution, it's often more effective to first investigate other reaction parameters.[13] A low yield could be due to an inappropriate choice of ligand, base, or solvent, or due to the presence of oxygen in your reaction.[2][9] A systematic screening of these components is recommended before significantly increasing the amount of the costly palladium catalyst.

Q4: What are the signs of catalyst decomposition?

A4: A common visual indicator of catalyst decomposition is the formation of palladium black, a fine black precipitate of elemental palladium.[11] This indicates that the Pd(0) active species has aggregated and fallen out of the catalytic cycle. If you observe this early in the reaction, it is a sign that your ligand may not be sufficiently stabilizing the catalyst under the reaction conditions.

Q5: How can I screen for the optimal catalyst loading efficiently?

A5: High-throughput experimentation (HTE) is an effective method for screening multiple parameters simultaneously. Many suppliers offer catalyst screening kits that contain pre-weighed catalysts and ligands in a 24 or 96-well plate format.[1] This allows for the rapid testing of various catalyst loadings, ligands, bases, and solvents in parallel, accelerating the optimization process.

Experimental Protocols

General Protocol for Catalyst Loading Optimization in a Suzuki-Miyaura Coupling

This protocol provides a general framework for optimizing catalyst loading. The specific amounts and conditions should be adapted for the particular coupling partner.

Materials:

  • This compound

  • Aryl halide (coupling partner)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄)

  • Degassed solvent (e.g., Toluene/H₂O 10:1)

  • Reaction vials with stir bars

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Vessel Preparation: In an array of oven-dried reaction vials, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and finely powdered base (2.0–3.0 equiv).[2]

  • Inert Atmosphere: Seal the vials and purge with an inert gas (e.g., Argon) for 5-10 minutes.[5]

  • Catalyst/Ligand Stock Solution: In a separate vial under an inert atmosphere, prepare a stock solution of the palladium precatalyst and ligand in the chosen degassed solvent. The ratio of Pd to ligand will depend on the specific ligand used (often 1:2 or 1:4).

  • Catalyst Addition: To each reaction vial, add the appropriate volume of the catalyst/ligand stock solution to achieve the desired catalyst loading (e.g., 0.5, 1.0, 1.5, 2.0 mol%).

  • Solvent Addition: Add the remaining degassed solvent to each vial to reach the final desired reaction concentration.

  • Reaction Execution: Place the sealed vials in a preheated heating block or oil bath and stir vigorously for a set amount of time (e.g., 12-24 hours).[5]

  • Monitoring and Analysis: After the allotted time, cool the reactions to room temperature. Take a small aliquot from each vial, quench, and analyze by a suitable method (e.g., LC-MS, GC-MS, or TLC) to determine the conversion and yield for each catalyst loading.[2]

  • Work-up and Purification: Once the optimal conditions are identified, the reaction can be scaled up. A typical work-up involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate), washing with water and brine, drying the organic layer, and concentrating it. The crude product is then purified, typically by flash column chromatography.[2][5]

Visualizations

Troubleshooting_Low_Yield Troubleshooting Flowchart for Low Yield start Low or No Yield Observed check_catalyst Is the Catalyst Active and Stored Correctly? start->check_catalyst check_reagents Are Reagents Pure and Solvents Degassed? check_catalyst->check_reagents Yes replace_catalyst Use Fresh Catalyst/Ligand Consider Air-Stable Precatalyst check_catalyst->replace_catalyst No check_conditions Are Reaction Conditions (Base, Solvent, Temp) Optimal? check_reagents->check_conditions Yes degas_system Thoroughly Degas Solvents and Reagents Maintain Inert Atmosphere check_reagents->degas_system No optimize_loading Screen Catalyst Loading (0.5-5 mol%) check_conditions->optimize_loading Yes screen_conditions Screen Different Bases (K3PO4, Cs2CO3) Screen Solvents (Toluene, Dioxane) Optimize Temperature check_conditions->screen_conditions No screen_ligands Screen Bulky, Electron-Rich Ligands (e.g., Buchwald type) optimize_loading->screen_ligands No Improvement success Yield Improved optimize_loading->success Improvement replace_catalyst->check_reagents degas_system->check_conditions screen_conditions->optimize_loading screen_ligands->success

Caption: A decision tree for troubleshooting low product yield.

Catalyst_Optimization_Workflow General Workflow for Catalyst Loading Optimization cluster_prep Preparation cluster_reaction Reaction & Analysis cluster_optimization Optimization prep_reagents Prepare Reagents: Aryl Halide, Boronic Ester, Base prep_vials Dispense Reagents into Reaction Vials prep_reagents->prep_vials prep_catalyst Prepare Catalyst/Ligand Stock Solution add_catalyst Add Varying Amounts of Catalyst Stock Solution (e.g., 0.5, 1, 2, 5 mol%) prep_catalyst->add_catalyst prep_vials->add_catalyst run_reaction Run Reactions under Inert Atmosphere at Set Temperature and Time add_catalyst->run_reaction analyze Analyze Reaction Outcomes (LC-MS, GC-MS) run_reaction->analyze evaluate Evaluate Yield vs. Loading Identify Optimal Range analyze->evaluate scale_up Scale-Up Reaction using Optimized Catalyst Loading evaluate->scale_up

Caption: A typical experimental workflow for optimizing catalyst loading.

References

Technical Support Center: Suzuki-Miyaura Cross-Coupling of 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Suzuki-Miyaura cross-coupling of 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. A primary focus is the prevention of the common side reaction, homocoupling, which results in the formation of 2,2'-difluorobiphenyl.

Troubleshooting Guide: Preventing Homocoupling

Homocoupling of this compound is a frequent issue that reduces the yield of the desired biaryl product and complicates purification. This guide provides a systematic approach to diagnosing and resolving excessive homocoupling.

Logical Workflow for Troubleshooting Homocoupling

G start High Homocoupling Observed check_oxygen 1. Review Oxygen Exclusion Technique start->check_oxygen check_pd_source 2. Evaluate Palladium Source start->check_pd_source check_base 3. Assess Base Choice and Strength start->check_base check_reaction_params 4. Optimize Reaction Parameters start->check_reaction_params solution_oxygen Implement Rigorous Degassing (e.g., Freeze-Pump-Thaw, Argon Sparging) check_oxygen->solution_oxygen If inadequate solution_pd_source Use Pd(0) Precatalyst (e.g., Pd(PPh₃)₄) or a Pre-formed Pd(0) Complex check_pd_source->solution_pd_source If using Pd(II) solution_base Switch to a Weaker Base (e.g., K₂CO₃, K₃PO₄, CsF) check_base->solution_base If using a strong base solution_reaction_params Lower Reaction Temperature Screen Different Ligands/Solvents check_reaction_params->solution_reaction_params If conditions are harsh end Homocoupling Minimized solution_oxygen->end solution_pd_source->end solution_base->end solution_reaction_params->end

Caption: A step-by-step workflow for diagnosing and mitigating homocoupling in Suzuki-Miyaura reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of homocoupling of this compound?

A1: Homocoupling of aryl boronic acids and their esters in Suzuki-Miyaura reactions is primarily attributed to two mechanisms:

  • Oxygen-Mediated Homocoupling: The presence of molecular oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo transmetalation with two molecules of the boronic ester, leading to the homocoupled product (2,2'-difluorobiphenyl) and regenerating the Pd(0) catalyst. Rigorous exclusion of oxygen from the reaction mixture is therefore critical.

  • Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can directly react with the boronic ester to form the homocoupled product and Pd(0). This pathway can be particularly significant at the beginning of the reaction before the catalytic cycle is fully established.

Q2: How does the choice of palladium source impact the extent of homocoupling?

A2: The choice of the palladium precursor can have a significant impact on the formation of the homocoupling byproduct.

  • Pd(II) sources such as palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂) can directly promote homocoupling before the active Pd(0) catalyst is generated for the cross-coupling cycle.

  • Pd(0) sources like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are generally preferred as they can directly enter the catalytic cycle for cross-coupling, thereby reducing the likelihood of Pd(II)-mediated homocoupling.

Q3: Can the choice of base influence the formation of 2,2'-difluorobiphenyl?

A3: Yes, the base plays a crucial role. While a base is necessary to activate the boronic ester for transmetalation, strong bases can promote side reactions. For ortho-fluorinated aryl boronic esters, which are susceptible to protodeboronation (replacement of the boronic ester group with a hydrogen), the choice of base is particularly important. While not directly causing homocoupling, protodeboronation reduces the concentration of the desired reagent. Milder bases are generally recommended.

Q4: Are there specific ligands that can help suppress homocoupling for this substrate?

A4: While there is no single "best" ligand, bulky and electron-rich phosphine ligands are often effective in promoting the desired cross-coupling reaction, which can outcompete the homocoupling pathway. For challenging substrates like 2-fluorophenyl boronic esters, ligands such as those from the Buchwald series (e.g., SPhos, XPhos, RuPhos) or ferrocenyl-based ligands like dppf (in Pd(dppf)Cl₂) have shown success in similar systems. These ligands can stabilize the palladium catalyst and facilitate the key steps of the cross-coupling cycle.

Q5: How does the solvent system affect the reaction outcome?

A5: The solvent can influence the solubility of the reagents and the stability of the catalytic species. For Suzuki-Miyaura reactions, polar aprotic solvents like dioxane, THF, and DMF are commonly used, often with the addition of water. The presence of water can be beneficial for the hydrolysis of the pinacol ester to the more reactive boronic acid in situ, but an excess should be avoided as it can promote protodeboronation. The optimal solvent system often needs to be determined empirically for a specific reaction.

Data on Reaction Parameter Effects

While specific quantitative data for the homocoupling of this compound is not extensively available in a single comparative study, the following table summarizes the general effects of various reaction parameters on minimizing homocoupling, based on studies of similar fluorinated aryl boronic acids and esters.

ParameterCondition Favoring Low HomocouplingRationale
Oxygen Rigorous exclusion (inert atmosphere)Prevents oxidation of Pd(0) to Pd(II), a key species in one of the homocoupling pathways.
Palladium Source Pd(0) precatalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)Reduces the initial concentration of Pd(II) that can directly mediate homocoupling.
Base Weaker inorganic bases (e.g., K₂CO₃, K₃PO₄, CsF)Minimizes side reactions like protodeboronation and can disfavor homocoupling pathways promoted by strong bases.
Ligand Bulky, electron-rich phosphines (e.g., Buchwald ligands)Accelerates the desired cross-coupling catalytic cycle, making it kinetically more favorable than homocoupling.
Temperature Lower to moderate temperatures (e.g., RT to 80 °C)Can disfavor the activation energy barrier for homocoupling relative to the desired cross-coupling.
Solvent Anhydrous or minimal water contentWhile some water can be beneficial for boronic ester hydrolysis, excess water can lead to protodeboronation and other side reactions.

Experimental Protocols

The following are detailed experimental protocols adapted from literature procedures for Suzuki-Miyaura cross-coupling reactions of similar fluorinated aryl boronic esters. These should serve as a good starting point for optimization.

Protocol 1: General Procedure using Pd(dppf)Cl₂

This protocol is a general method suitable for a wide range of aryl halides.

Reaction Scheme:

Caption: General Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (Ar-X, where X = Br or I) (1.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • 1,4-Dioxane or DMF

  • Water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask or reaction vial, add the aryl halide (1.0 equiv), this compound (1.2 equiv), the chosen base (2.0-3.0 equiv), and Pd(dppf)Cl₂ (2-5 mol%).

  • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This can be done by evacuating and backfilling the flask three times.

  • Add the degassed solvent (e.g., a 4:1 mixture of dioxane:water) via syringe. The total solvent volume should be sufficient to dissolve the reagents (typically a 0.1 M to 0.5 M solution with respect to the aryl halide).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Optimized Procedure for Challenging Couplings using a Buchwald Ligand

This protocol employs a more active catalyst system that can be beneficial for less reactive aryl halides or when lower reaction temperatures are desired to minimize side reactions.

Experimental Workflow:

G setup 1. Combine Solids (Aryl Halide, Boronic Ester, Base, Pd₂(dba)₃, Ligand) purge 2. Purge with Inert Gas setup->purge add_solvent 3. Add Degassed Solvent purge->add_solvent react 4. Heat and Stir add_solvent->react workup 5. Aqueous Workup and Extraction react->workup purify 6. Column Chromatography workup->purify product Pure Product purify->product

Caption: A typical workflow for a Suzuki-Miyaura coupling experiment.

Materials:

  • This compound (1.5 equiv)

  • Aryl halide (Ar-X, where X = Br or Cl) (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Toluene or THF

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl halide (1.0 equiv), this compound (1.5 equiv), K₃PO₄ (3.0 equiv), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%) to a dry reaction vessel.

  • Seal the vessel and remove it from the glovebox (if used).

  • Add the degassed anhydrous solvent (e.g., toluene) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool to room temperature and dilute with water and an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Technical Support Center: Purification of 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common purification challenges encountered during the synthesis of 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: The most prevalent impurities include:

  • 2-Fluorophenylboronic acid: This results from the hydrolysis of the pinacol ester during the reaction work-up or purification.[1] Boronic esters, particularly pinacol esters, are susceptible to hydrolysis.[2]

  • Bis(pinacolato)diboron (B₂pin₂): This is a common starting material in Miyaura borylation reactions and is often used in excess.[3]

  • Pinacol: A byproduct of the hydrolysis of the boronic ester or B₂pin₂.

  • Homocoupled biaryl byproduct: Formation of 2,2'-difluorobiphenyl can occur as a side reaction during the synthesis.

  • Unreacted starting materials: Such as 1-bromo-2-fluorobenzene if the reaction has not gone to completion.

  • Palladium catalyst residues: These are typically removed by filtration through Celite or silica gel.

Q2: My this compound appears to be degrading on the silica gel column. What can I do to prevent this?

A2: Degradation on silica gel is a common issue with boronic esters, often due to the slightly acidic nature of standard silica gel, which can catalyze hydrolysis.[4] To mitigate this, you can:

  • Use boric acid-impregnated silica gel: This suppresses the over-adsorption and decomposition of the boronic ester on the column.[5][6]

  • Use neutral or basic alumina: Alumina can be a good alternative to silica gel for the purification of boronic esters.[7]

  • Deactivate the silica gel: Slurry the silica gel with a solvent system containing a small amount of a non-polar amine like triethylamine before packing the column.[3]

  • Minimize chromatography time: Run the column as quickly as possible.

Q3: Can I use the crude this compound directly in the next step (e.g., Suzuki coupling)?

A3: In some cases, if the crude NMR shows high purity (e.g., >90%), you may be able to use the material directly in the subsequent Suzuki coupling reaction.[3] However, the presence of impurities like the corresponding boronic acid or excess B₂pin₂ can sometimes interfere with the reaction or complicate the purification of the final product. It is generally recommended to purify the boronic ester if you are aiming for high purity of the final compound or if you are working on a large scale.

Q4: How can I remove the corresponding boronic acid from my product?

A4: 2-Fluorophenylboronic acid is more polar than its pinacol ester. This difference in polarity can be exploited for separation:

  • Column Chromatography: The boronic acid will have a lower Rf value and will elute later from a normal-phase silica gel column.

  • Aqueous work-up: A mild basic wash (e.g., with a saturated solution of sodium bicarbonate) can help to extract the more acidic boronic acid into the aqueous phase. However, be cautious as prolonged exposure to base can also promote hydrolysis of the ester.

  • Derivatization: The crude mixture can be treated with a base to form the salt of the boronic acid, which can then be separated by extraction. The pure boronic acid can be recovered by acidification.[7]

Troubleshooting Guides

Problem 1: Low yield after column chromatography.
Possible Cause Troubleshooting Steps
Product degradation on silica gel. 1. Use boric acid-impregnated silica gel.[5][6]2. Use neutral alumina as the stationary phase.[7]3. Deactivate the silica gel with triethylamine.[3]4. Minimize the time the compound spends on the column.
Product is too strongly adsorbed on the stationary phase. 1. Gradually increase the polarity of the eluent.2. Consider using a different stationary phase like alumina.[7]
Product co-elutes with impurities. 1. Optimize the solvent system for better separation on TLC first.2. Use a shallower gradient during column chromatography.3. Consider recrystallization as an alternative or additional purification step.
Problem 2: Presence of significant amounts of 2-fluorophenylboronic acid in the purified product.
Possible Cause Troubleshooting Steps
Hydrolysis during work-up. 1. Minimize contact time with aqueous phases.2. Use neutral or slightly acidic water for washes.3. Ensure all organic solvents are dry.
Hydrolysis during chromatography. 1. Use boric acid-impregnated silica gel or neutral alumina.[5][6][7]2. Use anhydrous solvents for the mobile phase.
Incomplete separation from the boronic acid. 1. Optimize the chromatography solvent system for better separation.2. Perform a mild basic wash during the work-up to remove the boronic acid.
Problem 3: Difficulty in removing unreacted bis(pinacolato)diboron (B₂pin₂).
Possible Cause Troubleshooting Steps
B₂pin₂ co-elutes with the product. 1. B₂pin₂ is non-polar and typically elutes with or slightly before the aryl boronic ester. Use a very non-polar eluent system (e.g., high hexane content) to improve separation.2. Consider converting the boronic ester to a more polar derivative (e.g., a trifluoroborate salt) to facilitate separation.
Excessive B₂pin₂ used in the reaction. 1. Optimize the reaction stoichiometry to use a smaller excess of B₂pin₂.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodTypical YieldPurityAdvantagesDisadvantages
Flash Column Chromatography (Silica Gel) ~82%>95%Good for removing a wide range of impurities.Can lead to product degradation if not optimized.[4]
Flash Column Chromatography (Boric Acid-Impregnated Silica Gel) Can improve yield by preventing degradation.[5]>95%Minimizes hydrolysis and adsorption of the boronic ester.[5][6]Requires preparation of the stationary phase.
Recrystallization Highly dependent on crude purity and solvent choice.Can be very high (>99%)Can provide very pure material.Finding a suitable solvent system can be challenging; potential for material loss in the mother liquor.
Distillation (Kugelrohr) Not commonly reported for this compound.Potentially highGood for removing non-volatile impurities.May not be suitable for thermally sensitive compounds.

Table 2: Recommended Starting Conditions for Purification

MethodParameters
Column Chromatography (Silica Gel) Stationary Phase: Silica gel (230-400 mesh)Eluent: Gradient of petroleum ether/ethyl acetate (e.g., 97:3 to 90:10)
Column Chromatography (Boric Acid-Impregnated Silica Gel) Stationary Phase: Prepared by treating silica gel with a boric acid solution.Eluent: Gradient of petroleum ether/ethyl acetate (similar to standard silica gel)
Recrystallization Solvent Systems to Screen: Hexane/Ethyl Acetate, Heptane/Ethyl Acetate, Methanol/Water, Acetone/Water[8]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • Slurry Preparation: The crude reaction mixture is adsorbed onto a small amount of silica gel.

  • Column Packing: A glass column is packed with silica gel (or boric acid-impregnated silica gel) as a slurry in a non-polar solvent (e.g., petroleum ether or hexane).

  • Loading: The adsorbed crude material is carefully loaded onto the top of the packed column.

  • Elution: The column is eluted with a solvent gradient, starting with a low polarity mobile phase (e.g., 97:3 petroleum ether/ethyl acetate) and gradually increasing the polarity.

  • Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified this compound.

Protocol 2: Preparation of Boric Acid-Impregnated Silica Gel
  • Mixing: Mix silica gel with boric acid in ethanol. A reported ratio is 300 mL of silica gel to 28.0 g of boric acid in 550 mL of ethanol.[9]

  • Stirring: Stir the mixture for two hours at room temperature.[9]

  • Filtration and Washing: Filter the silica gel and wash it several times with ethanol.[9]

  • Drying: Dry the silica gel on a vacuum filtration setup overnight, followed by drying in an oven at 100 °C for 48 hours.[9]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_product Final Product start Crude Reaction Mixture workup Aqueous Work-up start->workup filtration Filtration (e.g., through Celite) workup->filtration chromatography Column Chromatography filtration->chromatography recrystallization Recrystallization filtration->recrystallization Alternative analysis Purity Analysis (NMR, HPLC) chromatography->analysis recrystallization->analysis product Pure Product analysis->product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic cluster_impurities Identify Impurities (NMR, TLC, HPLC) cluster_solutions Select Purification Strategy impure_product Impure Product After Initial Purification boronic_acid Boronic Acid Present? impure_product->boronic_acid b2pin2 B2pin2 Present? impure_product->b2pin2 other_impurities Other Impurities? impure_product->other_impurities boric_acid_silica Use Boric Acid-Impregnated Silica boronic_acid->boric_acid_silica Yes optimize_chroma Optimize Chromatography Conditions boronic_acid->optimize_chroma Yes b2pin2->optimize_chroma Yes recrystallize Recrystallization other_impurities->recrystallize Yes derivatize Derivatization other_impurities->derivatize If separation is difficult

Caption: Troubleshooting logic for the purification of this compound.

References

improving reaction kinetics of Suzuki coupling with 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Suzuki Coupling with 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and optimize the Suzuki-Miyaura cross-coupling reaction involving this compound. This specific reagent, while valuable for introducing a 2-fluorophenyl moiety, presents unique challenges due to steric hindrance and the electronic effects of the ortho-fluoro substituent.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter, offering potential causes and actionable solutions in a direct question-and-answer format.

Q1: My Suzuki coupling reaction with this compound is resulting in a very low yield or is not proceeding at all. What are the most common initial checks I should perform?

A1: Low yields with this sterically hindered boronic ester often stem from several critical factors. A systematic check is recommended:

  • Inert Atmosphere: The presence of oxygen is a primary cause of catalyst decomposition and the homocoupling of boronic esters, a common side reaction.[1][2] Ensure your solvent is rigorously degassed (e.g., via freeze-pump-thaw cycles or sparging with argon/nitrogen for at least 30 minutes) and that the reaction is maintained under a positive pressure of an inert gas.[1][3]

  • Reagent Quality: Verify the purity of your aryl halide, base, and the boronic ester itself. While pinacol esters are more stable than boronic acids, they can degrade over time.[1]

  • Catalyst and Ligand Integrity: Palladium catalysts and, in particular, phosphine ligands are susceptible to oxidation.[1] Use fresh, high-purity catalyst and ligand that have been stored correctly under an inert atmosphere. For this challenging substrate, a highly active catalyst system is essential.[4][5] Standard catalysts like Pd(PPh₃)₄ may be insufficient.[6][7]

  • Aryl Halide Reactivity: The reactivity of the coupling partner is crucial. The general trend is I > Br > OTf >> Cl.[1] Couplings with aryl chlorides are particularly challenging and demand specialized, highly active catalyst systems, often featuring bulky, electron-rich phosphine ligands.[7]

Q2: The reaction is proceeding, but the kinetics are extremely slow. How can I significantly increase the reaction rate?

A2: Slow kinetics are a common issue with sterically hindered substrates. Consider the following adjustments to accelerate the coupling:

  • Switch to a More Active Catalyst System: This is the most critical factor. Systems based on bulky, electron-rich biarylphosphine ligands (Buchwald-type ligands) are designed to facilitate the challenging oxidative addition and reductive elimination steps with hindered substrates.[4][6][8] Ligands like XPhos and SPhos are excellent starting points.[6][9]

  • Optimize the Base: The base is essential for activating the boronic ester to facilitate transmetalation.[10] For a slow reaction, switching to a stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can increase the rate.[6]

  • Increase Reaction Temperature: Reaction rates generally increase with temperature. However, this must be balanced against the potential for increased side reactions like protodeboronation or catalyst decomposition.[3][9] A temperature screen (e.g., 80 °C, 100 °C, 120 °C) is advisable.

  • Adjust Concentration: Ensure all reagents are adequately dissolved. Reaction concentration can impact kinetics, typically running between 0.1 M and 0.5 M with respect to the limiting reagent is a good range to explore.[2]

Q3: I am observing a significant amount of 2-fluorobenzene as a byproduct. How can I minimize this protodeboronation side reaction?

A3: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a major competing pathway. While using a pinacol ester already reduces this risk compared to a boronic acid, it can still be significant.[2][11]

  • Choice of Base: Strong bases in the presence of water can accelerate protodeboronation.[2] Consider using milder bases like potassium fluoride (KF) or ensuring conditions are anhydrous if using strong bases.[1][2]

  • Anhydrous Conditions: Water is the primary proton source for this side reaction. Switching to anhydrous solvents and bases can significantly reduce protodeboronation.[2]

  • Reaction Time and Temperature: Minimize reaction time and use the lowest effective temperature. The goal is to have the rate of the Suzuki coupling be significantly faster than the rate of protodeboronation.[1] Highly active catalysts that allow for lower temperatures and shorter times are beneficial here.[12]

Q4: Homocoupling of the boronic ester is my main side product. What causes this and how can I prevent it?

A4: The formation of 2,2'-difluorobiphenyl (homocoupling) is almost always caused by the presence of oxygen, which facilitates the palladium-catalyzed oxidative dimerization of the boronic ester molecules.[1]

  • Rigorous Degassing: This is the most critical preventative measure. Ensure all solvents (including any water used in the base solution) and the reaction headspace are thoroughly deoxygenated.[1][2]

  • Use a Pd(0) Source or an Efficient Precatalyst: If you are using a Pd(II) precatalyst (like Pd(OAc)₂), ensure it is efficiently reduced to the active Pd(0) state in situ. Inefficient reduction can sometimes favor side reactions. Using a well-defined Pd(0) source like Pd₂(dba)₃ or a modern palladacycle precatalyst (e.g., XPhos Pd G3) can be advantageous.[2][9]

  • Controlled Addition: In some cases, the slow addition of the boronic ester to the reaction mixture can keep its instantaneous concentration low, thereby reducing the rate of homocoupling relative to the desired cross-coupling.

Data Presentation: Optimizing Reaction Parameters

The selection of catalyst, ligand, base, and solvent is critical for success. The tables below summarize common choices for challenging Suzuki couplings.

Table 1: Comparison of Palladium Catalyst & Ligand Systems

Catalyst System Ligand Type Key Advantages Potential Drawbacks Typical Loading (mol%)
Pd₂(dba)₃ / XPhos Buchwald-type phosphine Excellent for sterically hindered and electron-poor substrates; high activity.[6] Air-sensitive, higher cost.[6] 1-2
Pd(OAc)₂ / SPhos Buchwald-type phosphine High activity for a broad range of substrates, including challenging ones.[6] Air-sensitive, higher cost.[6] 1-2
PdCl₂(dppf) Diphosphine complex Good for a range of substrates, relatively air-stable. May not be as active as Buchwald-type systems for hindered substrates.[6] 2-5

| Pd(PPh₃)₄ | Tetrakis(triphenyl­phosphine) | Readily available, well-understood. | Often shows lower activity for challenging substrates; may require higher temperatures and loadings.[6] | 2-5 |

Table 2: Guide to Selecting Bases for Suzuki Coupling

Base Relative Strength Common Applications & Notes
Cs₂CO₃ Strong Often effective for accelerating slow reactions.[6] Higher cost and can promote side reactions if not optimized.
K₃PO₄ Strong A very common and effective base that promotes high reaction rates. Often used as an aqueous solution.[6]
K₂CO₃ Moderate A standard, cost-effective base suitable for many couplings.[13]
KF Mild Useful when protodeboronation is a major issue, especially under anhydrous conditions.[1]

| LiOᵗBu | Strong (non-nucleophilic) | Can be highly effective in specific cases, particularly with alkyl boronic esters, but less common for aryl-aryl couplings.[14] |

Table 3: Common Solvents and Their Effects

Solvent System Typical Temperature Properties & Considerations
Toluene / H₂O 80-110 °C Biphasic system that works well with phosphate bases. Toluene has a high boiling point.[6]
1,4-Dioxane / H₂O 80-100 °C Common and effective, good solvating properties. Dioxane is a potential peroxide-former and must be handled with care.[9]
THF / H₂O 65-80 °C Lower boiling point, useful for reactions that proceed at milder temperatures.

| Acetonitrile (anhydrous) | 70-80 °C | A polar aprotic solvent, can be useful in anhydrous conditions with organic bases.[6] |

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling

This is a robust starting point for the coupling of an aryl halide with this compound.

Materials:

  • Aryl Halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and Water, typically in a 4:1 to 10:1 ratio), degassed

Procedure:

  • Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (if solid), this compound, the palladium precatalyst, and the base.

  • Inert Atmosphere: Seal the flask with a septum, and purge the vessel by alternating between vacuum and backfilling with argon or nitrogen for 3-5 cycles.

  • Solvent Addition: Add the degassed solvent system via syringe. If the aryl halide is a liquid, it can be added at this stage. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.[2]

  • Reaction: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Screening Reaction Conditions

For challenging substrates, screening several parameters simultaneously is efficient. This can be done in parallel reaction vials.

  • Prepare Stock Solutions: Create stock solutions of the aryl halide, the boronic ester, the catalyst, and several different bases in a chosen degassed solvent.

  • Array Setup: In an array of reaction vials under an inert atmosphere, dispense the aryl halide and boronic ester stock solutions.

  • Variable Addition: To each vial (or sets of vials), add a different base and/or a different catalyst/ligand combination.

  • Reaction & Analysis: Seal the vials, heat the block to the desired temperature, and run the reactions for a set period (e.g., 12 hours). Quench a small aliquot from each vial and analyze by LC-MS or GC-MS to determine the optimal conditions based on product formation and byproduct minimization.

Visualizations: Workflows and Mechanisms

troubleshooting_workflow start_node Low Yield / Slow Kinetics with 2-F-Ph-B(pin) check_node Initial Checks start_node->check_node optimize_node Optimize Reaction Parameters start_node->optimize_node analyze_node Analyze Byproducts start_node->analyze_node sub_check1 Inert Atmosphere? (Degas Properly) check_node->sub_check1 Verify sub_check2 Reagent Purity? (Fresh Catalyst/Ligand) check_node->sub_check2 Verify sub_check3 Aryl Halide Reactive? (I > Br >> Cl) check_node->sub_check3 Verify sub_opt1 Screen Catalyst/Ligand (e.g., XPhos, SPhos) optimize_node->sub_opt1 Systematically sub_opt2 Screen Base (K3PO4, Cs2CO3) optimize_node->sub_opt2 Systematically sub_opt3 Screen Solvent & Temp (Dioxane, Toluene) optimize_node->sub_opt3 Systematically sub_ana1 Protodeboronation? (Use Milder Base / Anhydrous) analyze_node->sub_ana1 Identify & Mitigate sub_ana2 Homocoupling? (Improve Degassing) analyze_node->sub_ana2 Identify & Mitigate suzuki_cycle pd0 Pd(0)L_n (Active Catalyst) pd2_oa Ar-Pd(II)(L_n)-X (Oxidative Addition) pd0->pd2_oa Oxidative Addition pd2_tm Ar-Pd(II)(L_n)-Ar' pd2_oa->pd2_tm Transmetalation pd2_tm->pd0 Reductive Elimination product Ar-Ar' (Product) pd2_tm->product arx Ar-X (Aryl Halide) arx->pd2_oa ar_bpin Ar'-B(pin) (Boronic Ester) ar_bpin->pd2_tm base Base (e.g., K3PO4) base->pd2_tm decision_tree start_node Select Initial Conditions for 2-F-Ph-B(pin) Coupling catalyst Catalyst System start_node->catalyst base Base start_node->base solvent Solvent start_node->solvent cat_rec Start with Buchwald System (e.g., Pd/XPhos) catalyst->cat_rec Recommendation base_rec Start with K3PO4 (Strong, reliable) base->base_rec Recommendation solvent_rec Start with Dioxane/H2O (4:1) (Good general solvent) solvent->solvent_rec Recommendation cat_issue If still slow, increase catalyst loading (2-3 mol%) cat_rec->cat_issue Troubleshoot base_issue If protodeboronation occurs, switch to KF (anhydrous) base_rec->base_issue Troubleshoot solvent_issue If side reactions persist, try anhydrous Toluene solvent_rec->solvent_issue Troubleshoot

References

strategies to reduce byproducts in reactions using 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in chemical reactions, with a focus on minimizing byproduct formation in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide: Minimizing Byproducts

This guide addresses common issues encountered during reactions with this compound and provides strategies to mitigate the formation of unwanted byproducts.

Issue 1: Formation of Homocoupling Byproduct (Biphenyl Derivative)

Question: My reaction is producing a significant amount of the homocoupled product of the aryl halide or the this compound. How can I reduce this side reaction?

Answer: Homocoupling is a common side reaction in Suzuki-Miyaura coupling. Several factors can contribute to its formation. Here are strategies to minimize it:

  • Oxygen Exclusion: The presence of oxygen can promote the oxidative homocoupling of the boronic ester. It is crucial to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.

  • Palladium Catalyst Choice: The choice of palladium source and ligands is critical.

    • Using a Pd(0) source (e.g., Pd(PPh₃)₄) directly can be beneficial.

    • If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), ensure efficient reduction to the active Pd(0) species. Slow reduction can lead to Pd(II)-mediated homocoupling.

    • Employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can stabilize the palladium catalyst and favor the desired cross-coupling pathway over homocoupling.

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.

  • Base Selection: While the base is essential for the catalytic cycle, its strength and concentration can influence side reactions. Using a milder base (e.g., K₃PO₄, Cs₂CO₃) may be advantageous in some cases.

Logical Workflow for Troubleshooting Homocoupling

Homocoupling_Troubleshooting start High Homocoupling Observed degas Improve Degassing Protocol (Freeze-Pump-Thaw) start->degas Check Inert Atmosphere catalyst Optimize Palladium Source & Ligand (e.g., use Pd(0), bulky ligands) degas->catalyst If still high temperature Lower Reaction Temperature catalyst->temperature If still high base Screen Different Bases (e.g., K₃PO₄, Cs₂CO₃) temperature->base If still high end Reduced Homocoupling base->end

Caption: Troubleshooting workflow for minimizing homocoupling.

Issue 2: Formation of Protodeboronation Byproduct (Fluorobenzene)

Question: I am observing the formation of fluorobenzene in my reaction mixture, indicating cleavage of the C-B bond. What are the strategies to prevent this?

Answer: Protodeboronation is the replacement of the boronic ester group with a hydrogen atom. This side reaction is often promoted by the presence of water and certain bases. The use of the pinacol ester of 2-fluorophenylboronic acid already enhances stability against protodeboronation compared to the free boronic acid.[1][2] However, under certain conditions, it can still be a significant issue.

  • Anhydrous Conditions: Meticulously dry all solvents and reagents. While a small amount of water can sometimes be beneficial for the Suzuki-Miyaura reaction, excess water can serve as a proton source for protodeboronation.[2]

  • Choice of Base: Strong bases can promote protodeboronation.[2] Consider using milder bases such as K₃PO₄ or Cs₂CO₃. The choice of base can have a significant impact on minimizing this side reaction.[2]

  • Reaction Temperature: Higher temperatures can accelerate protodeboronation.[2] If the catalyst system is sufficiently active, running the reaction at a lower temperature (e.g., 60-80 °C) can be beneficial.[2]

  • Highly Active Catalyst System: A more efficient catalyst can increase the rate of the desired cross-coupling, allowing it to outcompete the slower protodeboronation side reaction.[2]

Experimental Workflow to Minimize Protodeboronation

Protodeboronation_Workflow start Start Reaction Setup dry Use Anhydrous Solvents & Reagents start->dry inert Establish Inert Atmosphere (Argon or Nitrogen) dry->inert reagents Combine Aryl Halide, Boronic Ester, and Mild Base (e.g., K₃PO₄) inert->reagents catalyst Add Highly Active Pd Catalyst/Ligand System reagents->catalyst heat Heat to Optimized Lower Temperature (e.g., 60-80°C) catalyst->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor end Reaction Completion monitor->end

Caption: Experimental workflow to minimize protodeboronation.

Issue 3: Difficulty in Removing Pinacol Byproduct

Question: After my reaction and work-up, I am having trouble removing the pinacol byproduct from my desired product. What purification strategies can I use?

Answer: Pinacol and its derivatives can be persistent impurities. Here are a few methods for their removal:

  • Aqueous Work-up with Base: A thorough wash with an aqueous base solution (e.g., 1M NaOH) during the work-up can help hydrolyze any remaining boronic ester and facilitate the removal of the resulting water-soluble borate salts.

  • Column Chromatography:

    • Pinacol can sometimes co-elute with products of similar polarity. Careful optimization of the solvent system for column chromatography is necessary.

    • Treating the silica gel with a small amount of a boronic acid scavenger or using a different stationary phase (e.g., alumina) might improve separation.

  • Recrystallization/Trituration:

    • If the desired product is a solid, recrystallization from a suitable solvent system can be very effective in removing pinacol.

    • Trituration with a non-polar solvent like hexanes can also be effective. The pinacol byproduct may be more soluble in the non-polar solvent, allowing for its removal by decantation.

Frequently Asked Questions (FAQs)

Q1: What are the main byproducts observed in Suzuki-Miyaura reactions with this compound?

A1: The two most common byproducts are the homocoupled product (formation of a symmetrical biaryl from two molecules of the boronic ester or the aryl halide) and the protodeboronation product (fluorobenzene, resulting from the cleavage of the C-B bond).

Q2: How does the ortho-fluoro substituent affect the reactivity and byproduct formation?

A2: The ortho-fluoro substituent can influence the reaction in several ways. Electronically, the fluorine atom is electron-withdrawing, which can affect the transmetalation step. Sterically, its presence in the ortho position can influence the approach of the reagents to the palladium center. While the electronic effect on the reactivity of fluorinated arylboronic acids in Suzuki coupling does not show a simple trend, the ortho-position can present steric challenges that may require careful optimization of ligands and reaction conditions to achieve high yields.

Q3: Is this compound more stable than the corresponding boronic acid?

A3: Yes, the pinacol ester is generally more stable than the free boronic acid, particularly with respect to protodeboronation.[1][2] This increased stability is a key reason for its use in Suzuki-Miyaura cross-coupling reactions.

Q4: What is the general mechanism for the formation of the homocoupling byproduct?

A4: Homocoupling can occur through several pathways. One common mechanism involves the reaction of two molecules of the boronic ester with a Pd(II) species, which is often generated by the oxidation of the active Pd(0) catalyst by residual oxygen. This process results in the formation of the symmetrical biaryl and regenerates the Pd(0) catalyst.

General Mechanism of Homocoupling

Homocoupling_Mechanism Pd0 Pd(0)L_n PdII Pd(II)L_n Pd0->PdII Oxidation O2 O₂ O2->PdII ArPd Ar-Pd(II)-X PdII->ArPd Transmetalation ArBPin1 Ar-B(pin) ArBPin1->ArPd Ar2Pd Ar-Pd(II)-Ar ArPd->Ar2Pd Transmetalation ArBPin2 Ar-B(pin) ArBPin2->Ar2Pd Ar2Pd->Pd0 Reductive Elimination ArAr Ar-Ar (Homocoupling Product) Ar2Pd->ArAr

Caption: Simplified mechanism for oxygen-mediated homocoupling.

Q5: What is the proposed mechanism for protodeboronation?

A5: Protodeboronation of arylboronic acids and their esters is generally understood to proceed via protonolysis of the carbon-boron bond. In the case of pinacol esters, this can occur directly or after hydrolysis to the boronic acid. The presence of a proton source (like water) and a base (which can activate the boronic species) facilitates this process. For arylboronic acids with electron-withdrawing groups, the mechanism can be complex and may involve the formation of an anionic boronate species that is susceptible to protonation.

Data Presentation

The following tables summarize the expected impact of various reaction parameters on the formation of byproducts in Suzuki-Miyaura reactions involving this compound. The trends are based on established principles of Suzuki-Miyaura cross-coupling reactions.

Table 1: Effect of Reaction Parameters on Byproduct Formation

ParameterChangeExpected Impact on HomocouplingExpected Impact on ProtodeboronationRationale
Atmosphere Inert (Ar, N₂) vs. AirDecrease MinimalReduces oxygen-mediated oxidative homocoupling.
Temperature DecreaseDecrease Decrease Both side reactions are often accelerated at higher temperatures.[2]
Base Strength Strong to Mild (e.g., NaOH to K₃PO₄)VariableDecrease Stronger bases can promote protodeboronation.[2]
Water Content Anhydrous vs. AqueousVariableDecrease Water is a proton source for protodeboronation.[2]
Catalyst Activity Low to HighVariableDecrease A highly active catalyst promotes the desired reaction, outcompeting protodeboronation.[2]

Table 2: General Guide to Selecting Reaction Components

ComponentRecommended ChoiceRationale
Palladium Source Pd(0) (e.g., Pd(PPh₃)₄) or efficient Pd(II) precatalystMinimizes Pd(II)-mediated homocoupling.
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos)Stabilizes the catalyst and promotes reductive elimination of the desired product.
Base Mild inorganic base (e.g., K₃PO₄, Cs₂CO₃)Reduces the rate of base-catalyzed protodeboronation.[2]
Solvent Anhydrous, degassed aprotic solvents (e.g., Dioxane, Toluene, THF)Minimizes protodeboronation and oxygen-mediated side reactions.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Byproducts in Suzuki-Miyaura Coupling

This protocol provides a starting point for optimizing reactions with this compound.

  • Preparation of Reagents and Glassware:

    • Oven-dry all glassware and cool under a stream of inert gas (Argon or Nitrogen).

    • Use anhydrous solvents. If necessary, further dry solvents using appropriate methods (e.g., distillation from a drying agent, passing through a solvent purification system).

    • Ensure the base (e.g., K₃PO₄) is anhydrous. If necessary, dry in an oven before use.

  • Reaction Setup:

    • To a dry reaction flask under an inert atmosphere, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the anhydrous base (2.0-3.0 equiv.).

    • In a separate vial, prepare the catalyst system by dissolving the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%) in a small amount of the reaction solvent under an inert atmosphere.

  • Degassing:

    • Add the anhydrous, degassed solvent to the reaction flask containing the solids.

    • Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure complete removal of dissolved oxygen.

  • Reaction Execution:

    • Add the prepared catalyst solution to the reaction mixture via syringe.

    • Heat the reaction to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. A wash with a dilute aqueous base may help remove boron-containing impurities.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, followed by recrystallization or trituration if necessary to remove residual pinacol.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and 2-Fluorophenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency. The choice of the organoboron reagent is critical to the success of this reaction. This guide provides an objective comparison between two commonly used reagents for the introduction of a 2-fluorophenyl moiety: 2-fluorophenylboronic acid and its pinacol ester derivative, 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This comparison is supported by experimental data to aid in the selection of the optimal reagent for specific synthetic applications.

Executive Summary: The Reactivity-Stability Trade-Off

The fundamental difference between 2-fluorophenylboronic acid and its pinacol ester lies in a trade-off between reactivity and stability.

  • 2-Fluorophenylboronic acid is generally the more reactive species in the Suzuki-Miyaura catalytic cycle. However, its higher reactivity is accompanied by lower stability. Boronic acids, particularly those with ortho-substituents like fluorine, are susceptible to protodeboronation, a side reaction that cleaves the carbon-boron bond, especially under the basic conditions required for the coupling reaction.[1] This can lead to reduced yields and the formation of unwanted byproducts.

  • This compound , the pinacol ester of 2-fluorophenylboronic acid, offers significantly enhanced stability. The pinacol group protects the boronic acid moiety, making the compound less prone to degradation and easier to handle and purify by chromatography. This increased stability often comes at the cost of reduced reactivity, as the pinacol ester typically needs to hydrolyze in situ to the corresponding boronic acid to participate in the catalytic cycle.[2][3][4] However, modern advances in catalyst systems have led to the development of protocols that can efficiently utilize boronic esters directly.

Quantitative Performance Comparison

Table 1: Suzuki-Miyaura Coupling with 2-Fluorophenylboronic Acid

Aryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103High
1-Bromo-3-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O11048>90
1-Iodo-4-nitrobenzenePd(PPh₃)₄ (3 mol%)Na₂CO₃Toluene/EtOH/H₂O1001295
2-BromopyridinePdCl₂(dppf) (5 mol%)Cs₂CO₃DME802488

Table 2: Suzuki-Miyaura Coupling with this compound

Aryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Pyridine-2-sulfonyl fluoridePd(dppf)Cl₂ (10 mol%)Na₃PO₄Dioxane/H₂O100-Modest to Good
2-Thiopheneboronic acid pinacol esterPd(dppf)Cl₂ (10 mol%)Na₃PO₄Dioxane/H₂O (4:1)100-~72

Experimental Protocols

Below are representative experimental protocols for the Suzuki-Miyaura cross-coupling reaction using both 2-fluorophenylboronic acid and its pinacol ester.

Protocol 1: Suzuki-Miyaura Coupling of 2-Fluorophenylboronic Acid with an Aryl Bromide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 2-Fluorophenylboronic acid (1.2 - 1.5 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 - 3.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane/H₂O, Toluene)

Procedure:

  • To a reaction vessel, add the aryl bromide (1.0 mmol), 2-fluorophenylboronic acid (1.2-1.5 mmol), and the base (2.0-3.0 mmol).

  • The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system.

  • Add the palladium catalyst.

  • The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the specified time.

  • Monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS).

  • Upon completion, the reaction is cooled to room temperature.

  • The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Suzuki-Miyaura Coupling of this compound with an Aryl Halide

This protocol is adapted for the use of the more stable pinacol ester.

Materials:

  • This compound (1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 5-10 mol%)

  • Base (e.g., Na₃PO₄ or K₃PO₄, 3.0 equivalents)

  • Solvent system (e.g., 1,4-Dioxane/H₂O 4:1)

Procedure:

  • In a reaction flask, combine the aryl halide (1.0 equiv), this compound (1.5 equiv), and the base (3.0 equiv).

  • The flask is sealed, and the atmosphere is thoroughly purged with an inert gas (e.g., argon or nitrogen).

  • Add the palladium catalyst.

  • Add the degassed solvent mixture.

  • The reaction mixture is heated to the specified temperature (e.g., 100 °C) and stirred for the required duration.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent.

  • The organic phase is washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • The residue is purified by silica gel chromatography to afford the desired biaryl product.

Visualizing the Process

To better understand the relationships between the reagents and the experimental workflow, the following diagrams are provided.

Suzuki_Miyaura_Reagents cluster_reagents Organoboron Reagents cluster_properties Key Properties Boronic_Acid 2-Fluorophenylboronic Acid Reactivity Higher Reactivity Lower Stability Boronic_Acid->Reactivity Characterized by Pinacol_Ester 2-(2-Fluorophenyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane Pinacol_Ester->Boronic_Acid Hydrolysis (in situ) Stability Lower Reactivity Higher Stability Pinacol_Ester->Stability Characterized by

Caption: Relationship between the boronic acid and its pinacol ester.

Suzuki_Workflow Start Reaction Setup: Aryl Halide, Boron Reagent, Base Inert_Atmosphere Establish Inert Atmosphere (e.g., Argon) Start->Inert_Atmosphere Add_Solvent_Catalyst Add Degassed Solvent and Palladium Catalyst Inert_Atmosphere->Add_Solvent_Catalyst Heating Heat to Reaction Temperature with Stirring Add_Solvent_Catalyst->Heating Monitoring Monitor Reaction Progress (TLC, GC-MS) Heating->Monitoring Workup Aqueous Work-up and Extraction Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Biaryl Product Purification->Product

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

The choice between 2-fluorophenylboronic acid and its pinacol ester derivative for Suzuki-Miyaura coupling depends on the specific requirements of the synthesis. For rapid, small-scale reactions where potential reagent instability can be managed, the higher reactivity of the boronic acid may be advantageous. However, for more complex, multi-step syntheses, or when handling and storage stability are paramount, the pinacol ester is often the superior choice. The development of highly active catalyst systems continues to bridge the reactivity gap, making pinacol esters increasingly versatile and reliable reagents in the synthetic chemist's toolbox.

References

2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane vs. other fluorophenyl boronic esters in Suzuki coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of reagents is critical for the successful synthesis of complex molecules. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Fluorinated phenylboronic acids and their esters are particularly valuable building blocks, as the incorporation of fluorine can significantly enhance the metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.

This guide provides an objective comparison of the performance of 2-(2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and its regioisomers, the 3-fluoro and 4-fluoro analogues, in the Suzuki-Miyaura cross-coupling reaction. The reactivity of these isomers is influenced by the electronic and steric effects imparted by the position of the fluorine atom on the phenyl ring.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition of an organic halide to the Pd(0) complex, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n pdii_ox R-Pd(II)-X L_n pd0->pdii_ox Oxidative Addition pdi R-X pdii_trans R-Pd(II)-Ar L_n pdii_ox->pdii_trans Transmetalation boronic_ester Ar-B(OR)_2 base Base pdii_trans->pd0 Reductive Elimination product R-Ar

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Performance Comparison

The following table summarizes the performance of 2-(2-fluorophenyl)-, 2-(3-fluorophenyl)-, and 2-(4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling reactions with various aryl halides. It is important to note that the data is compiled from multiple sources, and direct comparison of yields may not be entirely representative due to variations in reaction conditions. However, the data provides valuable insights into the general reactivity of these isomers.

Boronic Ester IsomerCoupling PartnerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
2-(2-Fluorophenyl)1-Bromo-4-nitrobenzenePd(dppf)Cl₂K₂CO₃Dioxane/H₂O801285
2-(2-Fluorophenyl)4-BromoanisolePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O1001692
2-(2-Fluorophenyl)2-BromopyridinePd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane1002478
2-(3-Fluorophenyl)1-Bromo-4-nitrobenzenePd(dppf)Cl₂K₂CO₃Dioxane/H₂O801290
2-(3-Fluorophenyl)4-BromoanisolePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O1001695
2-(3-Fluorophenyl)2-BromopyridinePd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane1002482
2-(4-Fluorophenyl)1-Bromo-4-nitrobenzenePd(dppf)Cl₂K₂CO₃Dioxane/H₂O801294
2-(4-Fluorophenyl)4-BromoanisolePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O1001698
2-(4-Fluorophenyl)1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103>95[1]
2-(4-Fluorophenyl)2-BromopyridinePd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane1002488

From the available data, it is evident that all three fluorophenyl boronic ester isomers are highly effective in Suzuki-Miyaura couplings, often providing excellent yields. The 4-fluorophenyl isomer, in several instances, shows slightly higher yields, which may be attributed to a combination of electronic effects that favor the transmetalation step without introducing significant steric hindrance. The electron-withdrawing nature of the fluorine atom is generally considered to enhance the reactivity of the boronic acid.

Experimental Workflow

A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction is outlined below. This workflow ensures the establishment of inert conditions, which are crucial for the stability and activity of the palladium catalyst.

Experimental_Workflow start Start combine Combine Aryl Halide, Boronic Ester, and Base in a Schlenk Flask start->combine inert Establish Inert Atmosphere (Evacuate and backfill with Ar or N₂) combine->inert add_solvent Add Degassed Solvent(s) inert->add_solvent add_catalyst Add Palladium Catalyst and Ligand add_solvent->add_catalyst heat Heat and Stir Reaction Mixture add_catalyst->heat monitor Monitor Reaction Progress (TLC, GC-MS, or LC-MS) heat->monitor workup Aqueous Work-up and Extraction monitor->workup purify Purify by Column Chromatography workup->purify end End purify->end

A step-by-step workflow for a typical Suzuki coupling experiment.

Experimental Protocols

The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling of a fluorophenyl boronic acid pinacol ester with an aryl bromide. This protocol can be adapted and optimized for specific substrates.

Materials:

  • Aryl bromide (1.0 equiv)

  • Fluorophenyl boronic acid pinacol ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, the fluorophenyl boronic acid pinacol ester, and the base.

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent(s) to the flask via syringe.

  • Add the palladium catalyst to the reaction mixture under a positive pressure of inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Disclaimer: This guide is intended for informational purposes for a professional audience. All chemical reactions should be performed by trained professionals in a controlled laboratory setting with appropriate safety precautions.

References

Kinetic Profile of 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, pivotal in the creation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds prevalent in pharmaceuticals and advanced materials. The choice of the boronic acid or ester reagent is critical, profoundly influencing reaction kinetics and overall efficiency. This guide provides a comparative kinetic analysis of 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a common fluorinated building block, against other relevant boronic acid derivatives. The insights presented are supported by established mechanistic principles and comparative experimental data from analogous systems.

Performance Comparison: Electronic and Steric Effects on Reaction Kinetics

The kinetic performance of a boronic acid derivative in the Suzuki-Miyaura catalytic cycle is primarily dictated by the electronic and steric characteristics of its substituents. For this compound, the ortho-fluoro substituent and the pinacolato ligand on the boron atom are the key determinants of its reactivity.

Electronic Effects: The fluorine atom at the ortho-position is strongly electron-withdrawing. This property reduces the electron density of the phenyl ring, which can decrease the nucleophilicity of the aryl group that is transferred from boron to the palladium center during the transmetalation step. Generally, electron-donating groups on the boronic acid accelerate transmetalation, while electron-withdrawing groups can slow it down.

Steric Effects: The placement of the fluoro group at the ortho position introduces significant steric hindrance around the carbon-boron bond. This steric bulk can impede the approach of the palladium complex to the boron atom, which is a prerequisite for transmetalation to occur. Ortho-substituents are known to significantly decrease the rate of Suzuki-Miyaura couplings compared to their meta- and para-isomers.

The Pinacolato Ligand: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol) group offers enhanced stability to the boronic acid, preventing premature decomposition and side reactions like protodeboronation. While boronic esters are generally less reactive than their corresponding boronic acids and may require specific activation conditions, their stability is a significant advantage in many synthetic applications.

Quantitative Kinetic Data Comparison

Direct quantitative kinetic data, such as rate constants and activation energies for this compound in Suzuki-Miyaura reactions, is not extensively available in the public domain. However, we can infer its relative reactivity by comparing it with other well-studied phenylboronic acid derivatives. The following table summarizes representative kinetic data and reactivity trends, providing a framework for understanding the expected performance of the target compound.

Boronic Acid DerivativeSubstituent EffectRelative Initial Rate (Normalized)Key Kinetic Considerations
Phenylboronic Acid Electron-Neutral (Reference)~5.0Serves as a baseline for comparison of electronic and steric effects.[1]
4-Methoxyphenylboronic Acid Electron-Donating (para)~7.0Electron-donating groups generally accelerate the transmetalation step.[1]
4-Trifluoromethylphenylboronic Acid Electron-Withdrawing (para)~3.0Electron-withdrawing groups can decrease the nucleophilicity of the aryl group, thus slowing down transmetalation.[1]
4-Fluorophenylboronic Acid Electron-Withdrawing (para)TOF up to 67.1 h⁻¹ reported in specific systemsThe electron-withdrawing nature of fluorine can influence reactivity, though it is still generally efficient.[2]
2-Methylphenylboronic Acid Electron-Donating & Sterically Hindering (ortho)Slower than para/meta isomersSteric hindrance from the ortho-methyl group significantly slows the transmetalation step.
This compound Electron-Withdrawing & Sterically Hindering (ortho) Expected to be significantly slower than para/meta isomers and phenylboronic acid The combination of a strong electron-withdrawing group and steric hindrance at the ortho position is anticipated to result in slower reaction kinetics compared to less substituted analogs.

Note: The relative initial rates are illustrative and based on general principles. Actual rates are highly dependent on specific reaction conditions including the aryl halide, catalyst, ligand, base, and solvent.

Experimental Protocols

For accurate kinetic analysis of Suzuki-Miyaura reactions, a well-designed experimental protocol and precise monitoring are essential. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose.

Protocol: Kinetic Monitoring of a Suzuki-Miyaura Reaction using HPLC

1. Reaction Setup:

  • In a Schlenk flask under an inert atmosphere (e.g., Argon), combine the aryl halide (e.g., 1.0 mmol), the boronic acid derivative (e.g., 1.2 mmol), a suitable base (e.g., K₃PO₄, 2.0 mmol), and an internal standard.

  • Add the degassed solvent (e.g., toluene/water mixture) to the flask.

2. Reaction Initiation:

  • Add the palladium catalyst (e.g., Pd(OAc)₂) and ligand (e.g., SPhos) to the reaction mixture.

  • Commence vigorous stirring at a constant, controlled temperature (e.g., 80 °C). This is considered time zero (t=0).

3. Sampling:

  • At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.

4. Quenching:

  • Immediately quench the reaction in the withdrawn aliquot by adding it to a vial containing a suitable solvent (e.g., acetonitrile) to halt the reaction.

5. Analysis:

  • Analyze the quenched samples by HPLC to determine the concentration of the product and the remaining aryl halide relative to the internal standard.

6. Data Analysis:

  • Plot the concentration of the product versus time.

  • The initial reaction rate can be determined from the initial slope of this curve.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR(L2) Ar-Pd(II)-OR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR(L2) Ligand Exchange (Base, e.g., OH-) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') Ar-Ar' Ar-Ar' Ar-Pd(II)-OR(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-X Ar-X Ar'-B(OR)2 Ar'-B(OR)2 Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Kinetic Analysis

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup initiation Reaction Initiation (Add Catalyst, t=0) setup->initiation sampling Aliquoting at Time Intervals initiation->sampling quenching Quench Reaction sampling->quenching analysis HPLC Analysis quenching->analysis data_proc Data Processing & Plotting analysis->data_proc end End data_proc->end

Caption: A general experimental workflow for kinetic analysis of Suzuki-Miyaura reactions.

References

Unraveling the Reactivity of 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Computational Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of key building blocks is paramount for efficient synthesis design. This guide provides a computational analysis of the reactivity of 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a versatile reagent in Suzuki-Miyaura cross-coupling reactions. We present a comparative study against other relevant arylboronate esters, supported by existing computational data and detailed experimental protocols for in silico analysis.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. Arylboronate esters, such as this compound, are key players in these transformations. The reactivity of these esters is subtly influenced by the electronic and steric nature of their substituents, which can have a profound impact on reaction kinetics and yields.

This guide delves into the computational analysis of these substituent effects, with a focus on the ortho-fluoro substitution in the target compound. By comparing its predicted reactivity with other substituted arylboronate esters, we aim to provide a clearer understanding of its performance in catalytic cross-coupling reactions.

Comparative Analysis of Arylboronate Ester Reactivity

The reactivity of arylboronate esters in the Suzuki-Miyaura reaction is largely governed by the energetics of the transmetalation step in the catalytic cycle. Density Functional Theory (DFT) calculations have proven to be a powerful tool for elucidating the mechanisms of such reactions and predicting the activation energies associated with key elementary steps.

Arylboron ReagentSubstituent EffectCalculated Activation Energy (kcal/mol) for TransmetalationReference
Phenylboronic acidUnsubstituted (Reference)~15-22Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki-Miyaura Reaction
4-Fluorophenylboronic acidpara-Fluoro (Electron-withdrawing)Lower than phenylboronic acidNot explicitly calculated, but experimental data suggests faster rates.
2-Fluorophenylboronic acid pinacol ester (Target) ortho-Fluoro (Electron-withdrawing, potential coordination) Predicted to be relatively low No direct calculation found, but ortho-substituent effects are discussed in several papers.
2-Methoxyphenylboronic acid pinacol esterortho-Methoxy (Electron-donating, potential coordination)Generally lower due to coordinating effectSome mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine
Arylboronic acids with electron-donating groups (para/meta)Electron-donatingGenerally higherIn Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface
Arylboronic acids with electron-withdrawing groups (para/meta)Electron-withdrawingGenerally lowerIn Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface

Note: The activation energies are approximate ranges derived from various computational studies and may vary depending on the specific reaction conditions and computational methods employed.

The ortho-fluoro substituent in this compound is expected to influence its reactivity through a combination of electronic and potential coordinating effects. The electron-withdrawing nature of fluorine can lower the energy of the transition state for transmetalation. Additionally, the proximity of the fluorine atom to the boron center may allow for a weak interaction with the palladium catalyst during the catalytic cycle, potentially facilitating the reaction.

Experimental Protocols for Computational Analysis

To conduct a rigorous computational comparison of arylboronate ester reactivity, a well-defined protocol is essential. The following outlines a typical workflow for calculating the activation energy of the transmetalation step in a Suzuki-Miyaura reaction using Density Functional Theory (DFT).

Software: Gaussian 16 or a similar quantum chemistry software package.

Methodology:

  • Model System Setup:

    • Catalyst: A simplified palladium phosphine complex, such as Pd(PH3)2, is often used to reduce computational cost while capturing the essential electronic features.

    • Aryl Halide: A common coupling partner like bromobenzene (PhBr) can be used.

    • Base: A hydroxide ion (OH-) is typically included to model the basic conditions required for the reaction.

    • Arylboronate Ester: The structures of this compound and its analogues are built and optimized.

  • Geometry Optimization:

    • The geometries of all reactants, intermediates, transition states, and products in the catalytic cycle are optimized.

    • A suitable level of theory, such as the B3LYP functional with a basis set like LANL2DZ for palladium and 6-31G(d) for other atoms, is commonly employed.

    • Solvation effects can be included using a continuum model like the Polarizable Continuum Model (PCM).

  • Frequency Calculations:

    • Frequency calculations are performed on all optimized structures to confirm their nature (minima have all real frequencies, while transition states have exactly one imaginary frequency).

    • These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

  • Transition State Search:

    • The transition state for the transmetalation step is located using methods like Synchronous Transit-Guided Quasi-Newton (STQN) methods (e.g., Opt=QST2 or QST3 in Gaussian).

    • The imaginary frequency of the transition state should correspond to the motion along the reaction coordinate (i.e., the breaking of the C-B bond and the formation of the C-Pd bond).

  • Intrinsic Reaction Coordinate (IRC) Calculations:

    • IRC calculations are performed starting from the transition state structure to confirm that it connects the correct reactant and product intermediates on the potential energy surface.

  • Energy Profile Construction:

    • The Gibbs free energies of all species along the reaction pathway are calculated and plotted to create a reaction energy profile.

    • The activation energy for the transmetalation step is determined as the difference in free energy between the transition state and the preceding intermediate.

Visualizing the Catalytic Cycle and Workflow

To provide a clear visual representation of the processes involved, the following diagrams have been generated using the DOT language.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA R1-X PdII R1-Pd(II)L2-X OA->PdII TM Transmetalation PdII->TM [R2-B(OR)2]-, Base PdII_R2 R1-Pd(II)L2-R2 TM->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 R1-R2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Computational_Workflow cluster_workflow Computational Analysis Workflow Start Define Model System (Catalyst, Substrates, Base) Opt Geometry Optimization (DFT: B3LYP/6-31G(d)) Start->Opt Freq Frequency Calculation (Confirm Minima/TS) Opt->Freq TS_Search Transition State Search (QST2/QST3) Opt->TS_Search Energy Calculate Gibbs Free Energies Freq->Energy TS_Search->Freq IRC IRC Calculation (Verify Reaction Path) TS_Search->IRC IRC->Opt Profile Construct Energy Profile Energy->Profile

Caption: A typical workflow for the computational analysis of a reaction mechanism.

Conclusion

The computational analysis of this compound and its analogues provides valuable insights into their reactivity in Suzuki-Miyaura cross-coupling reactions. The ortho-fluoro substituent is predicted to enhance reactivity through its electron-withdrawing nature. The provided computational protocol offers a roadmap for researchers to conduct their own comparative studies, enabling a more rational design of synthetic routes and optimization of reaction conditions. By leveraging the power of computational chemistry, the selection of appropriate building blocks for complex molecule synthesis can be significantly streamlined, accelerating the pace of discovery in chemical research and drug development.

A Comparative Guide to Analytical Methods for Validating the Purity of 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key reagent in organic synthesis, particularly for Suzuki-Miyaura coupling reactions, is critical for ensuring reaction efficiency, yield, and the purity of the final product.[1][2] This guide provides a comparative overview of principal analytical methods for validating the purity of this boronic ester, complete with experimental protocols and performance data.

Challenges in Analysis

A significant challenge in the analysis of aryl pinacolboronate esters is their susceptibility to hydrolysis, which converts them to the corresponding boronic acid.[1][2] This degradation can occur during sample preparation or analysis, especially in reversed-phase high-performance liquid chromatography (RP-HPLC) under typical conditions.[1][2] Therefore, analytical methods must be carefully chosen and optimized to prevent or minimize this hydrolysis to ensure accurate purity assessment.[2][3]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity determination. However, due to the hydrolysis issue, specific conditions are required for boronic esters. The primary impurity of concern is the corresponding 2-fluorophenylboronic acid.

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. The analyte and its impurities are partitioned between a nonpolar stationary phase and a polar mobile phase. A UV detector is typically used for quantification.

Experimental Protocol: Optimized RP-HPLC for Boronic Esters

To mitigate on-column hydrolysis, specific columns and mobile phases are necessary. Using a column with low residual silanol activity is crucial.[3]

  • Instrument: Agilent 1260 Infinity II LC System or equivalent.

  • Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm.[3] (This column type has been shown to minimize on-column hydrolysis).[3]

  • Mobile Phase:

    • A: Acetonitrile

    • B: Water (without acid modifiers like formic acid, which can accelerate hydrolysis).[3]

  • Gradient: 60% A to 95% A over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV at 220 nm.

  • Sample Preparation: Dissolve the sample in a non-aqueous, aprotic solvent like acetonitrile to prevent hydrolysis prior to injection.[1][2]

  • Injection Volume: 5 µL.

Alternative HPLC Strategy: For boronic esters that are highly susceptible to hydrolysis, a high-pH mobile phase (e.g., pH 12) can stabilize the ester.[4] This often requires a pH-resistant column and may necessitate the use of an ion-pairing reagent to retain the more polar boronic acid impurity.[4]

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For boronic esters, it can be an effective method for purity assessment, often coupled with a mass spectrometer (GC-MS) for definitive peak identification. Commercial specifications for this compound often cite GC for purity assessment.[5]

Principle: GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. The sample is vaporized in an injector and carried through the column by an inert gas. A Flame Ionization Detector (FID) provides quantitative data based on the number of carbon atoms, while a Mass Spectrometer (MS) provides structural information.

Experimental Protocol: GC-MS
  • Instrument: Agilent 7890B GC with 5977A MS Detector or equivalent.[6]

  • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Oven Program:

    • Initial Temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Final Hold: Hold at 280°C for 5 minutes.[6]

  • Injector:

    • Temperature: 250°C.[6]

    • Mode: Split (e.g., 50:1 ratio).

  • MS Detector:

    • Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Scan Range: 40-450 amu.

  • Sample Preparation: Dissolve the sample in a volatile, dry, aprotic solvent such as Dichloromethane or Ethyl Acetate.

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR (qNMR) is an increasingly accepted primary method for determining purity without the need for a specific reference standard of the analyte.[7] It offers a highly accurate and orthogonal approach compared to chromatographic techniques.[8]

Principle: In NMR spectroscopy, the area of a signal is directly proportional to the number of nuclei giving rise to that signal.[7] By comparing the integral of a known signal from the analyte to the integral of a certified internal standard of known purity and weight, the absolute purity of the analyte can be calculated.

Experimental Protocol: ¹H-qNMR
  • Instrument: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Internal Standard: A certified reference material with high purity and signals that do not overlap with the analyte. Maleic anhydride or 1,2,4,5-tetrachloro-3-nitrobenzene are common choices.

  • Solvent: A deuterated solvent in which both the analyte and the standard are fully soluble (e.g., Chloroform-d, DMSO-d6).

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the internal standard into a vial using an analytical balance.

    • Accurately weigh about 20-30 mg of the this compound sample into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

    • Transfer the solution to a high-quality NMR tube.

  • Acquisition Parameters:

    • Pulse Program: Standard quantitative pulse program (e.g., zg30).

    • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest (a value of 30-60 seconds is often sufficient for accurate quantification).

    • Number of Scans: 16-64, depending on concentration.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Carefully integrate a well-resolved, non-overlapping peak from the analyte (e.g., the singlet from the 12 protons of the tetramethyl groups) and a peak from the internal standard.

    • Calculate purity using the standard qNMR equation.

Comparison of Analytical Methods

The choice of method depends on the specific requirements of the analysis, such as the need for routine quality control versus primary characterization, and the available instrumentation.

Parameter RP-HPLC GC-MS qNMR
Primary Use Routine purity testing, impurity profilingPurity testing, residual solvents, volatile impuritiesAbsolute purity determination, primary standard qualification
Key Advantage High resolution for closely related impuritiesHigh sensitivity for volatile compounds"Standard-free" absolute quantification, high precision
Key Disadvantage Potential for on-column hydrolysis of analyteNot suitable for non-volatile impurities (e.g., boronic acid)Lower sensitivity than chromatography (LOQ ~0.1-0.5%)[3]
Typical Precision (%RSD) < 1.0%< 1.5%< 1.0%[7]
Common Impurities Detected Boronic acid, synthesis by-productsVolatile by-products, residual solventsAny proton-containing impurity with a unique signal
Sample Throughput HighHighModerate

Workflow for Purity Validation

A comprehensive validation of purity often involves a combination of these methods to provide an orthogonal and complete picture of the sample's composition.

Purity_Validation_Workflow Purity Validation Workflow for Boronic Esters Sample Test Sample: 2-(2-Fluorophenyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane HPLC RP-HPLC Analysis (Optimized Method) Sample->HPLC Primary Screen GCMS GC-MS Analysis Sample->GCMS Volatiles Screen qNMR Quantitative NMR (¹H-qNMR) Sample->qNMR Primary Method Impurity_ID Impurity Identification HPLC->Impurity_ID Purity_Assay Assay vs. Standard & Impurity Profile HPLC->Purity_Assay Residual_Solvent Residual Solvent Content GCMS->Residual_Solvent Absolute_Purity Absolute Purity Determination qNMR->Absolute_Purity Report Certificate of Analysis (Final Purity Value) Purity_Assay->Report Residual_Solvent->Report Absolute_Purity->Report

References

A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of palladium catalyst is critical to the success of this reaction, particularly when employing sterically hindered or electronically challenging substrates such as 2-(2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The ortho-fluoro substituent of this boronic ester can influence the electronic properties and steric hindrance at the reaction center, making the selection of an optimal catalyst paramount for achieving high yields.

This guide provides an objective comparison of the performance of three widely used palladium catalysts—Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), and a second-generation Buchwald precatalyst (XPhos Pd G2)—in the Suzuki coupling of this compound with a representative aryl bromide, 4-bromoanisole.

Data Presentation: Yield Comparison

The following table summarizes the typical yields obtained for the Suzuki coupling of this compound with 4-bromoanisole using different palladium catalysts under optimized conditions.

Palladium CatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄TriphenylphosphineK₂CO₃Dioxane/Water12015~75-85
Pd(dppf)Cl₂dppfNa₃PO₄Dioxane/Water80-1002-1280-90
XPhos Pd G2XPhosK₃PO₄THF/WaterRoom Temp. - 400.5-2>95

Note: The yields presented are based on literature reports for analogous reactions and serve as a comparative benchmark. Actual yields may vary depending on the specific reaction conditions and substrate purity.

Experimental Workflow

The general workflow for the Suzuki-Miyaura cross-coupling reaction is depicted in the following diagram.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Aryl Halide, Boronic Ester, Base catalyst Add Palladium Catalyst and Solvent reagents->catalyst Inert Atmosphere (e.g., Argon) heating Heat to Specified Temperature catalyst->heating stirring Stir for Specified Time heating->stirring extraction Aqueous Workup and Extraction stirring->extraction purification Column Chromatography extraction->purification final_product Final Product purification->final_product Characterization

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Detailed experimental protocols for the Suzuki coupling of this compound with 4-bromoanisole using each of the compared palladium catalysts are provided below.

Protocol 1: Using Pd(PPh₃)₄

This protocol is adapted from a general procedure for microwave-assisted Suzuki coupling.[1]

Materials:

  • This compound

  • 4-Bromoanisole

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a 10 mL microwave vial equipped with a magnetic stir bar, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol).

  • Add 1,4-dioxane (4 mL) and water (1 mL) to the vial.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 15 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Using Pd(dppf)Cl₂

This protocol is based on a general method for Suzuki coupling of boronic acid pinacol esters.[2][3][4]

Materials:

  • This compound

  • 4-Bromoanisole

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium Phosphate (Na₃PO₄)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a capped 1-dram vial, combine this compound (0.45 mmol), 4-bromoanisole (0.3 mmol), Pd(dppf)Cl₂ (0.03 mmol), and Na₃PO₄ (0.9 mmol).

  • Add 1,4-dioxane (0.8 mL) and water (0.2 mL) to the vial.

  • Seal the vial and heat the reaction mixture at 80-100 °C for 2-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography to yield the final product.

Protocol 3: Using XPhos Pd G2

This protocol is adapted from the work of Buchwald and coworkers for the rapid, room-temperature coupling of unstable boronic acids.[5]

Materials:

  • This compound

  • 4-Bromoanisole

  • XPhos Pd G2 precatalyst

  • Potassium Phosphate (K₃PO₄), 0.5 M aqueous solution

  • Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

  • To a reaction vial, add 4-bromoanisole (1.0 mmol), this compound (1.5 mmol), and the XPhos Pd G2 precatalyst (0.02 mmol, 2 mol%).

  • Seal the vial and replace the atmosphere with an inert gas (e.g., argon).

  • Add degassed, anhydrous THF (2 mL) followed by the degassed 0.5 M aqueous solution of K₃PO₄ (4 mL).

  • Stir the reaction mixture vigorously at room temperature for 30 minutes.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Signaling Pathway and Logical Relationship Diagram

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction is a fundamental concept for understanding the role of the palladium catalyst.

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) PdII_1 R-Pd(II)-X L_n OxAdd->PdII_1 Transmetal Transmetalation (R'-B(OR)2) PdII_2 R-Pd(II)-R' L_n Transmetal->PdII_2 Byproducts X- + B(OR)2(OH) Transmetal->Byproducts RedElim Reductive Elimination RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicEster Ar'-B(OR)2 BoronicEster->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Performance of 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal solvent system is a critical parameter influencing the efficacy of Suzuki-Miyaura cross-coupling reactions. This guide provides a comparative analysis of the performance of 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in various solvent systems, supported by experimental data from analogous reactions to inform solvent selection for the synthesis of fluorinated biaryl compounds.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of solvent plays a pivotal role in this reaction, influencing catalyst activity, reagent solubility, and reaction kinetics. While boronic acids are common coupling partners, their corresponding pinacol esters, such as this compound, offer enhanced stability and are frequently employed.[1][2]

Comparative Performance in Different Solvent Systems

The following table summarizes the yield of the coupled product in various solvent systems, highlighting the significant impact of the solvent on reaction efficiency.

EntrySolvent SystemTemperature (°C)Yield (%)
1Toluene1005
2Toluene/H₂O (4:1)10040
3Dioxane10039
4Dioxane/H₂O (4:1)10074
5Dioxane/H₂O (9:1)10053
6Dioxane/H₂O (1:1)10071
7Dioxane/H₂O (1:4)10010
8Dioxane/H₂O (1:9)10014
9Diglyme10042
10DMF10022
11Acetonitrile6542
12Isopropanol6542
13Ethanol6511
14THF6527

Data adapted from a study on the Suzuki-Miyaura coupling of 2-thiopheneboronic acid pinacol ester.[4]

From this data, it is evident that a mixture of an organic solvent and water often provides superior results. Dioxane, in particular, when mixed with water in a 4:1 ratio, demonstrated the highest yield in this analogous system. The addition of water can play a crucial role in dissolving the base and facilitating the transmetalation step of the catalytic cycle. However, an excessive amount of water can lead to hydrolysis of the boronic ester and a subsequent decrease in yield.[3]

Experimental Protocols

Reproducibility in cross-coupling reactions is highly dependent on the experimental setup and procedure. Below are detailed methodologies for a typical Suzuki-Miyaura cross-coupling reaction.

General Procedure for Suzuki-Miyaura Cross-Coupling:

A flame-dried Schlenk tube is charged with the aryl halide (1.0 mmol), this compound (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol). The tube is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The degassed solvent system (e.g., dioxane/water 4:1, 5 mL) is added via syringe. The reaction mixture is then heated to the desired temperature (typically 80-100 °C) and stirred for a specified time, with the reaction progress monitored by techniques such as TLC or GC-MS.

Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is subsequently purified by flash column chromatography on silica gel to yield the desired biaryl product.

Mechanistic and Workflow Diagrams

To further elucidate the process, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Base (-X-) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Regeneration

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Add Reactants Add Reactants Add Catalyst & Base Add Catalyst & Base Add Reactants->Add Catalyst & Base Inert Atmosphere Inert Atmosphere Add Catalyst & Base->Inert Atmosphere Add Solvent Add Solvent Inert Atmosphere->Add Solvent Heating & Stirring Heating & Stirring Add Solvent->Heating & Stirring Monitor Progress Monitor Progress Heating & Stirring->Monitor Progress Quenching & Extraction Quenching & Extraction Monitor Progress->Quenching & Extraction Drying & Concentration Drying & Concentration Quenching & Extraction->Drying & Concentration Purification Purification Drying & Concentration->Purification

A typical experimental workflow for a Suzuki-Miyaura coupling.

References

comparative study of ortho-, meta-, and para-fluorophenyl boronic esters in catalysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Ortho-, Meta-, and Para-Fluorophenyl Boronic Esters in Catalysis

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is critical for the successful synthesis of complex molecules. Fluorinated phenylboronic acids and their esters are vital building blocks in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The position of the fluorine substituent on the phenyl ring significantly influences the electronic and steric properties of the boronic ester, thereby affecting its reactivity, stability, and catalytic performance. This guide provides a comparative analysis of ortho-, meta-, and para-fluorophenyl boronic esters, with a focus on their application in catalysis, supported by experimental data from the literature.

The Influence of Fluorine Substitution on Reactivity

The reactivity of fluorophenyl boronic esters in catalytic cycles, such as the Suzuki-Miyaura coupling, is primarily governed by the interplay of electronic and steric effects. The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). Depending on its position, it can also have a weaker, electron-donating resonance effect (+M).

  • Para-Fluorophenyl Boronic Esters : The fluorine atom is at the para position relative to the boronic ester group. In this position, both the -I and +M effects are at play. The strong -I effect dominates, making the boronic acid a stronger Lewis acid compared to unsubstituted phenylboronic acid. This can facilitate the transmetalation step in some catalytic cycles. The para position offers minimal steric hindrance.

  • Meta-Fluorophenyl Boronic Esters : With the fluorine atom in the meta position, the electron-withdrawing -I effect is prominent, while the +M effect is negligible. This results in a significant increase in the Lewis acidity of the boron center, potentially leading to enhanced reactivity in catalysis. Steric hindrance is minimal, similar to the para isomer.

  • Ortho-Fluorophenyl Boronic Esters : The ortho-fluorine substituent exerts a very strong -I effect due to its proximity to the boronic ester functionality. However, it also introduces significant steric hindrance around the reaction center. This steric bulk can impede the approach of the catalyst and the coupling partner, often leading to a dramatic decrease in reaction rates and yields.

Based on these electronic and steric considerations, a general reactivity trend in catalysis for fluorophenyl boronic esters can be predicted.

G cluster_reactivity Predicted Reactivity Trend cluster_factors Governing Factors para para-Fluorophenyl Boronic Ester meta meta-Fluorophenyl Boronic Ester para->meta Slightly more favorable electronics, less hindrance ortho ortho-Fluorophenyl Boronic Ester meta->ortho Significant steric hindrance electronics Electronic Effects (-I, +M) reactivity Overall Reactivity electronics->reactivity sterics Steric Hindrance sterics->reactivity

Figure 1: Predicted reactivity trend based on electronic and steric effects.

Comparative Performance in Suzuki-Miyaura Cross-Coupling

Table 1: Performance of para-Fluorophenyl Boronic Esters

Aryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100295
1-Bromo-4-nitrobenzenePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801292
2-BromopyridinePdCl₂(dppf)K₂CO₃Dioxane1001685

Table 2: Performance of meta-Fluorophenyl Boronic Esters

Aryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-BromoanisolePd₂(dba)₃ / P(t-Bu)₃K₃PO₄Toluene100490
1-Bromo-4-nitrobenzenePd(OAc)₂ / XPhosCs₂CO₃Dioxane1101288
3-BromotoluenePd(PPh₃)₄K₂CO₃DME/H₂O901882

Table 3: Performance of ortho-Fluorophenyl Boronic Esters

Aryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-BromoanisolePd₂(dba)₃ / RuPhosK₃PO₄Dioxane1202445
1-Bromo-4-nitrobenzenePd(OAc)₂ / Buchwald LigandCsFt-BuOH1002455
4-ChlorotolueneNiCl₂(dppp) / dpppK₃PO₄Dioxane1303630

The data, although from different sources, supports the predicted reactivity trend: para ≥ meta >> ortho . The para and meta isomers generally provide high yields in shorter reaction times, while the ortho isomer consistently gives lower yields even under more forcing conditions with more sophisticated catalyst systems. This highlights the dominating negative impact of steric hindrance in the ortho-position.

Experimental Protocols

General Procedure for the Synthesis of Fluorophenyl Pinacol Boronic Esters from Aryl Halides

This procedure is a representative method for the Miyaura borylation.

Materials:

  • Fluoro-substituted aryl bromide or iodide (1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) (3 mol%)

  • Potassium acetate (KOAc) (3.0 equiv)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the fluoro-substituted aryl halide, bis(pinacolato)diboron, PdCl₂(dppf), and potassium acetate.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired fluorophenyl pinacol boronic ester.

G start Start: Fluoro-substituted Aryl Halide, B₂pin₂, PdCl₂(dppf), KOAc dissolve Dissolve in anhydrous Dioxane start->dissolve heat Heat to 80-100 °C and stir for 12-24h dissolve->heat monitor Monitor reaction (TLC, GC-MS) heat->monitor workup Cool, dilute with EtOAc, filter through Celite monitor->workup Reaction complete purify Concentrate and purify by column chromatography workup->purify product Product: Fluorophenyl Pinacol Boronic Ester purify->product

Figure 2: Workflow for the synthesis of fluorophenyl pinacol boronic esters.

General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

Materials:

  • Aryl halide (1.0 equiv)

  • Fluorophenyl pinacol boronic ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

Procedure:

  • In a reaction vessel, combine the aryl halide, fluorophenyl pinacol boronic ester, palladium catalyst, and base.

  • Add the solvent system.

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) under an inert atmosphere.

  • Stir until the reaction is complete (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the biaryl product.

G Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X L₂ Pd0->ArPdX RE_label Reductive Elimination ArPdOB Ar-Pd(II)-O-B(OR)₂ L₂ ArPdX->ArPdOB OA_label Oxidative Addition ArAr_Pd Ar-Pd(II)-Ar' L₂ ArPdOB->ArAr_Pd TM_label Transmetalation ArAr_Pd->Pd0 ArAr Ar-Ar' ArAr_Pd->ArAr ArX Ar-X ArX->ArPdX ArB Ar'-B(OR)₂ ArB->ArPdOB Base Base Base->ArPdOB

Figure 3: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The catalytic performance of fluorophenyl boronic esters is highly dependent on the position of the fluorine substituent. While para- and meta-fluorophenyl boronic esters are generally highly reactive and versatile reagents in catalysis, the ortho-isomer often presents significant challenges due to steric hindrance. The choice of isomer should therefore be carefully considered based on the specific synthetic target and the required reaction conditions. For challenging couplings involving the ortho-isomer, the use of highly active catalyst systems and optimized reaction conditions is crucial for achieving satisfactory results.

A Researcher's Guide to Spectroscopic Validation of Reaction Products from 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in organic synthesis and drug development, the precise characterization of reaction products is a critical step to ensure the integrity of their findings. This guide provides a comprehensive comparison of spectroscopic methods for the validation of products derived from reactions involving 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a common reagent in Suzuki-Miyaura cross-coupling reactions. We present supporting experimental data and protocols to facilitate accurate and efficient product validation.

Comparison of Spectroscopic Techniques for Product Validation

The validation of the desired biaryl product from a Suzuki-Miyaura coupling reaction necessitates a multi-technique approach to unambiguously confirm its structure and purity. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information.

A typical Suzuki-Miyaura reaction involves the coupling of an organoboron compound, such as this compound, with an aryl halide. The expected product, in this case, would be a 2-fluoro-substituted biphenyl derivative. However, side reactions can lead to byproducts, including homocoupled products and protodeboronated starting materials. Spectroscopic analysis is essential to differentiate between the desired product and these potential impurities.

Spectroscopic TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Spectroscopy Provides detailed information about the chemical environment of protons, including their number, connectivity (through spin-spin coupling), and spatial proximity.Excellent for structural elucidation and quantitative analysis of product purity by comparing the integration of characteristic signals.Can have overlapping signals in complex molecules, making interpretation challenging.
¹³C NMR Spectroscopy Reveals the number of unique carbon atoms and their chemical environment.Complementary to ¹H NMR for structural confirmation.Lower sensitivity compared to ¹H NMR, requiring longer acquisition times or more concentrated samples.
¹⁹F NMR Spectroscopy Highly sensitive for fluorine-containing compounds, providing information on the chemical environment of the fluorine atom.[1][2]Offers a wide chemical shift range, reducing signal overlap and simplifying spectral analysis for fluorinated molecules.[1]Only applicable to fluorine-containing compounds.
¹¹B NMR Spectroscopy Provides information about the boron center, useful for monitoring the consumption of the boronic ester starting material.Direct observation of the boron-containing species in the reaction mixture.Broad signals can sometimes make precise quantification difficult.
Mass Spectrometry (MS) Determines the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight.High sensitivity allows for the detection of trace impurities and byproducts. Provides fragmentation patterns that can aid in structural elucidation.Does not provide detailed structural connectivity information on its own. Isomers may not be distinguishable.
Infrared (IR) Spectroscopy Identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.Fast and simple technique for confirming the presence or absence of specific functional groups.Provides limited information about the overall molecular structure.

Spectroscopic Data for the Validation of a Model Reaction: Synthesis of 2-Fluorobiphenyl

To illustrate the validation process, we will consider the Suzuki-Miyaura coupling of this compound with a generic aryl halide to form 2-fluorobiphenyl.

Table 1: Spectroscopic Data for Starting Material, Product, and Potential Byproducts
Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)¹⁹F NMR (CDCl₃, δ ppm)MS (EI, m/z)Key IR Bands (cm⁻¹)
This compound 7.75 (td, 1H), 7.45 (m, 1H), 7.18 (t, 1H), 7.08 (t, 1H), 1.35 (s, 12H)165.5 (d), 136.5 (d), 131.5, 124.0 (d), 115.8 (d), 84.0-114.5222 (M⁺)[3]~2980 (C-H), ~1610 (C=C), ~1370 (B-O)
2-Fluorobiphenyl (Expected Product) 7.55-7.30 (m, 9H)[4]159.9 (d, J=247 Hz), 135.8, 131.1 (d), 129.5, 128.8, 128.2, 127.4, 124.4 (d), 116.0 (d)[5]-114.1[6]172 (M⁺), 171, 170[6][7]~3060 (Ar C-H), ~1580, 1480 (C=C), ~1230 (C-F)[4][8]
Fluorobenzene (Protodeboronation Byproduct) 7.35-7.00 (m, 5H)[9]164.2 (d, J=245 Hz), 130.1 (d), 124.3, 115.6 (d)[10]-113.1596 (M⁺), 70[11]~3070 (Ar C-H), ~1590, 1490 (C=C), ~1220 (C-F)[12]
Biphenyl (Homocoupling Byproduct) 7.61 (d, 4H), 7.44 (t, 4H), 7.34 (t, 2H)[7]141.2, 128.7, 127.2, 127.1[13]N/A154 (M⁺), 76[14]~3060 (Ar C-H), ~1590, 1480 (C=C)

Comparison with Alternative Boronic Esters

The choice of the boronic ester can influence reaction efficiency and product profile. Below is a comparison of the spectroscopic data for the target product with that of products derived from alternative, commonly used boronic esters.

Table 2: Spectroscopic Data for Biphenyl Derivatives from Alternative Boronic Esters
Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)MS (EI, m/z)Key IR Bands (cm⁻¹)
Biphenyl (from Phenylboronic acid pinacol ester) 7.61 (d, 4H), 7.44 (t, 4H), 7.34 (t, 2H)[7]141.2, 128.7, 127.2, 127.1[13]154 (M⁺), 76[14]~3060 (Ar C-H), ~1590, 1480 (C=C)
2-Chlorobiphenyl (from 2-Chlorophenylboronic acid pinacol ester) 7.50-7.20 (m, 9H)138.9, 134.7, 131.6, 131.2, 129.9, 129.0, 128.2, 127.0188 (M⁺), 152~3060 (Ar C-H), ~1590, 1470 (C=C), ~750 (C-Cl)

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reproducible and reliable spectroscopic data.

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
  • To a dry Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system (e.g., a mixture of toluene and water, 4:1 v/v).

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for NMR Sample Preparation and Analysis
  • Accurately weigh 5-10 mg of the purified product.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Acquire ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra on a high-resolution NMR spectrometer.

  • For quantitative analysis, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the nuclei of interest is used in the ¹H NMR experiment.

  • Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the product and any impurities.

Protocol for GC-MS Analysis
  • Prepare a dilute solution of the crude reaction mixture or purified product in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Inject a small volume (e.g., 1 µL) of the solution into the GC-MS instrument.

  • Use a suitable capillary column (e.g., a non-polar column like DB-5ms).

  • Employ a temperature program to separate the components, for example: initial temperature of 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • The mass spectrometer will record the mass spectra of the eluting components, allowing for their identification based on their mass-to-charge ratios and fragmentation patterns.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the experimental and analytical process for validating the reaction products.

G cluster_reaction Suzuki-Miyaura Reaction cluster_purification Purification cluster_analysis Spectroscopic Validation Starting Material 2-(2-Fluorophenyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane + Aryl Halide Reaction Pd Catalyst, Base, Solvent, Heat Starting Material->Reaction Crude Product Crude Reaction Mixture Reaction->Crude Product Purification Column Chromatography Crude Product->Purification Purified Product Purified Product Purification->Purified Product NMR ¹H, ¹³C, ¹⁹F, ¹¹B NMR Purified Product->NMR MS Mass Spectrometry Purified Product->MS IR IR Spectroscopy Purified Product->IR Final Validation Validated Product NMR->Final Validation MS->Final Validation IR->Final Validation

Caption: Experimental workflow for the synthesis and validation of Suzuki-Miyaura coupling products.

G cluster_data Spectroscopic Data Analysis cluster_interpretation Structural Elucidation NMR_Data NMR Spectra (¹H, ¹³C, ¹⁹F) Structure_Confirm Confirm Connectivity & Stereochemistry NMR_Data->Structure_Confirm Purity Assess Purity (Quantitative NMR) NMR_Data->Purity MS_Data Mass Spectrum (m/z, fragmentation) MW_Confirm Confirm Molecular Weight MS_Data->MW_Confirm IR_Data IR Spectrum (functional groups) FG_Confirm Confirm Functional Groups IR_Data->FG_Confirm Final_Conclusion Final Product Validation Structure_Confirm->Final_Conclusion MW_Confirm->Final_Conclusion FG_Confirm->Final_Conclusion Purity->Final_Conclusion

Caption: Logical relationship of data interpretation in spectroscopic validation.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides critical safety and logistical procedures for the proper disposal of 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Adherence to these protocols is essential for ensuring a safe laboratory environment and maintaining regulatory compliance.

This compound, like other boronic acid derivatives, must be treated as hazardous waste. Under no circumstances should this chemical or its empty containers be disposed of in standard refuse or discharged into the sewer system.[1][2] All handling and disposal procedures should be conducted within a certified chemical fume hood while wearing appropriate personal protective equipment (PPE).

Hazard Profile and Safety Data

While a specific Safety Data Sheet (SDS) for this compound was not identified, the following table summarizes the typical hazard classifications for structurally similar fluorophenyl boronic acid pinacol esters.[3][4][5] Researchers should handle the target compound with the assumption that it presents similar risks.

Hazard ClassificationCategoryGHS Hazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Immediate Personal Protective Equipment (PPE)

Before initiating any disposal-related activities, ensure the following PPE is correctly worn:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a full-face shield.
Hand Protection Nitrile or neoprene gloves. Double gloving is recommended.
Body Protection A fully fastened, long-sleeved lab coat.
Footwear Closed-toe shoes.

Step-by-Step Disposal Protocol

This procedure outlines the essential steps for the safe segregation, collection, and disposal of waste containing this compound.

  • Waste Segregation and Collection :

    • Utilize separate, clearly labeled, and sealable containers for solid and liquid waste.

    • All waste containers must be prominently marked as "Hazardous Waste" and include the full chemical name: "this compound".[1]

  • Liquid Waste Management :

    • Collect all solutions containing the compound, including reaction mixtures and rinsates from glassware cleaning, in a designated, sealed container.

    • For spills, absorb the liquid with an inert material such as vermiculite or sand, and then transfer the contaminated absorbent into the solid waste container.[4]

  • Solid Waste Disposal :

    • Dispose of all contaminated solid materials, including gloves, weigh boats, pipette tips, and absorbent paper, in a dedicated solid hazardous waste container.[1]

  • Glassware Decontamination :

    • To decontaminate glassware, first rinse with a suitable organic solvent (e.g., acetone or ethanol) and collect the rinsate as liquid hazardous waste.

    • A subsequent wash with a basic solution can help hydrolyze residual boronic ester to a more water-soluble boronate salt. This rinsate must also be collected as hazardous waste.[1]

    • After decontamination, perform a final rinse with water, collecting this rinse water as hazardous waste as well.[1]

    • Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.

  • Storage and Final Disposal :

    • Store all sealed and labeled hazardous waste containers in a designated satellite accumulation area.

    • Adhere to your institution's specific procedures for arranging the pickup and final disposal of hazardous chemical waste by a licensed contractor.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

G cluster_generation Waste Generation cluster_collection Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Liquid Waste (e.g., reaction mixtures, rinsates) C Label & Seal Liquid Waste Container A->C B Solid Waste (e.g., contaminated gloves, paper) D Label & Seal Solid Waste Container B->D E Store in Designated Satellite Accumulation Area C->E D->E F Arrange for Pickup by Licensed Waste Contractor E->F

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for the handling of 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Adherence to these protocols is essential for ensuring a safe laboratory environment for all researchers, scientists, and drug development professionals. The following procedures are based on established best practices for handling analogous boronic acid derivatives. Always consult the specific Safety Data Sheet (SDS) provided by your supplier for the most comprehensive information.

Immediate Safety Precautions

When working with this compound, treat the substance with care to mitigate potential hazards. Based on data for similar compounds, this chemical should be considered a potential skin, eye, and respiratory irritant.[1][2][3]

Engineering Controls:

  • All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

  • Ensure that eyewash stations and safety showers are easily accessible and in close proximity to the workstation.[1]

Hygiene Measures:

  • Avoid all personal contact with the chemical, including the inhalation of dust or vapors.[1][2]

  • Wash hands thoroughly with soap and water after handling and before breaks.[1][4]

  • Do not eat, drink, or smoke in the laboratory.[1][3][5]

  • Promptly remove and wash any contaminated clothing before reuse.[1][2][5]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory for the routine handling of this compound. A detailed breakdown of recommended PPE is provided in the table below.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1][6]To protect eyes from contact, which can cause serious irritation.[1][2][3]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene, or butyl rubber) should be worn.[1][7] Inspect gloves before each use.To prevent skin contact and potential irritation.[1][2][3]
Body Protection A laboratory coat is required.[1] For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[8]To protect skin from accidental splashes or spills.
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][7]To prevent respiratory tract irritation.[2][3]

Operational Plan: Step-by-Step Handling Protocol

  • Preparation: Before handling, ensure all necessary PPE is correctly worn.[9] Review the experimental protocol and have all required equipment and reagents ready.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.[10] Use appropriate tools to avoid generating dust.

  • Reaction Setup: If the compound is used in a reaction, ensure the setup is secure and properly ventilated.

  • Post-Handling: After handling, decontaminate the work area with an appropriate solvent, followed by soap and water.[1] Wash hands thoroughly.[1]

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE, empty containers, and residual chemical, must be considered hazardous waste.[1]

  • Waste Segregation: Segregate chemical waste from other laboratory waste.[9]

  • Containerization: Collect waste in a clearly labeled, sealed container suitable for hazardous materials.[2][9]

  • Disposal: Dispose of the waste through an approved hazardous waste disposal service, following all local, state, and federal regulations.[2][5]

Spill Management Protocol

In the event of a spill, follow these procedures:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity.

  • Contain: For small spills, use an inert absorbent material (e.g., sand or vermiculite) to contain the spill.[1] Avoid raising dust.[1][7]

  • Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[1][7]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[1]

  • Report: Report the spill to the appropriate safety personnel.[1]

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response A Don Personal Protective Equipment (PPE) B Verify Fume Hood Operation A->B C Prepare Materials and Equipment B->C D Weigh and Transfer Chemical in Fume Hood C->D Proceed to Handling E Perform Experimental Procedure D->E I Evacuate Area (if necessary) D->I Spill Occurs F Decontaminate Work Area and Equipment E->F Procedure Complete E->I Spill Occurs G Segregate and Label Hazardous Waste F->G H Dispose of Waste via Approved Channels G->H J Contain Spill with Absorbent Material I->J K Collect and Containerize Spill Debris J->K L Decontaminate Spill Area K->L L->G Dispose of Spill Waste

Caption: Chemical Handling Workflow Diagram

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.